molecular formula C6H7NO B015640 2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 49805-30-3

2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B015640
CAS No.: 49805-30-3
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]hept-5-en-3-one is also referred as vince lactam. It is a versatile intermediate in the synthesis of carbocyclic nucleosides. This compound and its monohydrated complex was investigated in a supersonic jet by Fourier transform microwave spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868505
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-30-3, 61865-48-3
Record name (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049805303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one from Cyclopentadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a critical building block in the development of antiviral and chemotherapeutic agents. Commonly known as Vince's Lactam, this bicyclic lactam serves as a key precursor in the synthesis of carbocyclic nucleoside analogues such as Abacavir and Peramivir. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a versatile chiral synthon in medicinal chemistry.[1] Its rigid bicyclic framework provides a valuable scaffold for the stereocontrolled synthesis of complex pharmaceutical agents. The primary route for its industrial-scale production involves a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, followed by hydrolysis. This approach has been refined over the years to improve yield, safety, and scalability.

Synthetic Pathways

Several synthetic routes from cyclopentadiene to this compound have been reported. The most prominent methods include:

  • Reaction with Sulfonyl Cyanides: This is the most common and industrially applied method. It involves the Diels-Alder reaction of cyclopentadiene with either methanesulfonyl cyanide or p-toluenesulfonyl cyanide to form a bicyclic adduct. Subsequent hydrolysis of this adduct yields the desired lactam.[2][3][4] The use of methanesulfonyl cyanide is often preferred due to safety considerations and more favorable byproduct profiles compared to p-toluenesulfonyl cyanide.[2]

  • Reaction with Chlorosulfonyl Isocyanate: An earlier reported method involves the reaction of cyclopentadiene with chlorosulfonyl isocyanate. This reaction proceeds through a [2+2] cycloaddition followed by rearrangement to the thermodynamically more stable [4+2] adduct. However, this method is reported to result in poor yields of the final product after hydrolysis (around 27.5%).[2][3]

  • Reaction with Cyanogen (B1215507) Chloride: A high-yield synthesis has been described using cyanogen chloride in the presence of a solid-phase catalyst. This method reports yields as high as 95%.[5]

This guide will focus on the most established and well-documented method utilizing methanesulfonyl cyanide.

Experimental Workflow

The synthesis of this compound from cyclopentadiene via the methanesulfonyl cyanide route can be visualized as a two-step process: a Diels-Alder reaction followed by hydrolysis.

Synthesis_Workflow cluster_0 Diels-Alder Reaction cluster_1 Hydrolysis CPD Cyclopentadiene Adduct 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene CPD->Adduct CH2Cl2, -20°C to RT MSC Methanesulfonyl Cyanide MSC->Adduct Lactam This compound (Vince's Lactam) Adduct->Lactam Acetic Acid

Figure 1: Experimental workflow for the synthesis of Vince's Lactam.

Detailed Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound using methanesulfonyl cyanide.

Step 1: Diels-Alder Reaction to form 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene

  • A solution of methanesulfonyl cyanide (3.61 g, 33.3 mmol, assuming 97% purity) in 30 ml of dichloromethane (B109758) is prepared in a reaction flask and cooled to -20°C.[3]

  • To this solution, a cooled solution of cyclopentadiene (2.55 g, 38.6 mmol) in 10 ml of dichloromethane is added over a period of 5 minutes.[3]

  • During the addition, the reaction temperature is maintained between -17°C and -22°C.[3]

  • After the addition is complete, the colorless solution is stirred for an additional 2 hours at room temperature.[3]

Step 2: Hydrolysis to this compound

  • To the reaction mixture from Step 1, 6 ml of acetic acid is added.[3]

  • The mixture is then stirred, and the progress of the hydrolysis can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified. The specific workup and purification procedures may vary but generally involve extraction and crystallization.

Alternative High-Yield Protocol using Cyanogen Chloride [5]

  • In a 1000 mL reaction flask, add 500 mL of methanol, 50 g of cross-linked polystyrene-sulfinyl, and 5.0 g of cyclopentadiene.

  • Cool the reaction system to 0-5°C.

  • Slowly bubble 2.5 g of cyanogen chloride gas through the mixture while simultaneously adding a 5% ethanol (B145695) solution of sodium hydroxide (B78521) dropwise to maintain the pH of the reaction system between 4 and 5.

  • Continue the reaction for 8 hours after the dropwise addition.

  • Separate the solid by filtration.

  • Add the collected solid to 100 mL of a 5% ethanol solution of acetic acid and continue the reaction at room temperature for 8 hours.

  • Filter to remove the solid catalyst particles.

  • Concentrate the filtrate to obtain the white crystalline product, this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of the intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )YieldSpectroscopic Data
3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene C₇H₉NO₂S171.22-¹H-NMR (300 MHz, CDCl₃): δ 2.10 (d, J=8Hz, 1H), 2.28 (d, J=8Hz, 1H), 3.15 (s, 3H), 4.45 (m, 1H), 5.47 (m, 1H), 6.89 (m, 2H)[3]
This compound C₆H₇NO109.1395% (via Cyanogen Chloride route)[5]CAS Number: 49805-30-3[5]

Biological Significance

While this document focuses on the synthesis of this compound, it is crucial to note its importance in drug development. This lactam is a key intermediate for the synthesis of carbocyclic nucleoside analogues that exhibit significant antiviral and antitumor properties.[3] For instance, it is a precursor for Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV. The enzymatic resolution of the racemic Vince lactam is often a critical step to obtain the enantiomerically pure form required for these therapeutic applications.[6][7]

Conclusion

The synthesis of this compound from cyclopentadiene is a well-established and vital process in the pharmaceutical industry. The Diels-Alder reaction with sulfonyl cyanides, particularly methanesulfonyl cyanide, provides a reliable and scalable route. Alternative high-yield methods, such as the one employing cyanogen chloride, offer promising avenues for process optimization. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

Vince Lactam discovery and historical significance in antiviral research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Synthesis, and Antiviral Significance of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Introduction

Vince Lactam, chemically known as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in the synthesis of a class of potent antiviral drugs known as carbocyclic nucleosides. Its discovery and subsequent application in medicinal chemistry, spearheaded by Dr. Robert Vince, have led to the development of life-saving medications for viral infections such as HIV/AIDS and influenza.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and historical significance of Vince Lactam in antiviral research, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Discovery

The story of Vince Lactam is intrinsically linked to the work of Dr. Robert Vince at the University of Minnesota.[1][4] In the mid-1980s, amidst the growing HIV/AIDS pandemic, Dr. Vince and his team were exploring the synthesis of carbocyclic nucleosides as potential antiviral agents.[3] These molecules are analogues of natural nucleosides but with a carbocyclic ring replacing the sugar moiety, a modification that can confer resistance to enzymatic degradation and enhance antiviral activity. The key to synthesizing these complex molecules was the development of a versatile chiral precursor. This led to the innovative use of this compound, a molecule that would later be colloquially named "Vince Lactam" by the scientific community in recognition of his pioneering work.[4] The lactam's strained bicyclic structure and strategically placed functional groups provided an ideal scaffold for the stereocontrolled synthesis of the desired carbocyclic nucleoside analogues. This ultimately culminated in the synthesis of Carbovir (B1146969) and, subsequently, Abacavir (marketed as Ziagen®), a cornerstone of combination antiretroviral therapy for HIV.[5] Dr. Vince's invention of Abacavir was commercialized by GlaxoSmithKline and has generated significant revenue for the University of Minnesota, leading to the establishment of the Center for Drug Design.[1][4]

Synthesis of Racemic Vince Lactam

The initial synthesis of Vince Lactam is a critical step that provides the racemic mixture for subsequent chiral resolution. A commonly employed method involves a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile.

Experimental Protocol: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Materials:

Procedure:

  • A solution of cyclopentadiene in dichloromethane is cooled to -20°C.

  • A solution of methanesulfonyl cyanide in dichloromethane is added dropwise to the cyclopentadiene solution, maintaining the temperature between -17°C and -22°C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Acetic acid is added to the mixture.

  • Water is then added, and the mixture is neutralized with a 30% sodium hydroxide solution to a pH of approximately 8.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to afford (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Enzymatic Kinetic Resolution of Vince Lactam

The therapeutic efficacy of carbocyclic nucleosides derived from Vince Lactam is highly dependent on their stereochemistry. The desired enantiomer for the synthesis of drugs like Abacavir is (-)-Vince Lactam. Enzymatic kinetic resolution using γ-lactamases has emerged as the most efficient and environmentally friendly method to obtain the enantiomerically pure lactam.[6][7][8] These enzymes selectively hydrolyze the (+)-enantiomer of the lactam, leaving the desired (-)-enantiomer unreacted and in high enantiomeric excess.

Key Enzymes in the Resolution of Vince Lactam

Several γ-lactamases from various microbial sources have been identified and characterized for their ability to resolve racemic Vince Lactam. The choice of enzyme can significantly impact the efficiency and enantioselectivity of the resolution.

Enzyme Source OrganismOptimal pHOptimal Temperature (°C)Enantiomeric Excess (ee) of (-)-Vince Lactam (%)Reference
Microbacterium hydrocarbonoxydans7.535>99[9]
Rhodococcus sp.7.030>98
Pseudomonas sp.8.040~95
Comamonas acidovorans7.237>99
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Vince Lactam

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Lyophilized cells or purified γ-lactamase

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in the phosphate buffer. The substrate concentration can range from 50 to 400 g/L depending on the enzyme's tolerance.[10][11]

  • Add the γ-lactamase preparation (whole cells or purified enzyme) to the suspension.

  • Stir the mixture at the optimal temperature for the chosen enzyme (typically 30-40°C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Upon completion, saturate the aqueous mixture with sodium chloride.

  • Extract the unreacted (-)-Vince Lactam with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Synthesis of Antiviral Drugs from (-)-Vince Lactam

The enantiomerically pure (-)-Vince Lactam is the starting point for the synthesis of several important antiviral drugs. The following sections outline the synthetic pathways for Abacavir and Carbovir.

Synthesis of Abacavir and Carbovir

The synthesis of Abacavir and its precursor, Carbovir, from (-)-Vince Lactam involves a series of key transformations including the opening of the lactam ring, introduction of the purine (B94841) base, and modifications to the purine ring.

G vince (-)-Vince Lactam amino_acid Carbocyclic Amino Acid vince->amino_acid Hydrolysis protected_amine Protected Amine Intermediate amino_acid->protected_amine Protection coupled_purine Coupled Purine Intermediate protected_amine->coupled_purine Coupling with Purine Analogue carbovir Carbovir coupled_purine->carbovir Cyclization & Deprotection abacavir Abacavir coupled_purine->abacavir Amination with Cyclopropylamine & Deprotection

Synthetic relationship between Vince Lactam, Carbovir, and Abacavir.

Mechanism of Action of Abacavir

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action involves intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. The incorporation of CBV-TP leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis and replication.

G cluster_cell Infected Host Cell cluster_hiv HIV Replication Cycle abacavir Abacavir (Prodrug) abacavir_mp Carbovir Monophosphate abacavir->abacavir_mp Adenosine Phosphotransferase abacavir_dp Carbovir Diphosphate abacavir_mp->abacavir_dp Guanylate Kinase abacavir_tp Carbovir Triphosphate (CBV-TP) (Active Drug) abacavir_dp->abacavir_tp Nucleoside Diphosphate Kinase viral_dna Viral DNA Synthesis abacavir_tp->viral_dna Competitive Inhibition viral_rna Viral RNA viral_rna->viral_dna Reverse Transcriptase inhibition Chain Termination viral_dna->inhibition Incorporation of CBV-TP dgtp dGTP (Natural Substrate) dgtp->viral_dna

Intracellular activation and mechanism of action of Abacavir.

Conclusion

The discovery of Vince Lactam represents a landmark achievement in medicinal chemistry and antiviral research. Its unique structural features and the development of efficient methods for its chiral resolution have provided a powerful platform for the synthesis of life-saving drugs. The story of Vince Lactam, from its initial conception in the laboratory of Dr. Robert Vince to its large-scale industrial production, underscores the critical role of innovative synthetic chemistry in addressing global health challenges. As viral threats continue to evolve, the principles learned from the development of Vince Lactam and its derivatives will undoubtedly continue to inspire the next generation of antiviral therapies.

References

An In-depth Technical Guide to 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Azabicyclo[2.2.1]hept-5-en-3-one, a pivotal building block in modern medicinal chemistry.

Core Chemical and Physical Properties

This compound, commonly known as Vince Lactam, is a bicyclic lactam of significant interest in synthetic organic chemistry.[1] It serves as a versatile precursor for the synthesis of carbocyclic nucleoside analogues, which exhibit potent antiviral and antitumor properties.[2] The racemic form and its individual enantiomers are crucial starting materials in the development of several blockbuster drugs.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇NO[3]
Molecular Weight 109.13 g/mol [3]
Appearance White to light yellow crystalline solid[4]
Melting Point 54-58 °C (racemate)[5]
92-100 °C ((-)-enantiomer)[6]
Boiling Point 102-106 °C at 0.25 mmHg[5][7]
Solubility Readily soluble in water and most organic solvents.[4]
CAS Number 49805-30-3 (racemate)[3]
79200-56-9 ((-)-enantiomer, 1R,4S)[6]
130931-83-8 ((+)-enantiomer, 1S,4R)

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Spectral data available.[8][9]
¹³C NMR Spectral data available.[9]
Infrared (IR) IR spectrum available.[10]
Mass Spectrometry (MS) Mass spectral data available, with a top peak at m/z 66.[5]

Synthesis and Purification

The primary synthetic route to this compound is a Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile, followed by hydrolysis.[2][11]

Experimental Protocol: Diels-Alder Synthesis

A common method involves the reaction of 1,3-cyclopentadiene with methanesulfonyl cyanide, followed by acidic hydrolysis of the resulting adduct.[2]

Materials:

Procedure:

  • A solution of cyclopentadiene in dichloromethane is cooled to -20°C.

  • A solution of methanesulfonyl cyanide in dichloromethane is added over 5 minutes, maintaining the temperature between 17-22°C.

  • The mixture is stirred for 2 hours at room temperature.

  • Acetic acid is added, followed by water.

  • The mixture is neutralized with 30% sodium hydroxide solution to a pH of approximately 8.

  • The product, this compound, is then isolated from the reaction mixture.

G CPD Cyclopentadiene Adduct Diels-Alder Adduct CPD->Adduct Diels-Alder Reaction MSC Methanesulfonyl Cyanide MSC->Adduct VL Vince Lactam Adduct->VL Hydrolysis G VL Vince Lactam Intermediate Chiral Intermediate VL->Intermediate Chemical Synthesis Drug Active Pharmaceutical Ingredient Intermediate->Drug Further Synthesis Target Biological Target (e.g., Orexin Receptor) Drug->Target Modulates Signaling Pathway

References

Spectroscopic data (NMR, IR, MS) for Vince Lactam characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds, most notably antiviral agents like Abacavir.[1][2] Its rigid bicyclic structure and versatile functional groups make it a valuable building block in medicinal chemistry. Accurate characterization of this molecule is paramount for ensuring purity and facilitating further synthetic transformations. This guide provides a comprehensive overview of the key spectroscopic techniques used for the characterization of Vince Lactam: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Vince Lactam.

Table 1: ¹H NMR Spectroscopic Data for Vince Lactam (CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.32m-
H-43.08m-
H-56.55dd5.6, 3.2
H-66.25dd5.6, 2.8
H-7a2.05d8.8
H-7b1.95d8.8
N-H6.80br s-

Table 2: ¹³C NMR Spectroscopic Data for Vince Lactam (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-151.5
C-3178.5
C-449.8
C-5138.2
C-6132.5
C-748.6

Table 3: Infrared (IR) Spectroscopy Peak List for Vince Lactam

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3220Strong, BroadN-H Stretch
~3060Medium=C-H Stretch (alkene)
~2980MediumC-H Stretch (aliphatic)
~1700Strong, SharpC=O Stretch (γ-lactam)
~1640MediumC=C Stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for Vince Lactam

m/zRelative Intensity (%)Assignment
109100[M]⁺ (Molecular Ion)
81High[M - CO]⁺
66High[C₅H₆]⁺ (Cyclopentadiene)
54Medium[C₄H₆]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of Vince Lactam.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of Vince Lactam in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the Vince Lactam structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Vince Lactam.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid Vince Lactam onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum in terms of transmittance or absorbance.

  • Identify and label the characteristic absorption bands corresponding to the functional groups in Vince Lactam.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Vince Lactam.

Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) capability.

Sample Introduction:

  • Direct Infusion or Gas Chromatography (GC-MS): The sample can be introduced directly into the ion source or via a gas chromatograph for separation prior to mass analysis. For GC-MS, a dilute solution of Vince Lactam in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Ionization:

  • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing:

  • The mass spectrum is recorded, displaying the relative abundance of ions at different m/z values.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of Vince Lactam (109.13 g/mol ).[3]

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The retro-Diels-Alder fragmentation is a common pathway for bicyclic systems like Vince Lactam, which would explain the presence of the cyclopentadiene (B3395910) fragment (m/z 66).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of Vince Lactam.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for Vince Lactam cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of Vince Lactam NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirmation of Vince Lactam Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

Racemic vs. Enantiopure 2-Azabicyclo[2.2.1]hept-5-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure and versatile functional groups have made it an invaluable precursor for the synthesis of a wide array of pharmacologically active molecules, most notably carbocyclic nucleoside analogs. These analogs, which include the blockbuster antiviral drugs Abacavir and Carbovir, are cornerstone therapies in the management of HIV/AIDS.

This technical guide provides an in-depth exploration of the racemic and enantiopure forms of this compound. It delves into their synthesis, resolution, and comparative physicochemical properties. Furthermore, it elucidates the critical role of stereochemistry in the biological activity of its derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.

Physicochemical Properties: A Comparative Analysis

The physical properties of the racemic mixture and the individual enantiomers of this compound are summarized below. The most significant difference lies in their optical activity, a direct consequence of their chirality.

PropertyRacemic (±)(1R,4S)-(-)-Enantiomer(1S,4R)-(+)-Enantiomer
Melting Point (°C) 54-5894-9794-97
Boiling Point (°C) 102-106 (at 0.25 mmHg)Not availableNot available
Specific Rotation ([α]D) -565° (c=1, chloroform)+565° (c=1, chloroform)
Appearance White to off-white solidWhite to light yellow solidWhite to light yellow solid
Solubility Soluble in methanol (B129727) and other organic solventsSoluble in methanol and other organic solventsSoluble in methanol and other organic solvents

Synthesis and Resolution: Experimental Protocols

The preparation of enantiopure this compound is a critical step in the synthesis of chiral drugs. The process typically involves the initial synthesis of the racemic mixture followed by a resolution step to separate the enantiomers.

Racemic Synthesis via Diels-Alder Reaction

The most common method for synthesizing racemic this compound is through a [4+2] cycloaddition (Diels-Alder) reaction between cyclopentadiene (B3395910) and a suitable dienophile. One established method utilizes chlorosulfonyl isocyanate.

Experimental Protocol:

  • Reaction Setup: A solution of freshly cracked cyclopentadiene in a suitable solvent (e.g., dichloromethane) is cooled to a low temperature (typically -20°C).

  • Addition of Dienophile: A solution of chlorosulfonyl isocyanate in the same solvent is added dropwise to the cyclopentadiene solution while maintaining the low temperature.

  • Reaction Progression: The reaction mixture is stirred for several hours at room temperature.

  • Hydrolysis: The resulting N-chlorosulfonyl lactam is then hydrolyzed. This is often achieved by adding the reaction mixture to a biphasic system of ether and an aqueous solution of a reducing agent like sodium sulfite.

  • Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to yield racemic this compound.

Enantiomeric Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with enzymatic resolution being a highly efficient and widely used technique.

This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, allowing for their separation.

Experimental Protocol:

  • Enzyme Suspension: A suitable lipase (B570770) (e.g., from Candida antarctica) is suspended in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • Substrate Addition: Racemic this compound is added to the enzyme suspension.

  • Reaction: The mixture is incubated with stirring at a controlled temperature (e.g., 30°C). The enzyme selectively hydrolyzes one enantiomer (e.g., the (+)-enantiomer) to the corresponding amino acid, leaving the other enantiomer (e.g., the (-)-enantiomer) unreacted.

  • Monitoring: The progress of the resolution is monitored by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Separation and Isolation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The unreacted enantiomer is extracted with an organic solvent (e.g., ethyl acetate). The hydrolyzed enantiomer remains in the aqueous phase and can be isolated after acidification and extraction.

Classical chemical resolution can also be employed using a chiral resolving agent, such as brucine, to form diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol:

  • Diastereomeric Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol) is treated with a solution of a chiral resolving agent like (-)-brucine.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by careful crystallization. One diastereomer will preferentially crystallize out of the solution.

  • Isolation and Liberation of Enantiomer: The crystallized diastereomeric salt is collected by filtration. The desired enantiomer is then liberated from the salt by treatment with a base to neutralize the resolving agent, followed by extraction.

Biological Significance and Mechanism of Action

The profound importance of this compound in drug development stems from the distinct biological activities of its enantiomers, particularly after their conversion into carbocyclic nucleoside analogs. The (-)-enantiomer is the key precursor for the synthesis of the potent anti-HIV drugs Abacavir and Carbovir.

These drugs function as nucleoside reverse transcriptase inhibitors (NRTIs). The mechanism of action involves the intracellular phosphorylation of the carbocyclic nucleoside analog to its triphosphate form. This triphosphate analog then competes with the natural deoxynucleotides for incorporation into the growing viral DNA chain during the reverse transcription process. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic sugar mimic prevents the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication. It is important to note that the antiviral activity is highly stereospecific, with the enantiomers derived from (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one showing significantly lower or no activity.

Visualizations

Experimental Workflow: Racemic Synthesis and Enzymatic Resolution

G cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution start_synthesis Cyclopentadiene + Chlorosulfonyl Isocyanate diels_alder Diels-Alder Reaction start_synthesis->diels_alder hydrolysis Hydrolysis diels_alder->hydrolysis racemic_product Racemic (±) This compound hydrolysis->racemic_product racemic_input Racemic Lactam hydrolysis_res Selective Hydrolysis racemic_input->hydrolysis_res enzyme Lipase enzyme->hydrolysis_res separation Extraction hydrolysis_res->separation enantiomer_neg (-)-Enantiomer (Unreacted) separation->enantiomer_neg enantiomer_pos (+)-Amino Acid (Hydrolyzed) separation->enantiomer_pos

Caption: Workflow for racemic synthesis and enzymatic resolution.

Signaling Pathway: Mechanism of Action of Derived NRTIs

G cluster_cell Infected Host Cell cluster_virus HIV Reverse Transcription drug Carbocyclic Nucleoside Analog (e.g., Abacavir) p1 Phosphorylation drug->p1 p2 Phosphorylation p1->p2 p3 Phosphorylation p2->p3 active_drug Active Triphosphate Analog p3->active_drug viral_dna Viral DNA Synthesis active_drug->viral_dna Competitive Inhibition viral_rna Viral RNA viral_rna->viral_dna rt Reverse Transcriptase rt->viral_dna chain_termination Chain Termination viral_dna->chain_termination

Caption: Mechanism of action of carbocyclic nucleoside reverse transcriptase inhibitors.

Conclusion

The stereochemistry of this compound is a determining factor in its utility as a chiral synthon for antiviral drug development. While the racemic mixture can be synthesized efficiently, the biological activity of the resulting nucleoside analogs resides almost exclusively in the derivatives of the (-)-enantiomer. The detailed experimental protocols and comparative data presented in this guide underscore the importance of robust and efficient resolution techniques. The continued exploration of the chemistry of this versatile scaffold holds significant promise for the discovery of new therapeutic agents.

Key Intermediates in Carbocyclic Nucleoside Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar moiety of natural nucleosides, are a cornerstone of antiviral and anticancer drug development. Their enhanced chemical and enzymatic stability against hydrolysis and phosphorylation makes them potent therapeutic agents. The synthesis of these complex molecules relies on the efficient and stereocontrolled preparation of key carbocyclic intermediates. This guide provides an in-depth analysis of the most pivotal intermediates, detailing their synthesis, presenting quantitative data, and offering experimental protocols to facilitate research and development in this critical area of medicinal chemistry.

Introduction to Carbocyclic Nucleosides

Carbocyclic nucleosides are nucleoside analogues in which the furanose ring's oxygen atom is substituted with a methylene (B1212753) (CH₂) group.[1][2] This structural modification confers significant biological advantages, most notably resistance to enzymatic cleavage by phosphorylases, which deactivates many standard nucleoside analogues.[2][3] This stability enhances their bioavailability and therapeutic efficacy. Prominent examples of successful drugs based on this scaffold include Abacavir (an anti-HIV agent) and Entecavir (an anti-hepatitis B agent), highlighting the therapeutic importance of this class of compounds.

The core challenge in synthesizing carbocyclic nucleosides lies in the construction of the chiral carbocyclic core with the correct stereochemistry. Research has converged on several key intermediates that serve as versatile building blocks for a wide array of target nucleoside analogues. This guide will focus on two of the most influential intermediates: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) and the Corey Lactone Diol .

The Central Role of Vince Lactam

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, is arguably the most critical intermediate for the synthesis of a large family of carbocyclic nucleosides, including the blockbuster drug Abacavir.[4] Its rigid bicyclic structure provides excellent stereocontrol for subsequent functionalization.

Synthesis of Vince Lactam

The classical synthesis of Vince Lactam involves a Diels-Alder reaction between cyclopentadiene (B3395910) and a sulfonyl cyanide, followed by hydrolysis.[5] This cycloaddition establishes the core bicyclic framework.

G CPD Cyclopentadiene Adduct Diels-Alder Adduct CPD->Adduct [4+2] Cycloaddition TSC Tosyl Cyanide (or Chlorosulfonyl Isocyanate) TSC->Adduct VinceLactam (±)-Vince Lactam Adduct->VinceLactam Hydrolysis (pH 4-6)

Caption: Synthetic pathway for (±)-Vince Lactam.

Quantitative Data for Vince Lactam Synthesis

The efficiency of Vince Lactam synthesis is critical for its widespread use. Various methods have been optimized to improve yield and purity.

Reaction StepReagentsSolventTemp. (°C)YieldReference
Cycloaddition/HydrolysisCyclopentadiene, Chlorosulfonyl IsocyanateAcetonitrile (B52724)/Water-5 to 25~70-85%[5]
Enzymatic Resolution(±)-Vince Lactam, Pseudomonas solanacearumPhosphate (B84403) Buffer28-30~39% (-)-lactam[6]

Note: The enzymatic resolution is a key step to obtain the enantiomerically pure (-)-lactam, which is the precursor for drugs like Abacavir and Carbovir. The optical purity of the resolved (-)-lactam is typically high (>98% ee).[6]

Experimental Protocol: Synthesis and Resolution of Vince Lactam

Part A: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [5]

  • Reaction Setup: A solution of cyclopentadiene (1.0 eq) is prepared in a suitable solvent such as acetonitrile or dichloromethane (B109758) in a reaction vessel cooled to -5 °C.

  • Cycloaddition: Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the cyclopentadiene solution while maintaining the temperature between -5 °C and 0 °C. The reaction is stirred for 1-2 hours.

  • Hydrolysis: The reaction mixture is then added to a biphasic mixture of water and solvent at a controlled pH of 4-6. This is typically achieved using a buffer solution or by the careful addition of a base (e.g., sodium sulfite (B76179) solution). The mixture is stirred vigorously until the hydrolysis of the intermediate adduct is complete (monitored by TLC or HPLC).

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or chromatography to yield the racemic Vince Lactam.

Part B: Enzymatic Resolution of (±)-Vince Lactam [6]

  • Biomass Preparation: A culture of a suitable microorganism (e.g., Pseudomonas solanacearum, ATCC No. 21285) is grown in a nutrient-rich medium for 24 hours. The cell biomass is harvested by centrifugation and washed with a phosphate buffer (pH ~6.8).

  • Enzymatic Hydrolysis: The racemic Vince Lactam (1 part by weight) is suspended in a phosphate buffer (5 parts). The wet biomass (e.g., 50 mg per 0.1 g of lactam) is added to the suspension.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 28-30 °C) for approximately 72 hours. During this time, the enzyme selectively hydrolyzes the (+)-enantiomer to the corresponding amino acid, leaving the desired (-)-enantiomer unreacted.

  • Isolation of (-)-Lactam: The cell mass is removed by filtration (e.g., through celite). The filtrate is extracted exhaustively with dichloromethane. The combined organic extracts are dried and concentrated to yield the enantiomerically enriched (-)-Vince Lactam, which can be further purified.

Corey Lactone: A Gateway to Prostaglandins and Nucleosides

While famously a key intermediate in the synthesis of prostaglandins, the Corey Lactone and its derivatives are also valuable synthons for certain carbocyclic nucleosides.[7][8] Its densely functionalized cyclopentane core allows for the introduction of nucleobases and other modifications with high stereocontrol.

Synthesis of the Corey Lactone Intermediate

The synthesis of the Corey Lactone is a multi-step process that has been the subject of extensive optimization. A common modern approach involves a domino Michael/Michael reaction to construct the cyclopentanone (B42830) core, followed by stereoselective reductions.[8][9]

G Start α,β-Unsaturated Aldehyde + Nitroalkene Cyclopentanone Substituted Cyclopentanone Start->Cyclopentanone Domino Michael/Michael (Organocatalyst) Diol Intermediate Diol Cyclopentanone->Diol Diastereoselective Reduction (e.g., LiAlH(OtBu)₃) CoreyLactone Corey Lactone Diol Diol->CoreyLactone Lactonization (e.g., I₂/KI)

Caption: Key transformations in a modern Corey Lactone synthesis.

Quantitative Data for Corey Lactone Synthesis

The yields for the synthesis of Corey Lactone can vary significantly depending on the specific route and reagents used. One-pot procedures have been developed to improve efficiency.

Reaction SequenceKey ReagentsOverall YieldKey FeaturesReference
Domino Michael/Reduction/LactonizationDiphenylprolinol silyl (B83357) ether catalyst, LiAlH(OtBu)₃~60-70% (one-pot)High enantioselectivity, pot economy[8][9]
Classical RouteThallium(I) ethoxide, m-CPBAMulti-step, lower overall yieldFoundational method[7]
Experimental Protocol: One-Pot Synthesis of a Corey Lactone Precursor

This protocol outlines a conceptual one-pot synthesis based on modern organocatalytic methods.[8][9]

  • Domino Reaction: To a solution of an appropriate α,β-unsaturated aldehyde (1.0 eq) and a nitroalkene (1.2 eq) in a suitable solvent (e.g., i-PrOH), add the organocatalyst (e.g., (R)-diphenylprolinol silyl ether, 0.1 eq) and an additive (e.g., p-nitrophenol, 0.1 eq). Stir the reaction at room temperature until the formation of the substituted cyclopentanone is complete (monitored by NMR or LC-MS).

  • Stereoselective Reduction: Cool the reaction mixture to -78 °C. Add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃, 2.5 eq), dropwise. Allow the reaction to stir for several hours at low temperature to ensure the diastereoselective reduction of the ketone and aldehyde functionalities.

  • Lactonization and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt and allow it to warm to room temperature. Stir vigorously until the layers separate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude diol can then be carried forward to the final iodolactonization step by treatment with iodine and potassium iodide in an aqueous bicarbonate solution to yield the final Corey Lactone structure. Purification is typically performed by column chromatography.

Conclusion

The enantioselective synthesis of key intermediates like the Vince Lactam and the Corey Lactone is fundamental to the field of carbocyclic nucleoside drug development.[1][10] The methodologies presented here, from classical cycloadditions to modern one-pot organocatalytic sequences, provide the foundation for producing these vital building blocks. The detailed protocols and quantitative data serve as a practical resource for researchers aiming to synthesize novel carbocyclic nucleoside analogues with potential therapeutic applications. Continued innovation in the stereoselective synthesis of these carbocycles will undoubtedly accelerate the discovery of next-generation antiviral and anticancer agents.

References

An In-depth Technical Guide to the Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a critical building block in the development of therapeutic agents, via the Diels-Alder reaction. This document details various synthetic strategies, experimental protocols, and the stereochemical outcomes of the cycloaddition.

Introduction

This compound, a bicyclic lactam, serves as a versatile precursor for the synthesis of carbocyclic nucleoside analogues, which have demonstrated significant potential as antiviral and antitumor agents. The rigid bicyclic framework provides a valuable scaffold for introducing stereochemical complexity. The hetero-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, is a primary method for constructing this key intermediate. This guide explores various dienophiles and reaction conditions that have been successfully employed in this synthesis.

Core Synthetic Strategies

The synthesis of this compound predominantly involves the [4+2] cycloaddition of cyclopentadiene (B3395910) as the diene with a suitable dienophile containing a C=N bond or a precursor that can be converted to the lactam. Key strategies include the use of sulfonyl cyanides and in-situ generated imines.

Sulfonyl Cyanide Dienophiles

A robust and industrially relevant method involves the Diels-Alder reaction of cyclopentadiene with a sulfonyl cyanide, such as methanesulfonyl cyanide or p-toluenesulfonyl cyanide, to form a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate. This adduct is then hydrolyzed to yield the desired this compound.[1][2][3][4]

Chlorosulfonyl Isocyanate

An alternative approach utilizes chlorosulfonyl isocyanate as the dienophile. This reaction initially forms a bicyclic N-chlorosulfonyl-β-lactam through a [2+2] cycloaddition, which then rearranges to the thermodynamically more stable [4+2] adduct. Subsequent hydrolysis of the N-chlorosulfonyl group furnishes the target lactam, although this method has been reported to result in lower yields.[1][2]

Asymmetric Aza-Diels-Alder Reactions

For the synthesis of enantiomerically pure this compound derivatives, asymmetric aza-Diels-Alder reactions have been developed. These methods often employ chiral auxiliaries attached to the dienophile to induce stereoselectivity. A notable example is the reaction of cyclopentadiene with in-situ generated N-phenylethyliminoacetates derived from chiral alcohols like (-)-8-phenylmenthol.[5] This approach allows for high diastereoselectivity, yielding predominantly a single stereoisomer.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound and its derivatives.

Table 1: Reaction Yields for this compound Synthesis

Dienophile PrecursorDieneCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Cyanogen (B1215507) ChlorideCyclopentadieneCross-linked polystyrene-sulfinyl, NaOHMethanol0-595[6]
Methanesulfonyl CyanideCyclopentadieneAcetic Acid (for hydrolysis)Not specified-50 to 100Not specified[1][2]
Chlorosulfonyl IsocyanateCyclopentadieneNoneNot specifiedNot specified27.5[1][2]

Table 2: Diastereoselective Aza-Diels-Alder Reaction of Chiral Imino-acetates with Cyclopentadiene

Chiral Auxiliary CombinationProductsDiastereomeric RatioOverall Yield (%)Reference
(-)-8-phenylmenthyl glyoxylate (B1226380) + (R)-PEA(1S,3exo)-5a1Single diastereomer79[5]
(-)-8-phenylmenthyl glyoxylate + (S)-PEA(1S,3exo)-5a2, (1R,3exo)-5a3, (1R,3endo)-6a1.7 : 2.3 : 175[5]
(+)-8-phenylneomenthyl glyoxylate + (S)-PEA(1R,3exo)-5b1Single diastereomer76[5]
(+)-8-phenylneomenthyl glyoxylate + (R)-PEA(1R,3exo)-5b2, (1S,3exo)-5b3, (1R,3endo)-6b2.6 : 3.7 : 173[5]

(PEA: 1-phenylethylamine)

Experimental Protocols

Synthesis via Methanesulfonyl Cyanide

This process involves a two-step sequence: the Diels-Alder reaction followed by hydrolysis.[1][2]

Step 1: Diels-Alder Reaction

  • 1,3-cyclopentadiene is reacted with methanesulfonyl cyanide in a suitable solvent.

  • The reaction is typically conducted at a temperature ranging from -50°C to +100°C, with a preferred range of -20°C to +40°C.[2]

  • The reaction yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.

Step 2: Hydrolysis

  • The resulting Diels-Alder adduct is hydrolyzed to this compound.

  • The hydrolysis is preferably carried out in the presence of an acid catalyst, with carboxylic acids such as acetic acid being particularly effective.[1][2]

Synthesis using a Polystyrene-Sulfinyl Catalyst

This procedure describes a high-yield synthesis using a solid-supported catalyst.[6]

  • To a 1000 mL reaction flask equipped with a thermometer and an off-gas absorption device, add 500 mL of methanol, 50 g of cross-linked polystyrene-sulfinyl, and 5.0 g of cyclopentadiene.

  • Cool the reaction mixture to 0-5°C.

  • Slowly bubble 2.5 g of cyanogen chloride gas through the solution while simultaneously adding a 5% ethanol (B145695) solution of sodium hydroxide (B78521) dropwise to maintain the pH between 4 and 5.

  • Continue the reaction for 8 hours after the addition is complete.

  • Filter the solid catalyst.

  • Add the collected solid to 100 mL of a 5% ethanol solution of acetic acid and continue the reaction at room temperature for 8 hours.

  • Filter to remove the solid catalyst particles.

  • Concentrate the filtrate to obtain the white crystalline product, this compound. This method has been reported to yield 4.21 g of product (95% yield relative to cyanogen chloride) with a purity of 99.5%.[6]

Highly Diastereoselective Aza-Diels-Alder Reaction

This protocol outlines the synthesis of chiral 2-azabicyclo[2.2.1]hept-5-ene derivatives.[5]

  • The chiral imine is generated in situ from the corresponding glyoxylate (e.g., (-)-8-phenylmenthyl glyoxylate) and chiral amine (e.g., (R)-1-phenylethylamine).

  • The cycloaddition with cyclopentadiene is carried out at -78°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). The total consumption of the imine is typically observed after 5 hours.[5]

  • The reaction yields highly exo-selective adducts. The specific combination of chiral auxiliaries determines the stereochemical outcome, with certain combinations leading to a single diastereomer.[5]

Visualizations

Reaction Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Diels_Alder_Pathways cluster_1 Sulfonyl Cyanide Route cluster_2 Chlorosulfonyl Isocyanate Route cluster_3 Asymmetric Synthesis Route Cyclopentadiene1 Cyclopentadiene Adduct1 3-Sulfonyl-2-azabicyclo[2.2.1]- hepta-2,5-diene Cyclopentadiene1->Adduct1 Diels-Alder SulfonylCyanide R-SO2CN (R=Me, p-Tol) SulfonylCyanide->Adduct1 Product1 2-Azabicyclo[2.2.1]- hept-5-en-3-one Adduct1->Product1 Hydrolysis (e.g., Acetic Acid) Cyclopentadiene2 Cyclopentadiene Adduct2 N-Chlorosulfonyl Adduct Cyclopentadiene2->Adduct2 [4+2] Cycloaddition CSI ClSO2NCO CSI->Adduct2 Product2 2-Azabicyclo[2.2.1]- hept-5-en-3-one Adduct2->Product2 Hydrolysis Cyclopentadiene3 Cyclopentadiene Product3 Chiral 2-Azabicyclo[2.2.1]- hept-5-ene Derivative Cyclopentadiene3->Product3 Aza-Diels-Alder (-78 °C) ChiralImine Chiral Imino-acetate ChiralImine->Product3

Caption: Key synthetic pathways for this compound.

Experimental Workflow for Catalyzed Synthesis

This diagram outlines the general workflow for the synthesis of this compound using a solid-phase catalyst.

Experimental_Workflow start Start reagents Combine Cyclopentadiene, Methanol, and Catalyst start->reagents cool Cool to 0-5 °C reagents->cool addition Add Cyanogen Chloride and NaOH solution (pH 4-5) cool->addition react1 React for 8 hours addition->react1 filter1 Filter to separate solid react1->filter1 react2 Treat solid with Acetic Acid in Ethanol for 8 hours filter1->react2 filter2 Filter to remove catalyst react2->filter2 concentrate Concentrate Filtrate filter2->concentrate product Isolate Crystalline Product concentrate->product

Caption: Experimental workflow for a catalyzed synthesis.

Conclusion

The Diels-Alder reaction is a highly effective and versatile method for the synthesis of this compound and its derivatives. The choice of dienophile and reaction conditions significantly influences the yield and stereochemical outcome of the reaction. While methods utilizing sulfonyl cyanides offer an efficient route to the racemic product, asymmetric approaches using chiral auxiliaries provide access to enantiomerically enriched compounds, which are crucial for the development of chiral therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to optimize and apply these synthetic strategies.

References

An In-depth Technical Guide to the Molecular Structure of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Crystallographic Data

The following tables summarize the key quantitative data for 2-Azabicyclo[2.2.1]hept-5-en-3-one, a versatile bicyclic lactam crucial for the synthesis of carbocyclic nucleoside analogues.[1]

Identifier Value Source
IUPAC Name This compoundPubChem
Molecular Formula C6H7NOPubChem[2]
Molecular Weight 109.13 g/mol PubChem[2][3]
CAS Number 49805-30-3PubChem[2]

Table 1: General Chemical Identifiers

Property Value Source
Appearance White crystalline productChemicalBook[4]
Purity 99.5%ChemicalBook[4]
Yield 95% (relative to cyanogen (B1215507) chloride)ChemicalBook[4]

Table 2: Physical and Chemical Properties

Parameter Value Source
Crystal System OrthorhombicCrystallography Open Database
Space Group P 21 21 21Crystallography Open Database
a (Å) 6.105Crystallography Open Database
b (Å) 6.252Crystallography Open Database
c (Å) 14.547Crystallography Open Database
α (°) 90Crystallography Open Database
β (°) 90Crystallography Open Database
γ (°) 90Crystallography Open Database
Volume (ų) 555.24Crystallography Open Database

Table 3: Crystallographic Data for (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Experimental Protocols

Several synthetic routes for this compound have been reported. The following protocols detail two common methods.

Synthesis via Diels-Alder Reaction with Cyanogen Chloride

This method involves the reaction of 1,3-Cyclopentadiene with cyanogen chloride.[4]

Materials:

Procedure:

  • A 1000 mL reaction flask is equipped with a thermometer and an off-gas absorption device.

  • 500 mL of methanol, 50 g of cross-linked polystyrene-sulfinyl, and 5.0 g of cyclopentadiene (B3395910) are added to the flask.

  • The reaction mixture is cooled to 0-5°C.

  • 2.5 g of cyanogen chloride gas is slowly passed through the mixture.

  • Simultaneously, a 5% solution of sodium hydroxide in ethanol is added dropwise to maintain the pH of the reaction system between 4 and 5.

  • After the addition of cyanogen chloride is complete, the reaction is continued for 8 hours.

  • The solid is separated by filtration.

  • The collected solid is then added to 100 mL of a 5% ethanol solution of acetic acid and the reaction is continued for 8 hours at room temperature.[4]

  • The solid catalyst particles are removed by filtration.

  • The filtrate is concentrated to yield the white crystalline product of this compound.

Synthesis via Diels-Alder Reaction with Methanesulfonyl Cyanide

This alternative synthesis involves a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis.[1][5]

Materials:

  • 1,3-Cyclopentadiene

  • Methanesulfonyl cyanide

  • Solvent (e.g., toluene)

  • Acid (preferably a carboxylic acid, such as acetic acid)

Procedure:

  • 1,3-Cyclopentadiene is reacted with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.[1][5]

  • The Diels-Alder reaction is preferably performed in a solvent at a temperature between -50°C and +100°C, more preferably between -20°C and +40°C.[5]

  • The resulting intermediate is then hydrolyzed to form this compound.

  • The hydrolysis is preferably carried out in the presence of an acid, with acetic acid being the most preferred.[5]

Molecular Structure and Logical Relationships

The following diagrams illustrate the molecular structure of this compound and a simplified workflow of its synthesis.

molecular_structure cluster_molecule This compound N1 N C1 C N1->C1 C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C6 C C2->C6 C4 C C3->C4 C5 C C4->C5 C5->C6 C6->N1

Caption: Molecular structure of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product reactant1 1,3-Cyclopentadiene reaction Diels-Alder Reaction reactant1->reaction reactant2 Dienophile (e.g., Cyanogen Chloride or Methanesulfonyl Cyanide) reactant2->reaction intermediate Bicyclic Intermediate reaction->intermediate final_step Hydrolysis or Rearrangement intermediate->final_step product This compound final_step->product

Caption: Simplified workflow for the synthesis of this compound.

References

The Chemical Stability of Vince Lactam: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in the synthesis of a variety of pharmacologically significant molecules, most notably carbocyclic nucleoside analogues like Abacavir and Carbovir.[1] Its rigid bicyclic structure and versatile functional groups make it an attractive starting material for drug development. Understanding the chemical stability of Vince Lactam under various conditions is paramount for ensuring the integrity, efficacy, and safety of its downstream applications in pharmaceutical manufacturing and research. This technical guide provides a comprehensive overview of the known and predicted chemical stability of Vince Lactam, offering insights into its degradation pathways and recommended handling and storage conditions.

While specific, in-depth forced degradation studies on Vince Lactam are not extensively available in peer-reviewed literature, this guide consolidates available safety data and infers potential degradation pathways based on the known reactivity of γ-lactams and bicyclic alkenes.

General Stability Profile

Vince Lactam is a solid that is generally considered to be chemically stable under standard ambient conditions, including room temperature and in the absence of aggressive reagents.[2] It is a combustible solid with a high flash point, suggesting a degree of thermal stability.[3] However, like all chemical compounds, its stability can be compromised by exposure to harsh environmental conditions such as extreme pH, elevated temperatures, light, and oxidizing agents.

Stability Under Different Conditions: A Closer Look

For drug development professionals, a thorough understanding of a molecule's behavior under stress conditions is crucial for formulation development, stability-indicating analytical method development, and defining appropriate storage conditions.

Hydrolytic Stability

The lactam ring, a cyclic amide, is susceptible to hydrolysis, which is typically catalyzed by acid or base. The rate of hydrolysis of lactams is influenced by ring strain and the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative. For Vince Lactam, this would result in the formation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

  • Basic Conditions: In alkaline media, the hydroxide (B78521) ion can directly attack the carbonyl carbon of the lactam, leading to ring-opening via a tetrahedral intermediate. This process is generally faster for strained lactam rings.

Thermal Stability

As a combustible solid with a relatively high flash point, Vince Lactam exhibits good thermal stability at ambient temperatures.[3] However, elevated temperatures can provide the necessary activation energy for decomposition reactions. Thermogravimetric analysis (TGA) would be the standard method to quantitatively assess its thermal decomposition profile. In the absence of specific TGA data for Vince Lactam, it is recommended to handle the compound at controlled room temperature and avoid prolonged exposure to high heat.

Photostability

Many organic molecules are susceptible to degradation upon exposure to ultraviolet (UV) or visible light. The double bond in the bicyclic ring system of Vince Lactam is a potential chromophore that could absorb UV radiation, leading to photochemical reactions. Possible photodegradation pathways could include cycloadditions, rearrangements, or radical-mediated reactions. To ensure the integrity of Vince Lactam, it should be stored in light-resistant containers.

Oxidative Stability

Vince Lactam may be susceptible to oxidation, particularly at the double bond and the nitrogen atom. Strong oxidizing agents can lead to a variety of degradation products. Potential oxidative degradation pathways include:

  • Epoxidation: The double bond can be oxidized to form an epoxide.

  • N-Oxidation: The nitrogen atom of the lactam can be oxidized to an N-oxide.

  • Oxidative Cleavage: In the presence of potent oxidizing agents, the double bond could be cleaved.

It is advisable to avoid contact with strong oxidizing agents and to store Vince Lactam in a well-sealed container to minimize exposure to atmospheric oxygen, especially during long-term storage.

Predicted Degradation Pathways

Based on the functional groups present in Vince Lactam, the following degradation pathways can be predicted under forced degradation conditions.

VinceLactam Vince Lactam (this compound) AcidHydrolysis Acid-Catalyzed Hydrolysis Product ((1R,4S)-4-aminocyclopent- 2-enecarboxylic acid) VinceLactam->AcidHydrolysis H+ / H2O BaseHydrolysis Base-Catalyzed Hydrolysis Product ((1R,4S)-4-aminocyclopent- 2-enecarboxylic acid salt) VinceLactam->BaseHydrolysis OH- / H2O OxidationProduct1 Epoxide Derivative VinceLactam->OxidationProduct1 Oxidizing Agent (e.g., m-CPBA) OxidationProduct2 N-Oxide Derivative VinceLactam->OxidationProduct2 Oxidizing Agent (e.g., H2O2) PhotodegradationProduct Photochemical Rearrangement/Addition Products VinceLactam->PhotodegradationProduct UV/Vis Light

Caption: Predicted degradation pathways of Vince Lactam.

Experimental Protocols for Stability Assessment

While specific experimental data for Vince Lactam is lacking, the following are generalized protocols for conducting forced degradation studies, which are essential for understanding the stability of any drug substance.

General Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, RT/Heat) HPLC HPLC-UV/MS Analysis (Quantification of Vince Lactam and detection of degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH, RT/Heat) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 60°C, Solid State) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B Guidelines) Photolytic->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization VinceLactam Vince Lactam Sample VinceLactam->Acid VinceLactam->Base VinceLactam->Oxidative VinceLactam->Thermal VinceLactam->Photolytic

Caption: General workflow for a forced degradation study.

Methodology for Hydrolytic Stability Study
  • Preparation of Solutions: Prepare solutions of Vince Lactam in various aqueous buffers covering a pH range from acidic (e.g., pH 1-3) to basic (e.g., pH 9-12), as well as in neutral water. A typical starting concentration would be 1 mg/mL.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C or 60°C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of Vince Lactam and to detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of Vince Lactam versus time to determine the degradation kinetics at each pH.

Methodology for Photostability Study
  • Sample Preparation: Expose solid Vince Lactam and solutions of Vince Lactam (in a photochemically inert solvent) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Exposure: The light source should emit a combination of UV and visible light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze the samples by HPLC to assess the extent of degradation compared to the control sample.

Summary of Predicted Stability

ConditionPredicted StabilityPotential Degradation ProductsRecommended Storage
pH Unstable in strong acid and baseRing-opened amino acid derivativesStore in neutral, buffered conditions if in solution.
Temperature Stable at ambient temperaturesThermal decomposition productsStore at controlled room temperature. Avoid excessive heat.
Light Potentially unstable to UV/Vis lightPhotochemical rearrangement/addition productsStore in light-resistant containers.
Oxidation Susceptible to strong oxidizing agentsEpoxides, N-oxides, cleavage productsStore in well-sealed containers, away from oxidizing agents.

Conclusion

Vince Lactam is a robust molecule under standard handling and storage conditions. However, its inherent chemical functionalities, namely the lactam ring and the carbon-carbon double bond, predispose it to degradation under harsh conditions of pH, temperature, light, and oxidation. For researchers, scientists, and drug development professionals, it is critical to be aware of these potential instabilities. While specific quantitative stability data for Vince Lactam is not widely published, the principles of organic chemistry and the known behavior of similar structures provide a strong basis for predicting its stability profile. The implementation of rigorous forced degradation studies early in the development process is highly recommended to fully characterize the stability of Vince Lactam and to ensure the quality and reliability of the valuable pharmaceuticals derived from it.

References

An In-depth Technical Guide to 2-Azabicyclo[2.2.1]hept-5-en-3-one: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Azabicyclo[2.2.1]hept-5-en-3-one, a pivotal chiral building block in synthetic organic and medicinal chemistry. Renowned for its role as a precursor to blockbuster antiviral drugs such as Carbovir and Abacavir, this versatile lactam offers a unique scaffold for the development of novel therapeutics.[1][2] This document outlines its alternative names in scientific literature, summarizes its physicochemical properties, and details a common synthetic protocol.

Nomenclature: Alternative Names and Synonyms

The compound this compound is known by several names in the literature, which can vary based on stereochemistry and commercial use. The most common trivial name is Vince Lactam, named after Dr. Robert Vince, who pioneered its use in the synthesis of carbocyclic nucleosides.[3]

Type Name Stereochemistry
Trivial Name Vince LactamRacemic, or unspecified
IUPAC Name This compoundRacemic
Synonym (±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneRacemic
Synonym rac this compoundRacemic
Synonym 2-ABHEOUnspecified
Synonym 4-Amino-2-cyclopentene-1-carboxylic acid lactamUnspecified
Synonym 3-Oxo-2-azabicyclo[2.2.1]hept-5-eneUnspecified
Enantiomer (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one(1R,4S)
Enantiomer (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one(1R)
Enantiomer (-)-Vince lactam(1R,4S)
Enantiomer (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one(1S,4R)
Enantiomer (+)-Vince lactam(1S,4R)

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound. This information is crucial for its identification, handling, and use in experimental settings.

Property Value Source
Molecular Formula C6H7NOPubChem[4]
Molecular Weight 109.13 g/mol PubChem[4]
CAS Number 49805-30-3Biosynth[5]
Melting Point 54-58 °CChemicalBook[6]
Boiling Point 102-106 °C at 0.25 mm HgChemicalBook[6]
¹H NMR Spectra availableChemicalBook[7]
¹³C NMR Spectra availableChemicalBook
IR Spectra Spectra availablePubChem[4]
Mass Spectrometry Spectra availablePubChem[4]
Water Solubility >1000 g/L at 23 °CChemicalBook[6]

Experimental Protocol: Synthesis of this compound

The synthesis of racemic this compound is commonly achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, followed by hydrolysis. One established method involves the reaction of cyclopentadiene with methanesulfonyl cyanide.[8][9]

Materials:

Procedure:

  • A solution of methanesulfonyl cyanide (33.3 mmol) in 30 ml of dichloromethane is prepared in a reaction flask.

  • The solution is cooled to -20°C.

  • A solution of cyclopentadiene (38.6 mmol) in 10 ml of dichloromethane is added to the cooled methanesulfonyl cyanide solution over 5 minutes, maintaining the reaction temperature between 17 and 22°C.

  • The resulting colorless solution is stirred for 2 hours at room temperature.

  • Following the stirring, 6 ml of acetic acid is added to the reaction mixture.

  • 60 ml of water is then added within 1 minute.

  • The mixture is neutralized to a pH of approximately 8 with a 30% sodium hydroxide solution.

  • The product, this compound, can then be isolated from the reaction mixture.

This method provides a high yield of the desired product.[8]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Diels-Alder reaction.

SynthesisWorkflow General Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product Cyclopentadiene 1,3-Cyclopentadiene DielsAlder Diels-Alder Reaction in Dichloromethane Cyclopentadiene->DielsAlder MethanesulfonylCyanide Methanesulfonyl Cyanide MethanesulfonylCyanide->DielsAlder IntermediateProduct 3-Methanesulfonyl-2-aza- bicyclo[2.2.1]hepta-2,5-diene DielsAlder->IntermediateProduct Forms intermediate Hydrolysis Hydrolysis (Acetic Acid, Water, NaOH) IntermediateProduct->Hydrolysis Undergoes hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Yields final product

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial chiral building block in the synthesis of various carbocyclic nucleoside analogues. These compounds are potent antiviral agents, with notable examples including Abacavir, used in the treatment of HIV, and Peramivir, an anti-influenza drug. The biological activity of these drugs is highly dependent on their stereochemistry, making the efficient resolution of racemic Vince Lactam into its individual enantiomers a critical step in their manufacturing process. Enzymatic kinetic resolution (EKR) has emerged as a highly effective and environmentally friendly method for this purpose, offering high enantioselectivity under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic Vince Lactam, targeting researchers, scientists, and professionals in the field of drug development.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers. In the case of Vince Lactam, γ-lactamases and lipases are the most commonly employed enzymes.

  • γ-Lactamases catalyze the hydrolysis of one of the lactam enantiomers to the corresponding γ-amino acid, which can be easily separated from the unreacted lactam enantiomer.

  • Lipases are typically used to catalyze the acylation or deacylation of a modified Vince Lactam, such as N-hydroxymethyl Vince Lactam, in a stereoselective manner.

The efficiency of an enzymatic kinetic resolution is typically described by the enantiomeric excess of the product (eep) and the substrate (ees), the conversion rate (c), and the enantioselectivity (E-value). An ideal kinetic resolution achieves a 50% conversion, resulting in both the product and the remaining substrate with high enantiomeric excess.

Data Presentation: Performance of Various Enzymes in the Kinetic Resolution of Vince Lactam and its Derivatives

The following tables summarize the quantitative data from various studies on the enzymatic kinetic resolution of racemic Vince Lactam and its N-hydroxymethyl derivative.

Table 1: γ-Lactamase Catalyzed Kinetic Resolution of Racemic Vince Lactam

Enzyme SourceEnantioselectivity (E-value)Conversion (%)Enantiomeric Excess of Remaining Lactam (ees) (%)Reference
Microbacterium hydrocarbonoxydans (+)-γ-lactamase (Wild Type)>200~50>99 (for (-)-Vince Lactam)[1][2]
Microbacterium hydrocarbonoxydans (+)-γ-lactamase (Mutant Val54Ser)>200~5099.2 (for (-)-Vince Lactam)[1]
Microbacterium hydrocarbonoxydans (+)-γ-lactamase (Mutant Val54Leu)>200~5099.5 (for (-)-Vince Lactam)[1]
Microbacterium testaceum (+)-γ-lactamase (MiteL) (Wild Type)6.3 ± 0.2--[3]
Microbacterium testaceum (+)-γ-lactamase (MiteL) (Mutant F14D/Q114R/M117L)>200~50>99 (for (-)-Vince Lactam)[3]
Streptomyces viridochromogenes (-)-γ-lactamase (SvGL)High49.899.4 (for (+)-Vince Lactam)[4]

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic N-Hydroxymethyl Vince Lactam

Enzyme SourceAcyl DonorSolventEnantioselectivity (E-value)Conversion (%)Enantiomeric Excess of Product (eep) (%)Enantiomeric Excess of Substrate (ees) (%)Reference
Burkholderia ambifaria YCJ01Vinyl acetate (B1210297)Hexane (B92381):MTBE (1:9)>90050.19999[5][6]
Mucor miehei Lipase (B570770) (MML)Vinyl valerateMethyl tert-butyl ether68.2~60->99[5]

Experimental Protocols

Protocol 1: γ-Lactamase Catalyzed Hydrolytic Kinetic Resolution of Racemic Vince Lactam

This protocol is a general guideline based on the resolution using a (+)-γ-lactamase to produce (-)-Vince Lactam.

Materials:

  • Racemic Vince Lactam

  • (+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans, whole cells or purified enzyme)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Ethyl acetate or Dichloromethane for extraction

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a solution of racemic Vince Lactam in phosphate buffer. The concentration can range from 10 g/L to higher concentrations depending on the enzyme's tolerance.[4]

    • Add the (+)-γ-lactamase (as whole cells or purified enzyme) to the substrate solution. The enzyme loading should be optimized for efficient conversion.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Work-up and Purification:

    • Once the desired conversion is reached, terminate the reaction (e.g., by adjusting the pH or adding a water-immiscible organic solvent).

    • Extract the unreacted (-)-Vince Lactam from the aqueous reaction mixture using an organic solvent like ethyl acetate or dichloromethane. The hydrolyzed product (γ-amino acid) will remain in the aqueous phase.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude (-)-Vince Lactam.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Analysis:

    • Determine the enantiomeric excess of the purified (-)-Vince Lactam using chiral HPLC.

Protocol 2: Lipase-Catalyzed Transesterification of Racemic N-Hydroxymethyl Vince Lactam

This protocol describes a typical procedure for the resolution of N-hydroxymethyl Vince Lactam using a lipase.

Materials:

  • Racemic N-hydroxymethyl Vince Lactam

  • Lipase (e.g., from Burkholderia ambifaria or Mucor miehei)

  • Acyl donor (e.g., vinyl acetate or vinyl valerate)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), or a mixture of hexane and MTBE)

  • Molecular sieves (for maintaining low water activity)

  • Silica gel for column chromatography

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Dissolve racemic N-hydroxymethyl Vince Lactam in the chosen organic solvent in a reaction vessel.

    • Add the lipase (often in an immobilized form for easier recovery) and the acyl donor to the solution. The molar ratio of the acyl donor to the substrate should be optimized.

    • Add molecular sieves to control the water activity, which can significantly influence enzyme activity and selectivity.[5]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with shaking.

  • Reaction Monitoring:

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of both the substrate and the acylated product.

  • Work-up and Purification:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted N-hydroxymethyl Vince Lactam by silica gel column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the separated product and the unreacted substrate by chiral HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification cluster_products Final Products racemic_lactam Racemic Vince Lactam reaction_mixture Incubation with Agitation (Controlled Temperature & Time) racemic_lactam->reaction_mixture enzyme Enzyme (γ-Lactamase or Lipase) enzyme->reaction_mixture buffer_solvent Buffer or Organic Solvent buffer_solvent->reaction_mixture sampling Periodic Sampling reaction_mixture->sampling extraction Extraction / Filtration reaction_mixture->extraction hplc Chiral HPLC Analysis (ee & Conversion) sampling->hplc hplc->reaction_mixture Continue or Stop separation Chromatographic Separation extraction->separation enantiomer1 Enantiopure Lactam separation->enantiomer1 enantiomer2 Hydrolyzed/Acylated Product separation->enantiomer2

Caption: General workflow for the enzymatic kinetic resolution of racemic Vince Lactam.

Signaling Pathway: Mechanism of Action of Abacavir

G cluster_host_cell Host Cell cluster_hiv HIV Replication Cycle abacavir Abacavir abacavir_mp Abacavir Monophosphate abacavir->abacavir_mp Adenosine Phosphotransferase carbovir_mp Carbovir Monophosphate abacavir_mp->carbovir_mp Cytosolic Enzyme carbovir_dp Carbovir Diphosphate carbovir_mp->carbovir_dp Guanylate Kinase carbovir_tp Carbovir Triphosphate (Active Form) carbovir_dp->carbovir_tp Nucleoside Diphosphate Kinase hiv_dna HIV DNA carbovir_tp->hiv_dna Incorporation & Chain Termination reverse_transcriptase Reverse Transcriptase carbovir_tp->reverse_transcriptase Competitive Inhibition (competes with dGTP) hiv_rna HIV RNA hiv_rna->hiv_dna Reverse Transcription

Caption: Intracellular activation and mechanism of action of Abacavir.

Signaling Pathway: Mechanism of Action of Peramivir

G cluster_virus_release Influenza Virus Release infected_cell Infected Host Cell new_virion New Virion Budding infected_cell->new_virion sialic_acid Sialic Acid Receptor new_virion->sialic_acid Attached via Hemagglutinin released_virion Released Virion sialic_acid->released_virion Cleavage by Neuraminidase neuraminidase Neuraminidase peramivir Peramivir peramivir->neuraminidase Inhibition

Caption: Inhibition of influenza neuraminidase by Peramivir, preventing viral release.

References

Application Notes and Protocols for the Enantioselective Synthesis of Vince Lactam using γ-Lactamase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a critical chiral building block in the synthesis of numerous carbocyclic nucleoside analogues, which are potent antiviral agents.[1][2][3] Notably, the enantiomerically pure (-)-Vince Lactam is a key precursor for the production of blockbuster drugs such as Abacavir, used in the treatment of HIV, and Peramivir, an influenza neuraminidase inhibitor.[1][2] The classical chemical synthesis of Vince Lactam results in a racemic mixture, necessitating a resolution step to isolate the desired enantiomer. Enzymatic kinetic resolution using γ-lactamases has emerged as a highly efficient, stereoselective, and environmentally benign method to obtain enantiomerically pure Vince Lactam.[2][3]

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic Vince Lactam using both (+) and (-) enantioselective γ-lactamases.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process wherein an enzyme stereoselectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic Vince Lactam, a (+)-γ-lactamase will selectively hydrolyze the (+)-enantiomer to the corresponding γ-amino acid, leaving the desired (-)-Vince Lactam in high enantiomeric purity. Conversely, a (-)-γ-lactamase will hydrolyze the (-)-enantiomer, yielding optically pure (+)-Vince Lactam. The efficiency of this resolution is quantified by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity.

Data Presentation

Performance of Wild-Type and Engineered γ-Lactamases

The following table summarizes the performance of various γ-lactamases in the kinetic resolution of racemic Vince Lactam. Protein engineering efforts have led to significant improvements in both enantioselectivity and thermostability.

Enzyme SourceMutantEnantioselectivity (E value)Enantiomeric Excess (ee) of Remaining LactamOptimal Temperature (°C)Reference
Microbacterium hydrocarbonoxydansWild-Type---[1]
Microbacterium hydrocarbonoxydansVal54Ser> 20099.2% for (-)-Vince Lactam-[1]
Microbacterium hydrocarbonoxydansVal54Leu> 20099.5% for (-)-Vince Lactam-[1]
Streptomyces viridochromogenesSvGL (Wild-Type, (-)-selective)High>99% for (+)-Vince Lactam-
Bradyrhizobium japonicum USDA 6(-)-γ-lactamaseHigh>99% for (+)-Vince Lactam-[4]
Reaction Parameters for High-Substrate Concentration Resolution

A novel (-)-γ-lactamase from Streptomyces viridochromogenes (SvGL) has demonstrated remarkable tolerance to high substrate concentrations, making it highly suitable for industrial applications.

ParameterValue
Substrate Concentration4.0 M (436.5 g/L)
Enzyme Loading0.2 g/L (lyophilized cell-free extract)
Substrate/Catalyst Ratio2183 (g/g)
Space-Time Yield458 g L⁻¹ d⁻¹
E-factor (Environmental)5.7

Experimental Protocols

Protocol for Enzymatic Kinetic Resolution of Racemic Vince Lactam using a (+)-γ-Lactamase

This protocol is based on the use of an engineered (+)-γ-lactamase from Microbacterium hydrocarbonoxydans to produce (-)-Vince Lactam.

Materials:

Procedure:

  • Reaction Setup:

    • Prepare a solution of racemic Vince Lactam in 50 mM phosphate buffer (pH 7.5). The final substrate concentration can range from 50 mM to 200 mM.

    • Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 30-40 °C).

    • Add the purified (+)-γ-lactamase to the reaction mixture to initiate the hydrolysis. The enzyme loading should be optimized for the specific activity of the enzyme preparation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess (ee) of the remaining Vince Lactam and the conversion rate using chiral HPLC.

    • The reaction is typically stopped when the conversion reaches approximately 50%, which theoretically yields the highest possible ee for the unreacted enantiomer.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate to extract the unreacted (-)-Vince Lactam.

    • Perform the extraction three times to ensure complete recovery.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (-)-Vince Lactam.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield enantiomerically pure (-)-Vince Lactam.

Protocol for Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and enantiomers.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Analysis:

  • Inject a standard solution of racemic Vince Lactam to determine the retention times of the (+) and (-) enantiomers.

  • Inject the samples from the enzymatic reaction to determine the peak areas of each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_workup Product Isolation cluster_purification Purification racemic_lactam Racemic Vince Lactam Solution reaction_mix Reaction Mixture racemic_lactam->reaction_mix buffer Phosphate Buffer (pH 7.5) buffer->reaction_mix incubation Incubation (30-40°C) enzyme (+)-γ-Lactamase enzyme->incubation sampling Periodic Sampling incubation->sampling incubation->sampling extraction Solvent Extraction (Ethyl Acetate) incubation->extraction incubation->extraction hplc Chiral HPLC Analysis sampling->hplc drying Drying & Concentration extraction->drying crude_product Crude (-)-Vince Lactam drying->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure (-)-Vince Lactam chromatography->pure_product

Caption: Workflow for the enzymatic resolution of Vince Lactam.

Logical Relationship of Components in Kinetic Resolution

G cluster_reactants Initial State cluster_catalyst Catalyst cluster_products Final State (after ~50% conversion) racemic Racemic Vince Lactam ((+)- and (-)-enantiomers) enzyme (+)-γ-Lactamase racemic->enzyme selectively acts on (+)-enantiomer unreacted (-)-Vince Lactam (High ee) enzyme->unreacted leaves unreacted hydrolyzed Hydrolyzed (+)-Vince Lactam (γ-amino acid) enzyme->hydrolyzed converts to

References

Application of (-)-Vince Lactam in the Enantioselective Synthesis of Abacavir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abacavir (B1662851) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS.[1] The therapeutic efficacy of Abacavir is enantiomer-specific, with the desired biological activity residing in the (-)-enantiomer. A key chiral building block for the synthesis of Abacavir is (-)-Vince Lactam, chemically known as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.[2] This application note provides a detailed protocol for the synthesis of Abacavir commencing from racemic Vince Lactam, highlighting the pivotal role of (-)-Vince Lactam in establishing the correct stereochemistry of the final drug substance. The synthetic strategy involves an enzymatic kinetic resolution to obtain the desired enantiopure lactam, followed by a series of chemical transformations to construct the target molecule.

Overall Synthetic Pathway

The synthesis of Abacavir from racemic Vince Lactam can be broadly divided into five key stages:

  • Enzymatic Kinetic Resolution: Separation of the desired (-)-Vince Lactam from the racemic mixture.

  • Protection and Reduction: N-Boc protection of the lactam followed by reductive opening to yield a chiral aminocyclopentenol intermediate.

  • Palladium-Catalyzed Coupling: Formation of the crucial C-N bond between the aminocyclopentenol and a purine (B94841) base.

  • Amination: Introduction of the cyclopropylamino group.

  • Deprotection: Removal of the Boc protecting group to yield the final Abacavir molecule.

Quantitative Data Summary

The following table summarizes the typical yields for each key step in the synthesis of Abacavir from racemic Vince Lactam.

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1. Enzymatic Kinetic Resolution(-)-(1R,4S)-Vince Lactam(±)-Vince LactamLipase (e.g., Lipolase)45-50
2a. N-Boc Protection(1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one(-)-(1R,4S)-Vince Lactam(Boc)₂O, DMAP>95
2b. Reductive Opening(1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanolN-Boc-(-)-Vince LactamNaBH₄>90
3. Palladium-Catalyzed CouplingN-Boc-2-amino-6-chloro-9-((1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purineChiral Aminocyclopentenol2,6-Dichloropurine (B15474), Pd(PPh₃)₄80-85
4. AminationN-Boc-AbacavirCoupled Purine IntermediateCyclopropylamine (B47189)>90
5. Boc-DeprotectionAbacavirN-Boc-AbacavirTrifluoroacetic Acid (TFA) or HCl>90

Experimental Protocols

Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic Vince Lactam to obtain the (-)-(1R,4S)-enantiomer with high enantiomeric purity.[3][4]

Materials:

  • Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)

  • Diisopropyl ether

  • Water

  • Ethyl acetate (B1210297)

  • Magnesium sulfate

Procedure:

  • To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

  • Add Lipolase (1.5 g) to the mixture.

  • Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches approximately 50% conversion in 4-6 hours.

  • Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.

  • Wash the enzyme with ethyl acetate.

  • The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince Lactam.

Protection and Reduction

2a. N-Boc Protection of (-)-(1R,4S)-Vince Lactam

The resolved lactam is protected with a tert-butoxycarbonyl (Boc) group.[5]

Materials:

  • (-)-(1R,4S)-Vince Lactam

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (-)-(1R,4S)-Vince Lactam (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.

2b. Reductive Opening of the Boc-protected Lactam

The protected lactam is reductively opened to afford the desired amino alcohol.[5]

Materials:

Procedure:

  • Dissolve (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in methanol and cool the solution to 0°C.

  • Add NaBH₄ (2.0 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol.

Palladium-Catalyzed Coupling with 2,6-Dichloropurine

This stage involves the crucial C-N bond formation between the chiral amine and the purine base.[5]

Materials:

  • (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol

  • 2,6-Dichloropurine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (B128534)

  • Anhydrous acetonitrile

  • Celite

Procedure:

  • To a solution of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol (1.0 eq) and 2,6-dichloropurine (1.1 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq).

  • Degas the mixture with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the coupled product.

Amination with Cyclopropylamine

Materials:

  • Coupled purine intermediate from step 3

  • Cyclopropylamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the coupled purine intermediate (1.0 eq) in anhydrous DMSO.

  • Add cyclopropylamine (3.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-Abacavir.

Boc-Deprotection to Yield Abacavir

Materials:

  • N-Boc-Abacavir

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-Abacavir (1.0 eq) in DCM and cool to 0°C.

  • Add a solution of TFA in DCM (e.g., 20% v/v) or a 4M solution of HCl in dioxane dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a minimal amount of water and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield Abacavir. Further purification can be achieved by crystallization.[5]

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Chiral Resolution cluster_stage2 Stage 2: Protection & Reduction cluster_stage3 Stage 3: Coupling cluster_stage4 Stage 4: Amination cluster_stage5 Stage 5: Deprotection racemic_vince Racemic (±)-Vince Lactam resolved_vince (-)-(1R,4S)-Vince Lactam racemic_vince->resolved_vince Lipase-catalyzed Kinetic Resolution boc_protected_lactam (1R,4S)-N-Boc-Vince Lactam resolved_vince->boc_protected_lactam Boc Protection ((Boc)₂O, DMAP) amino_alcohol (1R,4S)-N-Boc-4-amino- 2-cyclopentene-1-methanol boc_protected_lactam->amino_alcohol Reductive Opening (NaBH₄) coupled_intermediate Coupled Intermediate amino_alcohol->coupled_intermediate Palladium Coupling (2,6-Dichloropurine, Pd(PPh₃)₄) nboc_abacavir N-Boc-Abacavir coupled_intermediate->nboc_abacavir Amination (Cyclopropylamine) abacavir Abacavir nboc_abacavir->abacavir Boc Deprotection (TFA or HCl)

Caption: Synthetic workflow for Abacavir from racemic Vince Lactam.

Logical_Relationship Start Racemic Vince Lactam (Mixture of Enantiomers) Enzymatic_Resolution Enzymatic Kinetic Resolution (Key Stereochemical Control Step) Start->Enzymatic_Resolution Chiral_Intermediate (-)-Vince Lactam (Enantiopure Intermediate) Enzymatic_Resolution->Chiral_Intermediate Functional_Group_Manipulation Protection & Reduction Chiral_Intermediate->Functional_Group_Manipulation Core_Assembly Palladium-Catalyzed Coupling (Formation of Nucleoside Core) Functional_Group_Manipulation->Core_Assembly Final_Modification Amination & Deprotection Core_Assembly->Final_Modification Final_Product Abacavir (Active Pharmaceutical Ingredient) Final_Modification->Final_Product

Caption: Logical progression of the Abacavir synthesis.

References

Application Notes and Protocols for the Industrial Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a pivotal chiral building block in the synthesis of a variety of carbocyclic nucleoside analogues. These analogues are the cornerstones of numerous antiviral and therapeutic drugs. The rigid bicyclic structure of Vince lactam provides a valuable scaffold for stereoselective modifications, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical industry.

This document provides detailed protocols for the industrial-scale synthesis of racemic Vince lactam and its subsequent enzymatic kinetic resolution to obtain the enantiomerically pure forms, which are critical for the synthesis of targeted active pharmaceutical ingredients (APIs).

Chemical Synthesis of Racemic this compound

The predominant industrial method for synthesizing racemic Vince lactam is a two-step process initiated by a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, followed by the hydrolysis of the resulting adduct. Methanesulfonyl cyanide is a commonly used dienophile for this purpose due to its reactivity and the favorable economics of the process.

Overall Reaction Scheme:

Step 1: Diels-Alder Reaction Cyclopentadiene + Methanesulfonyl Cyanide → 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene

Step 2: Hydrolysis 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene → (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Experimental Protocol:

Materials and Reagents:

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Condenser

  • Distillation apparatus

  • Extraction vessel

  • Crystallization vessel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

Part A: Preparation of Cyclopentadiene

  • Cracking of Dicyclopentadiene: In a dedicated distillation apparatus, heat dicyclopentadiene to its cracking temperature (typically around 170-180 °C).

  • Distillation: Slowly distill the resulting cyclopentadiene monomer (boiling point: 40-42 °C). Collect the freshly distilled cyclopentadiene in a cooled receiver. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

Part B: Synthesis of Racemic Vince Lactam

  • Reaction Setup: Charge the jacketed glass reactor with methanesulfonyl cyanide and dichloromethane.

  • Cooling: Cool the solution to a temperature between -20 °C and -10 °C.

  • Diels-Alder Reaction: Slowly add the freshly prepared cyclopentadiene to the cooled solution of methanesulfonyl cyanide over a period of 1-2 hours, maintaining the temperature below -10 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 2-3 hours. The reaction progress can be monitored by techniques such as TLC or HPLC to ensure the consumption of the starting materials.

  • Hydrolysis: Once the Diels-Alder reaction is complete, slowly add a mixture of acetic acid and water to the reactor.

  • Warming: Allow the reaction mixture to warm to room temperature and then heat to 30-40 °C for 2-4 hours to facilitate the hydrolysis of the intermediate adduct.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to an extraction vessel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic Vince lactam.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/hexanes) to yield the final product as a white crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below 40 °C.

Quantitative Data for Chemical Synthesis:
ParameterValueReference
Reactant Molar Ratio
Cyclopentadiene : Methanesulfonyl Cyanide1.1 : 1 to 1.5 : 1General Practice
Reaction Conditions
Diels-Alder Temperature-20 °C to 0 °C[1][2]
Hydrolysis Temperature30 °C to 40 °C[1][2]
Yield and Purity
Typical Yield85-95%[1]
Purity (after crystallization)>99%[1]

Chemoenzymatic Kinetic Resolution of Racemic this compound

For pharmaceutical applications, enantiomerically pure Vince lactam is required. Enzymatic kinetic resolution is the most efficient and widely used industrial method for separating the racemic mixture. This process utilizes γ-lactamases, which selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted, desired enantiomer.

Overall Reaction Scheme:

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one + γ-Lactamase → (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one + (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

(Note: The specific enantiomer obtained depends on the enantioselectivity of the γ-lactamase used. Both (+)- and (-)-lactamases are available for the preparation of either enantiomer of Vince lactam).

Experimental Protocol:

Materials and Reagents:

  • Racemic this compound

  • Immobilized γ-lactamase (e.g., from Pseudomonas solanacearum or a recombinant source)

  • Phosphate (B84403) buffer (pH 7.0-8.0)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Hydrochloric acid (for pH adjustment and product separation)

  • Sodium hydroxide (B78521) (for pH adjustment)

Equipment:

  • Bioreactor with pH and temperature control

  • Filtration system to separate the immobilized enzyme

  • Extraction vessel

  • Crystallization vessel

  • Lyophilizer or vacuum oven

Procedure:

  • Reaction Setup: Charge the bioreactor with phosphate buffer and racemic Vince lactam.

  • Temperature and pH Adjustment: Adjust the temperature to the optimal range for the enzyme (typically 25-35 °C) and the pH to the optimal range (typically 7.0-8.0).

  • Enzymatic Reaction: Add the immobilized γ-lactamase to the bioreactor. Maintain the temperature and pH throughout the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining lactam and the conversion. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for the unreacted enantiomer.

  • Enzyme Separation: Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent batches.

  • Product Separation and Extraction:

    • Adjust the pH of the aqueous solution to acidic (pH 2-3) with hydrochloric acid to protonate the amino acid byproduct, making it more water-soluble.

    • Extract the unreacted enantiomerically pure Vince lactam with an organic solvent such as ethyl acetate.

  • Purification:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting enantiomerically pure Vince lactam can be further purified by crystallization.

  • Isolation of the Hydrolyzed Product (Optional): The aqueous layer containing the amino acid can be further processed to isolate this product if desired.

Quantitative Data for Enzymatic Resolution:
ParameterValueReference
Reaction Conditions
Substrate Concentration5-10% (w/v)General Practice
Temperature25-35 °C[3]
pH7.0-8.0[3]
Performance
Typical Reaction Time12-48 hours[3]
Yield of desired enantiomer~45% (theoretical max. 50%)[4]
Enantiomeric Excess (e.e.)>99%[4]

Visualizations

Industrial Synthesis Workflow

G cluster_0 Racemic Vince Lactam Synthesis cluster_1 Enzymatic Kinetic Resolution dicyclo Dicyclopentadiene crack Cracking (170-180 °C) dicyclo->crack cyclo Cyclopentadiene crack->cyclo diels_alder Diels-Alder Reaction (DCM, -20 to 0 °C) cyclo->diels_alder msc Methanesulfonyl Cyanide msc->diels_alder adduct Intermediate Adduct diels_alder->adduct hydrolysis Hydrolysis (Acetic Acid, H2O, 30-40 °C) adduct->hydrolysis workup Work-up & Purification hydrolysis->workup racemic_lactam Racemic Vince Lactam workup->racemic_lactam racemic_lactam_input Racemic Vince Lactam resolution Enzymatic Resolution (Buffer, 25-35 °C, pH 7-8) racemic_lactam_input->resolution enzyme Immobilized γ-Lactamase enzyme->resolution separation Enzyme & Product Separation resolution->separation pure_lactam Enantiopure Vince Lactam separation->pure_lactam byproduct Amino Acid Byproduct separation->byproduct

Caption: Workflow for the industrial synthesis and resolution of Vince lactam.

Logical Relationship of Key Steps

G Start Starting Materials (Dicyclopentadiene, Methanesulfonyl Cyanide) Step1 Diels-Alder Reaction Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 RacemicProduct Racemic Vince Lactam Step2->RacemicProduct Step3 Enzymatic Resolution RacemicProduct->Step3 FinalProduct Enantiopure Vince Lactam Step3->FinalProduct Byproduct Separated Byproduct Step3->Byproduct

Caption: Key stages in the production of enantiopure Vince lactam.

Safety Considerations

The industrial synthesis of Vince lactam involves the handling of hazardous materials and requires strict adherence to safety protocols.

  • Cyclopentadiene: Highly flammable, toxic, and can form explosive peroxides. It should be handled in a well-ventilated area, away from heat and ignition sources. Personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection, is mandatory.[5][6]

  • Methanesulfonyl Cyanide: The safety data for methanesulfonyl cyanide should be consulted, and appropriate handling procedures for cyanides should be followed.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a closed system with proper ventilation and wear appropriate PPE.

  • Pressure and Temperature Control: The cracking of dicyclopentadiene and the exothermicity of the Diels-Alder reaction require careful temperature and pressure monitoring and control to prevent runaway reactions.

All procedures should be carried out in accordance with local and federal safety regulations in a facility designed for handling such chemical processes. A thorough process hazard analysis (PHA) should be conducted before scaling up the synthesis.

References

Vince Lactam: A Chiral Synthon for Antiviral Drug Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the pivotal role of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, as a chiral synthon in the synthesis of potent antiviral drugs. Its rigid bicyclic structure and versatile functionality make it an ideal starting material for the stereocontrolled synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapy. This guide will specifically focus on the synthesis of the anti-HIV drugs Abacavir (B1662851) and Carbovir (B1146969), providing detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways and mechanism of action.

Introduction: The Significance of Vince Lactam

Vince Lactam is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of carbocyclic nucleosides.[1][2][3] These compounds are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, conferring greater metabolic stability. The chirality of the cyclopentene (B43876) core is crucial for the biological activity of these drugs, making the enantioselective synthesis or resolution of Vince Lactam a critical step.[4][5] The (-)-enantiomer of Vince Lactam is the key precursor for the synthesis of several blockbuster antiviral drugs, including Carbovir and Abacavir, which are effective against HIV.[4]

Enzymatic Kinetic Resolution of Racemic Vince Lactam

The separation of the racemic Vince Lactam into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, such as lipases or γ-lactamases, to selectively hydrolyze one enantiomer, allowing for the separation of the desired unreacted enantiomer with high purity.[4][6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution[6]

Materials:

  • Racemic (±)-Vince Lactam (this compound)

  • Lipolase® (or other suitable lipase, e.g., from Pseudomonas cepacia)

  • Diisopropyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

  • Add Lipolase® (1.5 g) to the mixture.

  • Stir the reaction mixture at 60°C and monitor the progress by chiral HPLC.

  • Upon reaching approximately 50% conversion, cool the reaction mixture and filter off the enzyme.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince lactam.

Synthesis of Abacavir

Abacavir is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[7] The synthesis commences with the optically pure (-)-Vince Lactam.

Experimental Protocol: Synthesis of Abacavir

This synthesis involves three main stages: reductive opening of the lactam, coupling with the purine (B94841) base, and final modification.

Stage 1: Reductive Opening to (-)-Cyclopentenyl Aminoalcohol [6]

  • Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to facilitate the ring opening to the corresponding amino ester.

  • After the reaction is complete (monitored by TLC), neutralize the solution and extract the amino ester.

  • To a solution of the crude amino ester in anhydrous tetrahydrofuran (B95107) (THF), slowly add a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide (B78521).

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the (-)-cyclopentenyl aminoalcohol.

Stage 2: Coupling with 4,6-dichloro-2,5-diformamidopyrimidine

  • Dissolve (1S-cis)-4-amino-2-cyclopentene-1-methanol tartrate salt in ethanol (B145695) under an inert atmosphere.

  • Add sodium carbonate, followed by 4,6-dichloro-2,5-diformamidopyrimidine.

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, the solvent is removed, and the residue is worked up to yield the coupled pyrimidine (B1678525) intermediate.

Stage 3: Cyclization and Amination

  • The coupled intermediate is cyclized to form the 6-chloropurine (B14466) carbocyclic nucleoside.

  • The resulting intermediate is then heated with cyclopropylamine (B47189) in isopropanol (B130326) in a sealed reactor at 90-95°C for 12 hours.

  • After cooling, a solution of sodium methylate or sodium hydroxide is added, and the solvent is evaporated.

  • The residue is taken up in isopropanol, and the precipitated salts are filtered off.

  • The filtrate is concentrated, and the oily residue is treated with acetone (B3395972) to precipitate Abacavir.

Synthesis of Carbovir

Carbovir is another important carbocyclic nucleoside with anti-HIV activity and serves as a synthetic precursor to Abacavir.[1]

Experimental Protocol: Synthesis of Carbovir[6]

Stage 1: Formation of (-)-Cyclopentenyl Aminoalcohol

  • This step is identical to Stage 1 in the synthesis of Abacavir.[6]

Stage 2: Coupling with 2-amino-6-chloropurine [6]

  • Dissolve the (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and triphenylphosphine (B44618) (PPh₃) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the (-)-2-amino-6-chloropurine carbocyclic analog.

Stage 3: Hydrolysis to (-)-Carbovir [6]

  • Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the formic acid under reduced pressure.

  • The residue is then purified to yield (-)-Carbovir.

Quantitative Data Summary

The following tables summarize the reported yields and enantiomeric excess (e.e.) for the key synthetic steps.

Table 1: Enzymatic Kinetic Resolution of Vince Lactam

StepProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
Lipase-catalyzed Resolution(-)-(1R,4S)-Vince Lactam45-50>99[6]

Table 2: Synthesis of Carbovir Intermediates

StepProductYield (%)Reference
Formation of Amino Alcohol(-)-Cyclopentenyl Aminoalcohol80-85[6]
Coupling with Purine Base(-)-2-Amino-6-chloropurine Carbocyclic Analog60-70[6]
Hydrolysis(-)-Carbovir75-85[6]

Note: Yields can vary based on reaction scale and purification methods.

Visualized Workflows and Pathways

Synthetic Workflow from Vince Lactam

The following diagram illustrates the overall synthetic pathway from racemic Vince Lactam to the antiviral drugs Abacavir and Carbovir.

Synthetic_Workflow rac_vince Racemic (±)-Vince Lactam enz_res Enzymatic Kinetic Resolution rac_vince->enz_res neg_vince (-)-(1R,4S)-Vince Lactam enz_res->neg_vince reductive_opening Reductive Opening neg_vince->reductive_opening amino_alcohol (-)-Cyclopentenyl Aminoalcohol reductive_opening->amino_alcohol coupling_carbovir Coupling with 2-amino-6-chloropurine amino_alcohol->coupling_carbovir Mitsunobu Reaction coupling_abacavir Coupling with 4,6-dichloro-2,5-diformamidopyrimidine amino_alcohol->coupling_abacavir Nucleophilic Substitution carbovir_intermediate (-)-2-Amino-6-chloropurine Carbocyclic Analog coupling_carbovir->carbovir_intermediate hydrolysis Hydrolysis carbovir_intermediate->hydrolysis carbovir (-)-Carbovir hydrolysis->carbovir abacavir_intermediate Coupled Pyrimidine Intermediate coupling_abacavir->abacavir_intermediate cyclization_amination Cyclization & Amination abacavir_intermediate->cyclization_amination abacavir Abacavir cyclization_amination->abacavir

Caption: Synthetic routes to Carbovir and Abacavir from Vince Lactam.

Mechanism of Action of Abacavir

Abacavir functions by inhibiting the HIV reverse transcriptase enzyme, which is essential for the replication of the virus.

Mechanism_of_Action cluster_viral_process HIV Replication Cycle Abacavir Abacavir (Prodrug) Phosphorylation Cellular Kinases Abacavir->Phosphorylation Enters Cell Cell Host Cell (e.g., T-cell) Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Drug) Phosphorylation->Carbovir_TP RT HIV Reverse Transcriptase Carbovir_TP->RT Competes with dGTP and is incorporated into DNA HIV_RNA HIV Viral RNA HIV_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Synthesizes dGTP dGTP (Natural Substrate) dGTP->RT Binds to Chain_Termination Chain Termination Viral_DNA->Chain_Termination No_Replication Inhibition of HIV Replication Chain_Termination->No_Replication

Caption: Mechanism of action of Abacavir in inhibiting HIV replication.

References

Synthesis of Carbocyclic Sugar Amines from 2-Azabicyclo[2.2.1]hept-5-en-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a pivotal and versatile chiral building block in synthetic organic and medicinal chemistry.[1][2][3][4] Its rigid bicyclic structure and the presence of a reactive olefinic bond make it an ideal starting material for the stereocontrolled synthesis of a wide array of functionalized cyclopentane (B165970) derivatives.[2][3] Of particular significance is its application in the synthesis of carbocyclic sugar amines and carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group.[1][5] This modification imparts greater metabolic stability, making these compounds attractive candidates for antiviral and anticancer therapies.[4] Prominent examples of blockbuster drugs synthesized from Vince lactam include the anti-HIV agents Carbovir and Abacavir.[4]

These application notes provide detailed protocols for the key synthetic transformations involved in converting this compound into valuable carbocyclic sugar amine precursors. The methodologies are presented with a focus on reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

Key Synthetic Strategies & Pathways

The conversion of this compound to carbocyclic sugar amines generally proceeds through a series of key transformations that functionalize the cyclopentene (B43876) ring. The primary synthetic route involves the stereoselective dihydroxylation or epoxidation of the double bond, followed by nucleophilic opening and subsequent reduction steps.

dot

Synthesis_Pathway VinceLactam (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one Dihydroxylation cis-Dihydroxylation VinceLactam->Dihydroxylation Epoxidation Epoxidation VinceLactam->Epoxidation Diol Diol Intermediate Dihydroxylation->Diol Epoxide Epoxide Intermediate Epoxidation->Epoxide Protection1 Protection (e.g., Isopropylidene) Diol->Protection1 AzideOpening Azide Opening Epoxide->AzideOpening ProtectedDiol Protected Diol Protection1->ProtectedDiol AzidoAlcohol Azido Alcohol Intermediate AzideOpening->AzidoAlcohol Protection2 Protection (e.g., Boc) ProtectedDiol->Protection2 FinalAmine Carbocyclic Sugar Amine AzidoAlcohol->FinalAmine Reduction of Azide Reduction Lactam Reduction AminoAlcohol Carbocyclic Amino Alcohol Reduction->AminoAlcohol Protection2->Reduction AminoAlcohol->FinalAmine Further Elaboration Protocol2_Workflow Start (-)-Vince Lactam Step1 cis-Dihydroxylation (OsO4, NMO) Start->Step1 Intermediate1 Diol Step1->Intermediate1 Step2 Isopropylidene Protection (2,2-DMP, p-TsOH) Intermediate1->Step2 Intermediate2 Protected Diol-Lactam Step2->Intermediate2 Step3 Boc Protection (Boc2O, DMAP) Intermediate2->Step3 Intermediate3 N-Boc Protected Lactam Step3->Intermediate3 Step4 Lactam Reduction (LiAlH4) Intermediate3->Step4 Intermediate4 Amino Alcohol Step4->Intermediate4 Step5 MOM Protection (MOM-Cl, DIPEA) Intermediate4->Step5 Intermediate5 Protected Amino Alcohol Step5->Intermediate5 Step6 Boc Deprotection (TFA) Intermediate5->Step6 Final Key Amine Intermediate (5) Step6->Final

References

The Strategic Role of Vince Lactam in the Synthesis of Carbocyclic Neuraminidase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a pivotal chiral building block in synthetic organic and medicinal chemistry.[1][2] Its rigid bicyclic structure and the presence of a reactive carbon-carbon double bond make it a versatile precursor for the stereocontrolled synthesis of a variety of complex molecules, particularly carbocyclic nucleoside analogs with potent antiviral activity.[1][3] This document provides detailed application notes and experimental protocols on the use of Vince Lactam in the preparation of neuraminidase inhibitors, with a primary focus on the synthesis of Peramivir, a potent antiviral agent used for the treatment of influenza. While Vince Lactam is a key precursor for carbocyclic neuraminidase inhibitors like Peramivir, it is important to note that other widely known neuraminidase inhibitors, such as Oseltamivir (Tamiflu®) and Zanamivir (Relenza®), are typically synthesized from different starting materials, namely shikimic acid and sialic acid, respectively.

Application: Synthesis of Peramivir

Peramivir is a cyclopentane-based neuraminidase inhibitor that demonstrates the strategic utility of Vince Lactam in constructing highly functionalized carbocyclic cores. The synthesis of Peramivir from Vince Lactam is a well-established multi-step process that leverages the inherent stereochemistry of the lactam to introduce key functionalities. A notable synthetic route achieves a total yield of up to 52.7%, with individual step yields generally ranging from 80% to 95%.

Synthetic Pathway Overview

The overall synthetic scheme for Peramivir starting from (±)-Vince Lactam involves an eight-step sequence. This pathway includes a critical ring-opening of the bicyclic lactam, followed by protection of the resulting amine. A key 1,3-dipolar cycloaddition reaction is then employed to construct the substituted cyclopentane (B165970) ring system with the desired stereochemistry. Subsequent steps involve reductive cleavage of the newly formed isoxazolidine (B1194047) ring, functional group manipulations including acetylation and guanidinylation, and final deprotection to yield Peramivir.

Peramivir_Synthesis VinceLactam Vince Lactam Intermediate1 Methyl (±)-cis-4-aminocyclopent -2-ene-1-carboxylate HCl VinceLactam->Intermediate1 1. HCl, MeOH (Ring Opening) Intermediate2 Methyl (±)-cis-4-(Boc-amino) cyclopent-2-ene-1-carboxylate Intermediate1->Intermediate2 2. Boc₂O, NaHCO₃ (Protection) Intermediate3 Isoxazolidine Intermediate Intermediate2->Intermediate3 3. 2-Ethylbutyraldehyde oxime, NaOCl (1,3-Dipolar Cycloaddition) Intermediate4 Methyl (±)-t-3-(1'-amino-2'-ethyl)butyl-c-4- (Boc-amino)-t-2-hydroxycyclopentyl-r-1-carboxylate Intermediate3->Intermediate4 4. Pd/C, H₂ (Reductive Cleavage) Intermediate5 Methyl (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4- (Boc-amino)-t-2-hydroxycyclopentyl-r-1-carboxylate Intermediate4->Intermediate5 5. Ac₂O (Acetylation) Intermediate6 Methyl (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4- amino-t-2-hydroxycyclopentyl-r-1-carboxylate Intermediate5->Intermediate6 6. TFA (Deprotection) Intermediate7 Protected Guanidinylated Intermediate Intermediate6->Intermediate7 7. N,N'-bis(Boc)-S-methylisothiourea, HgCl₂ (Guanidinylation) Peramivir Peramivir Intermediate7->Peramivir 8. TFA, Et₃SiH (Final Deprotection)

Figure 1: Overall synthetic scheme for Peramivir starting from Vince Lactam.
Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of Peramivir from Vince Lactam.

StepReactionProductYield (%)
1Ring Opening of Vince LactamMethyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride~95%
2Protection of Amino GroupMethyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate~98%
31,3-Dipolar CycloadditionIsoxazolidine Intermediate61-68%
4Reductive Ring CleavageMethyl (±)-t-3-(1'-amino-2'-ethyl)butyl-c-4-(tert-butoxycarbonylamino)-t-2-hydroxycyclopentyl-r-1-carboxylate~90%
5Acetylation of Amino GroupMethyl (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-(tert-butoxycarbonylamino)-t-2-hydroxycyclopentyl-r-1-carboxylate94.6%
6Boc DeprotectionMethyl (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentyl-r-1-carboxylateHigh
7GuanidinylationProtected Guanidinylated Intermediate~85%
8Final Hydrolysis and DeprotectionPeramivirHigh
Overall Yield ~34-52.7%

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the synthesis of Peramivir starting from Vince Lactam.

Protocol 1: Ring Opening of Vince Lactam

Objective: To synthesize Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.

Materials:

Procedure:

  • Dissolve (±)-Vince Lactam in anhydrous methanol in a three-neck flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube.

  • Bubble dry HCl gas through the solution at room temperature for 2 hours.

  • Heat the reaction mixture to 45°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solution under reduced pressure.

  • Crystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether).

  • Filter the crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Protocol 2: Protection of the Amino Group

Objective: To synthesize Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate.

Materials:

Procedure:

  • Suspend the amine hydrochloride salt in dichloromethane.

  • Add sodium bicarbonate and di-tert-butyl dicarbonate to the suspension.

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Protocol 3: 1,3-Dipolar Cycloaddition

Objective: To synthesize the key isoxazolidine intermediate.

Materials:

  • Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate

  • 2-Ethylbutyraldehyde oxime

  • Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 10%)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected cyclopentene (B43876) derivative and 2-ethylbutyraldehyde oxime in dichloromethane.

  • Cool the mixture in an ice bath and protect it from light.

  • Slowly add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Continue stirring at low temperature and monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude isoxazolidine intermediate, which can be purified by column chromatography.

Protocol 4: Reductive Ring Cleavage of the Isoxazolidine

Objective: To open the isoxazolidine ring and generate the amino alcohol.

Materials:

  • Isoxazolidine intermediate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol or Ethanol (B145695)

Procedure:

  • Dissolve the isoxazolidine intermediate in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Protocol 5: Guanidinylation

Objective: To introduce the guanidinyl group.

Materials:

  • Deprotected amine intermediate from the previous acetylation and deprotection steps.

  • N,N'-bis(Boc)-S-methylisothiourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine intermediate in DMF.

  • Add N,N'-bis(Boc)-S-methylisothiourea, triethylamine, and a catalytic amount of HgCl₂.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove solids.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the protected guanidinylated product.

Protocol 6: Final Hydrolysis and Deprotection

Objective: To obtain the final product, Peramivir.

Materials:

  • Protected guanidinylated intermediate

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et₃SiH)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Dissolve the protected guanidinylated intermediate in a 1:1 mixture of THF and ethanol.

  • Slowly add 1M sodium hydroxide solution and stir at room temperature for 4 hours to hydrolyze the ester.

  • Remove the organic solvents under reduced pressure.

  • Treat the resulting crude product with a mixture of trifluoroacetic acid and triethylsilane in dichloromethane at room temperature for 24 hours to remove all Boc protecting groups.

  • Concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from a methanol/water mixture to yield Peramivir as a white crystalline solid.

Logical Workflow for Peramivir Synthesis from Vince Lactam

The synthesis of Peramivir from Vince Lactam follows a logical progression of reactions designed to build the complex carbocyclic core and introduce the necessary functional groups with stereochemical control.

workflow cluster_start Starting Material cluster_core_formation Cyclopentene Core Functionalization cluster_elaboration Side Chain & Functional Group Elaboration cluster_final Final Product Formation VinceLactam Racemic Vince Lactam RingOpening Ring Opening & Esterification VinceLactam->RingOpening Protection Amine Protection (Boc) RingOpening->Protection Cycloaddition 1,3-Dipolar Cycloaddition Protection->Cycloaddition Cleavage Isoxazolidine Cleavage Cycloaddition->Cleavage Acetylation Amine Acetylation Cleavage->Acetylation Guanidinylation Guanidinylation Acetylation->Guanidinylation Deprotection Final Deprotection & Hydrolysis Guanidinylation->Deprotection Peramivir Peramivir Deprotection->Peramivir

Figure 2: Logical workflow of Peramivir synthesis.

Conclusion

Vince Lactam serves as a highly effective and versatile starting material for the asymmetric synthesis of carbocyclic neuraminidase inhibitors, most notably Peramivir. The synthetic route to Peramivir highlights the utility of Vince Lactam in establishing the core cyclopentane structure with the requisite stereochemistry. The provided protocols offer a detailed guide for researchers engaged in the synthesis of this important antiviral agent. While the application of Vince Lactam is well-documented for Peramivir, its use in the synthesis of other neuraminidase inhibitors like Oseltamivir and Zanamivir is not prevalent, as these compounds are typically derived from different chiral pool starting materials. This underscores the importance of selecting the appropriate chiral building block based on the target molecular architecture.

References

Lipase-Catalyzed Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a critical step in the synthesis of numerous antiviral drugs, including the blockbuster HIV reverse transcriptase inhibitor Abacavir and its precursor Carbovir. The therapeutic efficacy of these carbocyclic nucleoside analogs is highly dependent on their stereochemistry, making the efficient separation of enantiomers a key focus in pharmaceutical development. Lipases have emerged as powerful biocatalysts for this purpose, offering high enantioselectivity under mild reaction conditions.

These application notes provide detailed protocols for the lipase-catalyzed kinetic resolution of this compound via two primary methods: enantioselective hydrolysis and enantioselective acylation (transesterification). The information presented is intended to guide researchers in the development and optimization of scalable and efficient processes for the production of enantiomerically pure Vince lactam.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product, both in high enantiomeric purity, ideally at around 50% conversion.

1. Enantioselective Hydrolysis: In this approach, the lipase selectively catalyzes the hydrolysis of one enantiomer of the lactam to its corresponding amino acid, leaving the other enantiomer of the lactam unreacted.

2. Enantioselective Acylation (Transesterification): Here, an acyl donor is introduced, and the lipase selectively transfers the acyl group to one of the lactam enantiomers, forming an N-acyl lactam. The other enantiomer remains unreacted.

Data Presentation: Comparison of Lipases and Reaction Conditions

The choice of lipase, solvent, and acyl donor (for acylation) significantly impacts the efficiency and selectivity of the resolution. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic this compound
LipaseSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of Substrate (ee_s, %)Enantiomeric Excess of Product (ee_p, %)
LipolaseDiisopropyl ether604-6~50>99Not Reported
LipolaseDiisopropyl etherNot Specified564994>99
Table 2: Lipase-Catalyzed Acylation of Racemic this compound and Derivatives
SubstrateLipaseAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess of Product (ee_p, %)Enantiomeric Excess of Substrate (ee_s, %)
N-hydroxymethyl-2-azabicyclo[2.2.1]hept-5-en-3-oneBurkholderia ambifaria YCJ01Vinyl acetateHexane:MTBE (1:9)Not Specified50.19999
N-hydroxymethyl-2-azabicyclo[2.2.1]hept-5-en-3-oneMucor miehei lipase (MML)Vinyl valerateNot SpecifiedNot Specified~60Not Reported>99
This compoundCandida antarctica lipase B (Novozym 435)Vinyl acetateToluene70Not SpecifiedNot ReportedNot Reported
This compoundPseudomonas cepacia lipase (Amano PS)Vinyl acetateAcetone25Not SpecifiedNot ReportedNot Reported

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the two primary methods of lipase-catalyzed resolution of this compound.

hydrolysis_workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Resolved Products racemic_lactam Racemic (±)-Vince Lactam reaction_vessel Stirred Reaction at Controlled Temperature (e.g., 60°C) racemic_lactam->reaction_vessel lipase Lipase (e.g., Lipolase) lipase->reaction_vessel solvent Organic Solvent (e.g., Diisopropyl ether) solvent->reaction_vessel water Water water->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration separation Liquid-Liquid Separation filtration->separation unreacted_enantiomer Unreacted (-)-(1R,4S)-Vince Lactam (in Organic Phase) separation->unreacted_enantiomer hydrolyzed_product Hydrolyzed (+)-(1S,4R)-Amino Acid (in Aqueous Phase) separation->hydrolyzed_product acylation_workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Resolved Products racemic_lactam Racemic (±)-Vince Lactam reaction_vessel Stirred Reaction at Controlled Temperature racemic_lactam->reaction_vessel lipase Lipase (e.g., Novozym 435) lipase->reaction_vessel solvent Organic Solvent (e.g., Toluene, Acetone) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography unreacted_enantiomer Unreacted Enantiomer chromatography->unreacted_enantiomer acylated_product Acylated Enantiomer chromatography->acylated_product

Application Notes and Protocols for the Asymmetric Synthesis of Antiviral Agents Using Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the asymmetric synthesis of the antiviral agents Abacavir and Peramivir, utilizing the versatile chiral building block, (-)-Vince Lactam. The protocols are intended for research and development purposes.

Introduction

Vince Lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial starting material in the stereoselective synthesis of a variety of carbocyclic nucleoside analogues that exhibit potent antiviral activity.[1][2][3] Its rigid bicyclic structure allows for excellent stereocontrol in subsequent chemical transformations, making it an ideal precursor for the synthesis of enantiomerically pure antiviral drugs such as the anti-HIV agent Abacavir and the anti-influenza agent Peramivir.[4][5][6] The key to these syntheses is the early establishment of chirality, often achieved through enzymatic kinetic resolution of racemic Vince Lactam.[4][5]

I. Asymmetric Synthesis of Abacavir

Abacavir is a carbocyclic 2'-deoxyguanosine (B1662781) analogue that acts as a potent reverse transcriptase inhibitor in the treatment of HIV and Hepatitis B.[7] The synthesis of the enantiomerically pure (-)-Abacavir relies on the use of (-)-Vince Lactam, obtained through enzymatic resolution.

A. Overall Synthesis Workflow

The synthesis of Abacavir from racemic Vince Lactam can be summarized in the following key stages:

  • Enzymatic Kinetic Resolution: Separation of the desired (-)-enantiomer of Vince Lactam from the racemic mixture.

  • Protection and Ring Opening: Protection of the amine and subsequent reductive opening of the lactam to form a key cyclopentenylamino alcohol intermediate.

  • Coupling with Purine (B94841) Base: Palladium-catalyzed coupling of the chiral intermediate with a suitable purine derivative.

  • Final Modifications: Amination and deprotection to yield the final Abacavir drug substance.

cluster_0 Stage 1: Chiral Intermediate Synthesis cluster_1 Stage 2: Core Modification cluster_2 Stage 3: Coupling and Final Steps Racemic Vince Lactam Racemic Vince Lactam Enzymatic Resolution Enzymatic Resolution Racemic Vince Lactam->Enzymatic Resolution Lipase (-)-Vince Lactam (-)-Vince Lactam Enzymatic Resolution->(-)-Vince Lactam N-Boc Protection N-Boc Protection (-)-Vince Lactam->N-Boc Protection (Boc)2O Reductive Opening Reductive Opening N-Boc Protection->Reductive Opening NaBH4 Chiral Amino Alcohol Chiral Amino Alcohol Reductive Opening->Chiral Amino Alcohol Palladium Coupling Palladium Coupling Chiral Amino Alcohol->Palladium Coupling Pd(PPh3)4 2,6-Dichloropurine Coupled Intermediate Coupled Intermediate Palladium Coupling->Coupled Intermediate Amination Amination Coupled Intermediate->Amination Cyclopropylamine Deprotection Deprotection Amination->Deprotection TFA or HCl Abacavir Abacavir Deprotection->Abacavir cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Cycloaddition and Reduction cluster_2 Stage 3: Final Functionalization Vince Lactam Vince Lactam Ring Opening Ring Opening Vince Lactam->Ring Opening HCl, MeOH Amino Ester HCl Amino Ester HCl Ring Opening->Amino Ester HCl Boc Protection Boc Protection Amino Ester HCl->Boc Protection Boc2O, NaHCO3 Protected Amino Ester Protected Amino Ester Boc Protection->Protected Amino Ester 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Protected Amino Ester->1,3-Dipolar Cycloaddition 2-Ethylbutyraldehyde oxime Isoxazolidine Intermediate Isoxazolidine Intermediate 1,3-Dipolar Cycloaddition->Isoxazolidine Intermediate Reductive Ring Cleavage Reductive Ring Cleavage Isoxazolidine Intermediate->Reductive Ring Cleavage Pd/C, H2 Amino Alcohol Amino Alcohol Reductive Ring Cleavage->Amino Alcohol Acetylation Acetylation Amino Alcohol->Acetylation Ac2O Acetylated Intermediate Acetylated Intermediate Acetylation->Acetylated Intermediate Boc Deprotection Boc Deprotection Acetylated Intermediate->Boc Deprotection Guanidinylation Guanidinylation Boc Deprotection->Guanidinylation N,N'-bis(Boc)-S-methylisothiourea Protected Peramivir Protected Peramivir Guanidinylation->Protected Peramivir Final Hydrolysis Final Hydrolysis Protected Peramivir->Final Hydrolysis Acidic Conditions Peramivir Peramivir Final Hydrolysis->Peramivir

References

Application Notes and Protocols for the Synthesis of Carbanucleosides from 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a pivotal building block in the asymmetric synthesis of carbocyclic nucleosides, a class of compounds with significant therapeutic applications, particularly as antiviral agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of carbanucleosides, focusing on the chemoenzymatic synthesis of (-)-Carbovir, a potent reverse transcriptase inhibitor. The protocols described herein leverage the enzymatic kinetic resolution of racemic Vince Lactam to establish the required stereochemistry, followed by key chemical transformations to construct the carbocyclic core and introduce the desired nucleobase.

Introduction

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability, making them attractive candidates for drug development. Vince Lactam is a versatile precursor for these molecules due to its rigid bicyclic structure, which allows for excellent stereocontrol during synthetic manipulations.[1][2] The enantiomerically pure (-)-Vince lactam is a key synthon in the synthesis of important antiviral drugs like Carbovir and Abacavir, both used in the treatment of HIV.[3]

This application note details a robust and scalable chemoenzymatic strategy for the synthesis of (-)-Carbovir, starting from racemic (±)-Vince Lactam. The key steps include enzymatic resolution, reductive ring opening, and coupling with a purine (B94841) base.

Overall Synthetic Pathway

The synthesis of (-)-Carbovir from racemic Vince Lactam is a multi-step process that begins with the stereoselective preparation of the chiral intermediate, (-)-(1R,4S)-Vince Lactam. This is followed by the reductive opening of the lactam to form the corresponding amino alcohol, which is then coupled with a suitable purine derivative. The final step involves the hydrolysis of the coupled product to yield (-)-Carbovir.

Synthetic_Pathway racemic_vince Racemic (±)-Vince Lactam enzymatic_resolution Enzymatic Kinetic Resolution (Lipase) racemic_vince->enzymatic_resolution chiral_vince (-)-(1R,4S)-Vince Lactam enzymatic_resolution->chiral_vince reductive_opening Reductive Opening (LiAlH4) chiral_vince->reductive_opening amino_alcohol (-)-Cyclopentenyl Aminoalcohol reductive_opening->amino_alcohol coupling Coupling with 2-amino-6-chloropurine (B14584) amino_alcohol->coupling coupled_product Coupled Intermediate coupling->coupled_product hydrolysis Hydrolysis (Formic Acid) coupled_product->hydrolysis carbovir (-)-Carbovir hydrolysis->carbovir

Figure 1: Overall synthetic workflow for (-)-Carbovir.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (e.e.) for the key steps in the enantioselective synthesis of (-)-Carbovir.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
1. Enzymatic Kinetic Resolution(-)-(1R,4S)-Vince Lactam45-50>99
2. Reductive Opening(-)-Cyclopentenyl Aminoalcohol80-85>99
3. Coupling ReactionCoupled Intermediate60-70>99
4. Hydrolysis(-)-Carbovir85-90>99

Experimental Protocols

Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic this compound to obtain the desired (-)-(1R,4S)-enantiomer with high enantiopurity.[4]

Materials:

  • Racemic (±)-Vince Lactam (this compound)

  • Diisopropyl ether

  • Water

  • Lipolase (or other suitable lipase)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether (50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

  • Add Lipolase (1.5 g) to the mixture.

  • Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.

  • Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.

  • Wash the enzyme with ethyl acetate.

  • The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

  • The organic layer containing the desired (-)-(1R,4S)-Vince lactam is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Enzymatic_Resolution start Racemic (±)-Vince Lactam in Diisopropyl Ether add_water Add Water start->add_water add_lipase Add Lipolase add_water->add_lipase heat Stir at 60°C add_lipase->heat monitor Monitor by Chiral HPLC (~50% conversion) heat->monitor cool_filter Cool and Filter Enzyme monitor->cool_filter separate Separate Organic and Aqueous Layers cool_filter->separate organic_workup Dry and Concentrate Organic Layer separate->organic_workup product (-)-(1R,4S)-Vince Lactam organic_workup->product

Figure 2: Workflow for enzymatic resolution.
Reductive Opening of (-)-(1R,4S)-Vince Lactam

This protocol details the reduction of the chiral lactam to the corresponding amino alcohol.[4]

Materials:

  • (-)-(1R,4S)-Vince Lactam

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide

Procedure:

  • To a solution of (-)-(1R,4S)-Vince Lactam in anhydrous THF, slowly add a suspension of LiAlH₄ in THF at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting precipitate and wash with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (-)-Cyclopentenyl Aminoalcohol, which can be purified by column chromatography.

Coupling of (-)-Cyclopentenyl Aminoalcohol with 2-amino-6-chloropurine

This protocol describes the crucial C-N bond formation between the chiral amino alcohol and the purine base.

Materials:

  • (-)-Cyclopentenyl Aminoalcohol

  • 2-amino-6-chloropurine

  • Triethylamine

  • Anhydrous acetonitrile

Procedure:

  • To a solution of (-)-Cyclopentenyl Aminoalcohol and 2-amino-6-chloropurine in anhydrous acetonitrile, add triethylamine.

  • Degas the mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate in vacuo.

  • The residue is purified by column chromatography (silica gel, with a suitable eluent system like dichloromethane/methanol) to yield the coupled product.

Hydrolysis to (-)-Carbovir

This final step involves the hydrolysis of the 6-chloro group of the purine ring.[4]

Materials:

  • Coupled Intermediate

  • Formic acid

Procedure:

  • Dissolve the coupled intermediate in formic acid.

  • Heat the solution under reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully remove the formic acid under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford pure (-)-Carbovir.

Conclusion

The protocols outlined in this application note provide a reliable and well-documented pathway for the synthesis of carbanucleosides, exemplified by the chemoenzymatic synthesis of (-)-Carbovir from racemic Vince Lactam. The use of enzymatic resolution is a key feature, ensuring high enantiopurity of the final product. These detailed methodologies and the accompanying quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of novel antiviral agents. Careful execution of these steps and appropriate analytical monitoring are crucial for achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing γ-Lactamase for Vince Lactam Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the enantioselectivity of γ-lactamase in the kinetic resolution of Vince Lactam.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using wild-type γ-lactamase for Vince Lactam resolution?

A1: The primary challenge is the often low enantioselectivity of wild-type γ-lactamases. For instance, the (+)-γ-lactamase from Microbacterium hydrocarbonoxydans exhibits high catalytic activity but poor enantioselectivity, with a reported E-value of only 6.3 ± 0.2, which is insufficient for industrial applications requiring high enantiomeric purity.[1][2] Additionally, many native enzymes exhibit poor thermostability.[2][3]

Q2: How can the enantioselectivity of γ-lactamase be improved?

A2: Protein engineering is the most effective method to enhance the enantioselectivity of γ-lactamase.[3][4] Techniques such as semi-rational design, directed evolution, and site-directed mutagenesis have been successfully employed.[3][4] A notable example is the use of a combinatorial active-site saturation test (CAST) to identify key amino acid residues influencing enantioselectivity.[3][4]

Q3: What specific mutations have been shown to significantly improve the enantioselectivity of (+)-γ-lactamase from Microbacterium hydrocarbonoxydans?

A3: Site-directed mutagenesis at the Val54 residue in the active site of (+)-γ-lactamase from Microbacterium hydrocarbonoxydans has demonstrated remarkable improvements in enantioselectivity. Specifically, the Val54Ser and Val54Leu mutations increased the E-value to over 200, achieving enantiomeric excesses (ee) of 99.2% and 99.5% for the desired (-)-Vince lactam, respectively.[3][4][5]

Q4: Can both enantioselectivity and thermostability be improved simultaneously?

A4: Yes, it is possible to engineer γ-lactamase to exhibit both high enantioselectivity and improved thermostability. This can be achieved by combining mutations that individually enhance each property.[3][4][5] For example, mutations improving thermostability can be introduced into an enzyme variant that already possesses high enantioselectivity.[3][4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) of (-)-Vince Lactam Inherently low enantioselectivity of the wild-type enzyme.- Perform site-directed mutagenesis on active site residues. The Val54 residue in M. hydrocarbonoxydans γ-lactamase is a good starting target.[3][5]- Screen a mutant library using a combinatorial active-site saturation test (CAST).[3][4]- Consider using a different γ-lactamase as a starting point.
Suboptimal reaction conditions.- Optimize reaction parameters such as pH, temperature, and buffer composition.- Ensure accurate determination of conversion; over-reaction can lead to hydrolysis of the desired enantiomer, reducing ee.
Poor Enzyme Stability (Thermostability) The enzyme is not stable at the desired reaction temperature.- Identify flexible regions of the enzyme using B-FITTER or molecular dynamics simulations and introduce mutations to increase rigidity.[3][5]- Combine thermostabilizing mutations with those that enhance enantioselectivity.[3][4][5]- Consider enzyme immobilization, which can improve stability.[6][7]
Proteolytic degradation.- Add protease inhibitors to the reaction mixture.- Use a purified enzyme preparation.
Low Catalytic Activity Mutation has negatively impacted enzyme activity.- While improving enantioselectivity, some mutations may decrease activity.[3] Screen for mutants that maintain a balance of high enantioselectivity and acceptable activity.- Further rounds of directed evolution or rational design can sometimes rescue activity loss.[3]
Incorrect assay conditions.- Verify substrate and enzyme concentrations.- Ensure the assay buffer and pH are optimal for the enzyme.

Quantitative Data Summary

Table 1: Enantioselectivity and Activity of Wild-Type and Mutant γ-Lactamases

Enzyme VariantKey Mutation(s)Enantiomeric Ratio (E-value)Enantiomeric Excess (ee) of (-)-Vince Lactam (%)Relative Activity (%)
Wild-Type-6.3 ± 0.2[1][2]-100
Mutant 1Val54Ser> 200[3][4][5]99.2[3][4][5]~50[3]
Mutant 2Val54Leu> 200[3][4][5]99.5[3][4][5]~33[3]
Combined MutantArg162Thr-Val54Leu> 200> 99-

Data is primarily derived from studies on γ-lactamase from Microbacterium hydrocarbonoxydans.[3][5]

Experimental Protocols

Site-Directed Mutagenesis (QuikChange Method)

This protocol provides a general workflow for creating specific mutations in the γ-lactamase gene.

  • Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type γ-lactamase gene as a template, and the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the resulting mutated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid are repaired by the host cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Kinetic Resolution of Racemic Vince Lactam

This protocol outlines the general procedure for the enzymatic resolution of Vince Lactam.

  • Enzyme Preparation: Prepare a solution of the purified γ-lactamase (wild-type or mutant) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

  • Reaction Setup: In a temperature-controlled vessel, add the racemic Vince Lactam solution to the enzyme solution to initiate the reaction. The substrate concentration can range from 1.5 g/L up to higher concentrations for industrial applications.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at specific time intervals. The reaction can be quenched by adding an acid or a denaturant.

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted Vince Lactam and the conversion using chiral High-Performance Liquid Chromatography (HPLC).

Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol describes the analysis of the products from the kinetic resolution.

  • Sample Preparation: Prepare the quenched reaction aliquots for HPLC analysis. This may involve extraction of the analyte and dilution in a suitable solvent.

  • Chromatographic Separation: Inject the sample onto a chiral HPLC column (e.g., Chiralpak IA).[9] Use an appropriate mobile phase (e.g., a mixture of n-hexane, ethanol, and additives) to achieve baseline separation of the two Vince Lactam enantiomers.[9]

  • Detection: Use a UV detector to monitor the elution of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations (or peak areas) of the two enantiomers.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_engineering Protein Engineering Cycle cluster_characterization Enzyme Characterization cluster_result Outcome start Wild-Type γ-Lactamase (Low Enantioselectivity) mutagenesis Site-Directed Mutagenesis (e.g., Val54Ser/Leu) start->mutagenesis Rational Design library Mutant Library Creation mutagenesis->library screening High-Throughput Screening library->screening analysis Hit Identification & Analysis screening->analysis analysis->mutagenesis Iterative Improvement expression Protein Expression & Purification analysis->expression Promising Mutant resolution Kinetic Resolution Assay expression->resolution hplc Chiral HPLC Analysis resolution->hplc result Improved γ-Lactamase (High Enantioselectivity, E > 200) hplc->result High ee Confirmed

Caption: Workflow for improving γ-lactamase enantioselectivity.

logical_relationship cluster_properties Enzyme Properties cluster_methods Engineering Strategies cluster_goal Desired Biocatalyst enantio Enantioselectivity (E-value) combination Combination of Mutations enantio->combination thermo Thermostability thermo->combination cast Combinatorial Active-Site Saturation Test (CAST) cast->enantio Improves sitedirected Site-Directed Mutagenesis sitedirected->thermo Improves goal Industrially Viable γ-Lactamase combination->goal Creates

Caption: Strategies for engineering γ-lactamase properties.

References

Technical Support Center: Large-Scale Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one, a key building block in the development of antiviral drugs such as Abacavir and Carbovir.[1][2] This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during kilogram-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes to racemic this compound?

A1: The most prevalent industrial synthesis involves the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, followed by hydrolysis. The primary dienophiles used are:

  • Chlorosulfonyl isocyanate (CSI)

  • p-Toluenesulfonyl cyanide (TsCN)

  • Methanesulfonyl cyanide (MsCN)

Each route presents distinct advantages and challenges in a large-scale setting.

Q2: Why is the choice of dienophile critical for large-scale synthesis?

A2: The choice of dienophile significantly impacts the safety, yield, and purity of the final product. For instance, the route using chlorosulfonyl isocyanate is known for its relatively low yield (around 27.5%).[1] While the p-toluenesulfonyl cyanide route can provide good yields, TsCN is known to be explosive, posing significant safety risks at an industrial scale. Methanesulfonyl cyanide is often preferred for large-scale production as it offers a safer alternative to TsCN while maintaining good yields.[1]

Q3: What is the importance of enzymatic resolution for this molecule?

A3: this compound is synthesized as a racemic mixture, containing both enantiomers. For pharmaceutical applications, typically only one specific enantiomer (e.g., the (-)-enantiomer for Carbovir and Abacavir) is therapeutically active.[1] Enzymatic resolution, using enzymes like γ-lactamases, is a highly efficient and stereoselective method to separate these enantiomers on a large scale, which is often more economical and environmentally friendly than chemical resolution methods.[3]

Q4: What are the key parameters to control during the Diels-Alder reaction at scale?

A4: On a large scale, critical parameters to control during the Diels-Alder reaction include:

  • Temperature: Exothermic reactions require careful temperature management to prevent runaway reactions and minimize side product formation. The reaction is typically performed at temperatures ranging from -20°C to 40°C.[1]

  • Reagent Stoichiometry: An excess of cyclopentadiene is often used, which needs to be removed before hydrolysis.

  • Solvent Selection: The choice of solvent can influence reaction rate and product stability.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress in large reactors.

Troubleshooting Guides

Guide 1: Low Yield in Diels-Alder Reaction

Problem: The yield of the crude this compound is significantly lower than expected.

Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range for the chosen dienophile. For the methanesulfonyl cyanide route, a temperature of -20°C to 40°C is recommended.[1] Use a reliable cooling system and monitor the internal temperature of the reactor closely.
Poor Quality of Reagents Verify the purity of cyclopentadiene and the dienophile. Freshly distilled cyclopentadiene should be used as it can dimerize over time.
Inefficient Mixing In large reactors, inadequate mixing can lead to localized "hot spots" and incomplete reaction. Ensure the agitator speed and design are appropriate for the scale and viscosity of the reaction mixture.
Side Reactions The use of p-toluenesulfonyl cyanide can lead to the formation of p-tolylsulfinyl-p-tolylsulfone as a by-product, reducing the yield of the desired product. Consider switching to methanesulfonyl cyanide for a cleaner reaction.

Troubleshooting Workflow for Low Yield

low_yield cluster_solutions Solutions start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Purity check_temp->check_reagents Temp OK adjust_temp Adjust Cooling/ Heating Protocol check_temp->adjust_temp Temp Deviates check_mixing Evaluate Mixing Efficiency check_reagents->check_mixing Reagents Pure purify_reagents Use Freshly Distilled/ Purified Reagents check_reagents->purify_reagents Impurity Detected optimize_conditions Optimize Reaction Conditions check_mixing->optimize_conditions Mixing Adequate modify_agitation Modify Agitator Speed/Design check_mixing->modify_agitation Mixing Inadequate yield_improved Yield Improved optimize_conditions->yield_improved adjust_temp->optimize_conditions purify_reagents->optimize_conditions modify_agitation->optimize_conditions

Caption: Troubleshooting workflow for addressing low reaction yields.

Guide 2: Impurity Formation and Purification Challenges

Problem: The isolated product contains significant impurities that are difficult to remove by standard crystallization.

Potential Cause Troubleshooting Step
Formation of Sulfone By-products When using p-toluenesulfonyl cyanide, the formation of p-tolylsulfinyl-p-tolylsulfone is a known issue. This by-product can co-crystallize with the desired lactam. Switching to methanesulfonyl cyanide can mitigate this problem.
Incomplete Hydrolysis The intermediate from the Diels-Alder reaction may not be fully hydrolyzed. Ensure the hydrolysis conditions (e.g., acid concentration, temperature, and reaction time) are sufficient for complete conversion. Acetic acid is a preferred acid for the hydrolysis step.[1]
Residual Cyclopentadiene Dimer Dicyclopentadiene can be present as an impurity. Ensure the excess cyclopentadiene is effectively removed by distillation before hydrolysis.
Suboptimal Crystallization The choice of crystallization solvent is critical for effective purification. A solvent system that maximizes the solubility difference between the product and impurities should be selected and optimized.

Purification Strategy Logic

purification_strategy start Crude Product with Impurities identify_impurity Identify Major Impurity (e.g., via HPLC, NMR) start->identify_impurity sulfone_impurity Sulfone By-product Detected identify_impurity->sulfone_impurity unreacted_intermediate Incomplete Hydrolysis Product Detected identify_impurity->unreacted_intermediate other_impurity Other Impurities (e.g., Dimer) identify_impurity->other_impurity recrystallization Optimize Recrystallization Solvent/Conditions sulfone_impurity->recrystallization Optimize solvent to selectively precipitate product unreacted_intermediate->recrystallization Re-subject to hydrolysis conditions or purify out other_impurity->recrystallization chromatography Consider Column Chromatography (for high purity) recrystallization->chromatography If impurities persist pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Decision-making process for product purification strategy.

Data Presentation

Table 1: Comparison of Synthetic Routes for Racemic this compound

Dienophile Reported Yield Key Challenges on Large Scale Safety Considerations
Chlorosulfonyl isocyanate~27.5%[1]Low yield, potential for rearrangement by-products.Highly reactive and corrosive.
p-Toluenesulfonyl cyanideGoodFormation of p-tolylsulfinyl-p-tolylsulfone by-product, difficult to remove.Explosive hazard , requires stringent safety protocols.
Methanesulfonyl cyanideGood (e.g., 70% reported in a patent)Safer alternative to TsCN.Less hazardous than TsCN, but standard precautions for cyanides should be followed.
Cyanogen (B1215507) chlorideUp to 95% (relative to cyanogen chloride) reported with a solid-supported catalyst[4]Requires handling of highly toxic cyanogen chloride gas.Highly toxic gas , requires specialized handling equipment and safety measures.

Experimental Protocols

Protocol 1: Large-Scale Synthesis using Methanesulfonyl Cyanide

This protocol is adapted from patented industrial processes and is intended for experienced chemists in a suitable manufacturing environment.

1. Diels-Alder Reaction:

  • Charge a suitable reactor with a solution of methanesulfonyl cyanide in an appropriate solvent (e.g., dichloromethane).

  • Cool the solution to the recommended temperature range (-20°C to 0°C).

  • Slowly add freshly distilled cyclopentadiene to the reactor while maintaining the temperature. An excess of cyclopentadiene is typically used.

  • Allow the reaction to proceed for several hours at a controlled temperature (e.g., room temperature) until completion is confirmed by in-process controls (e.g., HPLC).

2. Hydrolysis:

  • To the reaction mixture, add acetic acid.[1]

  • Slowly add water to initiate hydrolysis.

  • The hydrolysis is typically exothermic; maintain temperature control.

  • Stir the mixture for several hours until the intermediate is fully converted to this compound.

3. Work-up and Isolation:

  • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide (B78521) solution).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to maximize product recovery.

  • Combine the organic layers, wash with brine, and dry over a suitable drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by recrystallization from an appropriate solvent system to achieve the desired purity.

Protocol 2: Enzymatic Resolution of Racemic this compound

This is a general guideline for enzymatic resolution. Specific conditions will depend on the chosen enzyme and scale.

1. Biocatalyst Preparation:

  • Prepare a suspension of the chosen γ-lactamase (either as a whole-cell biocatalyst or an isolated enzyme) in a suitable buffer solution (e.g., phosphate (B84403) buffer).

2. Enzymatic Reaction:

  • Add the racemic this compound to the biocatalyst suspension.

  • Maintain the pH and temperature at the optimal conditions for the specific enzyme.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining lactam and the conversion.

  • Stop the reaction when the desired ee and conversion are reached (typically around 50% conversion for kinetic resolution).

3. Product Isolation and Purification:

  • Separate the biocatalyst from the reaction mixture by filtration or centrifugation.

  • Extract the aqueous solution with an organic solvent to isolate the unreacted, enantiomerically pure lactam.

  • The hydrolyzed product will remain in the aqueous layer.

  • Purify the isolated lactam by crystallization.

Disclaimer: These protocols are for informational purposes only and should be adapted and validated for specific laboratory or manufacturing conditions by qualified personnel. All procedures should be performed with appropriate safety precautions.

References

Overcoming poor yield in the synthesis of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing racemic Vince Lactam?

A1: The most prevalent and historically significant method for synthesizing racemic Vince Lactam is through a [4+2] cycloaddition, specifically a Diels-Alder reaction. This reaction involves freshly cracked cyclopentadiene (B3395910) as the diene and a suitable dienophile, such as chlorosulfonyl isocyanate or a sulfonyl cyanide derivative.[1][2][3]

Q2: Why am I getting a low yield in my Vince Lactam synthesis?

A2: Low yields in Vince Lactam synthesis can stem from several factors:

  • Poor quality of cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491). It is crucial to "crack" the dimer by heating it to obtain the monomeric form immediately before use.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield. The Diels-Alder reaction is reversible at higher temperatures.

  • Side reactions and byproduct formation: The dienophiles used can be highly reactive and may lead to undesired side products. For instance, using p-toluenesulfonyl cyanide can result in an unfavorable ratio of product to a sulfinate side-product.[3]

  • Instability of reactants: Some dienophiles, like p-toluenesulfonyl cyanide, have been reported to be explosive, necessitating careful handling and potentially leading to reaction failures if decomposition occurs.

  • Inefficient purification: The final product may be lost during workup and purification if the appropriate methods are not employed.

Q3: Are there safer and more efficient alternatives to p-toluenesulfonyl cyanide?

A3: Yes, methanesulfonyl cyanide has been used as a more stable and safer alternative to p-toluenesulfonyl cyanide for the industrial synthesis of Vince Lactam.[2] Another common precursor is chlorosulfonyl isocyanate.[1]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Step Expected Outcome
Inactive Cyclopentadiene Ensure cyclopentadiene is freshly prepared by cracking dicyclopentadiene immediately before the reaction. The cracking is typically done by heating dicyclopentadiene and collecting the lower-boiling cyclopentadiene monomer.Increased reactivity of the diene, leading to higher conversion.
Low Reaction Temperature While the Diels-Alder reaction is favored at lower temperatures, the activation energy must be overcome. If the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction progress closely.An optimal balance between reaction rate and prevention of the retro-Diels-Alder reaction, improving yield.
Inappropriate Solvent The choice of solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents are generally used. Experiment with different solvents like diethyl ether, dichloromethane, or toluene.Identification of a solvent that enhances the reaction rate and minimizes side reactions.
Issue 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions of Dienophile The dienophile may react with itself or other species. Ensure slow, controlled addition of the dienophile to the cyclopentadiene solution. Maintain the recommended reaction temperature.Minimized byproduct formation and a cleaner reaction mixture, simplifying purification and improving the isolated yield of Vince Lactam.
Retro-Diels-Alder Reaction High reaction temperatures can promote the reverse reaction. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Preservation of the desired product and prevention of yield loss due to decomposition back to starting materials.
Hydrolysis of Intermediates The intermediate N-sulfonyl lactam is typically hydrolyzed to yield Vince Lactam. Incomplete or improper hydrolysis can lead to a mixture of products. Ensure the hydrolysis conditions (e.g., acid or base concentration, temperature, and time) are optimized.Complete conversion of the intermediate to the final product, resulting in a higher yield and purity.

Experimental Protocols

Protocol 1: Synthesis of Vince Lactam via Diels-Alder Reaction with Methanesulfonyl Cyanide

This protocol is a generalized procedure based on literature reports.[2] Researchers should consult original publications for specific quantities and safety precautions.

Materials:

  • Dicyclopentadiene

  • Methanesulfonyl cyanide

  • Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Apparatus for fractional distillation (for cracking dicyclopentadiene)

  • Reaction vessel with a stirrer, dropping funnel, and inert atmosphere (e.g., nitrogen or argon)

  • Reagents for hydrolysis (e.g., acetic acid)

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the freshly distilled cyclopentadiene monomer (boiling point ~41 °C) in a receiver cooled in an ice bath. Use the monomer immediately.

  • Diels-Alder Reaction: In a reaction vessel under an inert atmosphere, dissolve the freshly prepared cyclopentadiene in the chosen anhydrous solvent. Cool the solution to the desired reaction temperature (typically between -20 °C and 0 °C).

  • Slowly add a solution of methanesulfonyl cyanide in the same solvent to the cyclopentadiene solution via a dropping funnel over a period of 1-2 hours.

  • Maintain the reaction temperature and stir for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Hydrolysis: Upon completion of the cycloaddition, the resulting 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene is hydrolyzed. This is typically achieved by adding an acid, such as acetic acid, and stirring until the conversion to Vince Lactam is complete.

  • Workup and Purification: Quench the reaction mixture, for example, with a basic solution to neutralize the acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude Vince Lactam can be purified by column chromatography on silica (B1680970) gel or by crystallization.

Diagrams

experimental_workflow Experimental Workflow for Vince Lactam Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification crack Crack Dicyclopentadiene da_reaction Diels-Alder Reaction crack->da_reaction Fresh Cyclopentadiene prepare_dienophile Prepare Dienophile Solution prepare_dienophile->da_reaction Dienophile hydrolysis Hydrolysis da_reaction->hydrolysis N-sulfonyl adduct workup Aqueous Workup hydrolysis->workup Crude Product extraction Solvent Extraction workup->extraction purify Chromatography/Crystallization extraction->purify final_product final_product purify->final_product Pure Vince Lactam

Caption: Workflow for the chemical synthesis of Vince Lactam.

troubleshooting_logic Troubleshooting Poor Yield start Poor Yield Observed check_conversion Low Conversion? start->check_conversion check_byproducts Multiple Products? check_conversion->check_byproducts No action_cp Use Freshly Cracked Cyclopentadiene check_conversion->action_cp Yes action_temp Optimize Reaction Temperature check_conversion->action_temp Yes action_solvent Screen Solvents check_conversion->action_solvent Yes action_addition Slow Dienophile Addition check_byproducts->action_addition Yes action_hydrolysis Optimize Hydrolysis Conditions check_byproducts->action_hydrolysis Yes action_purification Refine Purification Technique check_byproducts->action_purification No action_cp->check_conversion action_temp->check_conversion action_solvent->check_conversion action_addition->check_byproducts action_hydrolysis->check_byproducts

Caption: A logical guide for troubleshooting poor yields.

References

Technical Support Center: Enhancing Enzyme Thermostability for Vince Lactam Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the thermostability of enzymes for Vince Lactam resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the protein engineering workflow.

Issue 1: Site-Directed Mutagenesis Failure

Q: My site-directed mutagenesis experiment resulted in no colonies, or all colonies contain the wild-type plasmid. What went wrong?

A: This is a common issue in site-directed mutagenesis. The problem can stem from several factors, from primer design to the transformation process. Here’s a step-by-step guide to troubleshoot the issue.

  • Primer Design:

    • Melting Temperature (Tm): Ensure primers have a Tm of ≥78°C. A commonly used formula is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[1]

    • Mutation Position: The desired mutation should be located in the center of the primer with at least 10-15 bases of correct sequence on both sides.[2]

    • Primer Ends: Primers should terminate in at least one G or C nucleotide.

    • Purity: Use of PAGE-purified primers can improve results, although desalted primers are often sufficient.[1][3]

  • PCR Amplification:

    • Template Concentration: Too much template DNA can lead to the amplification of the parental plasmid. Use ≤10 ng of template for the PCR step.[3][4] Conversely, if you are getting no PCR product, try increasing the template amount.[5]

    • Polymerase: Use a high-fidelity polymerase to prevent introducing unwanted mutations. A "hot start" formulation is also recommended to prevent primer degradation.[6]

    • Cycling Parameters: Optimize the annealing temperature. A gradient PCR can be helpful. Ensure the extension time is sufficient for the entire plasmid length (typically 30 seconds to 1 minute per kb).[2][3][7]

    • Additives: For GC-rich templates, adding 2-8% DMSO can help with strand separation.[5]

  • DpnI Digestion:

    • Purpose: The DpnI enzyme digests the methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) DNA.

    • Troubleshooting: Ensure your template plasmid was isolated from a dam-methylating E. coli strain (e.g., DH5α, JM109).[5] Increase the DpnI digestion time to 2 hours or more to ensure complete digestion of the parental plasmid.[5]

  • Transformation:

    • Competent Cells: Use highly competent cells with a transformation efficiency of at least 10⁷ cfu/µg.[8] Perform a control transformation to ensure cell viability.[5]

    • DNA Amount: Adding too much PCR product can inhibit transformation.[3] If necessary, purify the PCR product before transformation.

Issue 2: Low Success Rate in Directed Evolution

Q: I am performing directed evolution to improve thermostability, but my library screening is not yielding any improved variants. What are the potential issues?

A: Directed evolution is a powerful but complex technique. A lack of positive hits can be due to issues in library creation, screening stringency, or the selection process itself.

  • Library Generation (Error-Prone PCR):

    • Mutation Rate: An optimal mutation rate is crucial. Too high, and you risk a large number of inactive enzymes. Too low, and you may not generate beneficial mutations. The mutation rate can be controlled by adjusting the concentration of MnCl₂ and the ratio of dNTPs.[9]

    • PCR Cycles: Increasing the number of PCR cycles can increase the number of mutations.[9]

    • Template Concentration: Varying the initial template concentration can also modify the number of effective doublings and thus the mutation frequency.[9]

  • Screening and Selection:

    • Assay Reliability: The high-throughput assay must be robust and sensitive enough to detect small improvements in thermostability.[9]

    • Screening Stringency: The selection pressure must be appropriate. If the temperature challenge is too high in the initial rounds, all variants may be denatured.[10] A stepwise approach, where the temperature is incrementally increased over successive rounds, is often more effective.

    • Initial Activity: Directed evolution requires a starting enzyme with at least a low level of the desired activity. An completely inactive enzyme is not a suitable starting point.[10]

Issue 3: Poor Performance of Immobilized Enzyme

Q: I have immobilized my enzyme, but it shows low activity and/or is leaching from the support. How can I troubleshoot this?

A: Immobilization can significantly enhance enzyme stability, but the process itself can sometimes lead to activity loss if not optimized.

  • Low Activity:

    • Conformational Changes: The immobilization process may have caused unfavorable conformational changes in the enzyme. Consider using a different immobilization method (e.g., adsorption vs. covalent bonding) or a support with a different surface chemistry.[11]

    • Mass Transfer Limitations: The support material may be hindering the substrate's access to the enzyme's active site. Using a support with larger pores or optimizing the particle size can help.

    • Immobilization Chemistry: The chemical reaction used for covalent bonding might have modified key amino acid residues in the active site.

  • Enzyme Leaching:

    • Weak Interactions: If you are using adsorption, the enzyme may be detaching from the support. This is a common issue with weak physical interactions.[11]

    • Incomplete Covalent Bonding: For covalent immobilization, ensure the reaction has gone to completion. This can be optimized by adjusting the pH, temperature, and reaction time.[11]

    • Support Instability: The support material itself may be unstable under the reaction conditions. Ensure the chosen support is compatible with your reaction buffer, temperature, and any organic solvents.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for enhancing the thermostability of enzymes for Vince Lactam resolution?

A1: The primary strategies for improving enzyme thermostability include:

  • Rational Design (Site-Directed Mutagenesis): This involves making specific, targeted changes to the enzyme's amino acid sequence based on its structure and computational predictions. For instance, identifying flexible regions by calculating B-factors or root mean square fluctuation (RMSF) values can guide the selection of residues to mutate.[2][11][13]

  • Directed Evolution: This method mimics natural selection in the lab. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved thermostability.[14][15]

  • Enzyme Immobilization: Attaching the enzyme to a solid support can increase its stability by restricting its conformational movement.[16] Common methods include adsorption, covalent bonding, and entrapment.[11][17]

Q2: How do I choose which residues to target for site-directed mutagenesis to improve thermostability?

A2: A common approach is to identify regions of high flexibility in the protein structure, as these are often the first to unfold at higher temperatures. This can be done by:

  • Analyzing B-factors (Temperature Factors): In a crystal structure, higher B-factors indicate greater atomic displacement and thus higher flexibility. Targeting residues with high B-factors for mutation can lead to increased stability.[2][11][13]

  • Molecular Dynamics (MD) Simulations: MD simulations can predict the movement of atoms over time, and the root mean square fluctuation (RMSF) of amino acid residues can be calculated. Residues with high RMSF values are more flexible and can be targeted for mutation.[2][11][13]

  • Introducing Proline Residues: Proline's rigid ring structure can decrease the flexibility of the polypeptide chain, often leading to increased thermostability.

  • Adding Disulfide Bonds: Strategically introducing cysteine residues to form disulfide bridges can create covalent linkages that stabilize the protein's tertiary structure.

Q3: What is the "activity-stability trade-off" and how can I overcome it?

A3: The activity-stability trade-off is a common phenomenon in protein engineering where mutations that increase stability lead to a decrease in catalytic activity, and vice-versa.[18] This occurs because increased stability often comes from a more rigid protein structure, which can hinder the conformational changes needed for catalysis. To overcome this, one can:

  • Combine Mutations: A study on a (+)-γ-lactamase successfully combined mutations that improved enantioselectivity with those that enhanced thermostability, resulting in a final variant with both desired properties.[2][13]

  • Iterative Rounds of Directed Evolution: By carefully adjusting the screening and selection pressures in each round, it's possible to select for variants that maintain or even improve activity while increasing stability.[18]

Q4: How does the presence of organic solvents affect enzyme stability during Vince Lactam resolution?

A4: Organic solvents are often used in enzymatic reactions to improve the solubility of nonpolar substrates.[19] However, they can also denature enzymes. Hydrophilic solvents are generally more denaturing than hydrophobic ones because they can strip the essential layer of water from the enzyme's surface, leading to unfolding.[19][20] To mitigate this, one can:

  • Choose a Hydrophobic Solvent: Enzymes tend to be more stable in hydrophobic organic solvents.[21]

  • Immobilize the Enzyme: Immobilization can make the enzyme more rigid and resistant to solvent-induced unfolding.

  • Protein Engineering: Directed evolution or site-directed mutagenesis can be used to generate enzyme variants with improved tolerance to specific organic solvents.[10]

Quantitative Data Summary

The following tables summarize the thermostability data for a wild-type (+)-γ-lactamase from Microbacterium hydrocarbonoxydans (MhIHL) and its engineered mutants.

Table 1: Optimal Temperature of Wild-Type and Mutant (+)-γ-Lactamases

Enzyme VariantOptimal Temperature (°C)Fold Improvement
Wild-Type (MhIHL)25-
Glu95Lys-Val54Ser35+10°C
Arg162Thr-Val54Leu40+15°C

Data sourced from a 2017 study on engineering (+)-γ-lactamase.[13]

Table 2: Thermostability (T₅₀¹⁵) of Wild-Type and Mutant (+)-γ-Lactamases

Enzyme VariantT₅₀¹⁵ (°C)
Wild-Type (MhIHL)35
Glu95Lys45
Arg162Thr50
Glu95Lys-Val54Ser45
Arg162Thr-Val54Leu50

T₅₀¹⁵ is the temperature at which the enzyme retains 50% of its activity after a 15-minute incubation. Data sourced from the same 2017 study.[13]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis (QuikChange™ Method)

This protocol describes a method for introducing a point mutation into a plasmid.

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a calculated melting temperature (Tm) of ≥78°C.[1]

  • PCR Reaction Setup: Prepare a 50 µL PCR reaction containing:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA plasmid template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 1 µL of high-fidelity DNA polymerase

    • ddH₂O to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 30 seconds

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for at least 2 hours to digest the parental methylated and hemimethylated DNA.[2][6]

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on selective media and incubate overnight at 37°C.

  • Verification: Select several colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: Error-Prone PCR for Library Generation

This protocol is for generating a library of randomly mutated genes for directed evolution.

  • Reaction Setup: Prepare a PCR reaction with altered conditions to reduce the fidelity of the DNA polymerase. A typical 100 µL reaction includes:

    • 10 µL of 10x PCR buffer

    • 7 mM MgCl₂

    • 0.5 mM MnCl₂

    • 0.2 mM dATP and dGTP

    • 1.0 mM dCTP and dTTP

    • 30 pmol of each primer

    • 10 ng of template DNA

    • 5 units of Taq DNA polymerase

  • Thermal Cycling:

    • Initial Denaturation: 94°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Library Cloning: Purify the PCR product and clone it into an expression vector. Transform a large population of E. coli to generate the mutant library.

Protocol 3: Enzyme Immobilization by Covalent Attachment to a Solid Support

This protocol describes a general method for covalently immobilizing an enzyme onto an amine-functionalized solid support.

  • Support Activation:

    • Wash the amine-functionalized support (e.g., silica (B1680970) beads) with an activation buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Prepare a solution of a crosslinker, such as glutaraldehyde, in the activation buffer.

    • Incubate the support with the crosslinker solution for 1-2 hours at room temperature with gentle mixing.

    • Wash the support extensively with the activation buffer to remove excess crosslinker.

  • Enzyme Conjugation:

    • Prepare a solution of the purified enzyme in a coupling buffer (e.g., phosphate buffer, pH 8.0).

    • Add the enzyme solution to the activated support.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Washing and Storage:

    • Separate the immobilized enzyme from the solution by filtration or centrifugation.

    • Wash the immobilized enzyme with a high-ionic-strength buffer (e.g., 1 M NaCl in phosphate buffer) to remove non-covalently bound enzyme, followed by several washes with a storage buffer (e.g., phosphate buffer, pH 7.0).

    • Store the immobilized enzyme at 4°C.

Visualizations

experimental_workflow cluster_rational Rational Design cluster_directed Directed Evolution rd_start Identify Target Residues (B-factors, RMSF) sdm Site-Directed Mutagenesis rd_start->sdm Design Primers rd_expr Protein Expression & Purification sdm->rd_expr rd_assay Thermostability Assay rd_expr->rd_assay rd_assay->rd_start No -> Redesign rd_end Improved Enzyme rd_assay->rd_end Successful? de_start Wild-Type Gene ep_pcr Error-Prone PCR de_start->ep_pcr library Create Gene Library ep_pcr->library de_expr Express Library library->de_expr screening High-Temp Screening de_expr->screening screening->de_start No Hits -> New Library de_end Improved Enzyme screening->de_end Isolate Hits

Caption: A comparison of rational design and directed evolution workflows for improving enzyme thermostability.

troubleshooting_sdm cluster_no_colonies Troubleshoot 'No Colonies' cluster_wt_colonies Troubleshoot 'Wild-Type' start Site-Directed Mutagenesis result Check Colonies start->result no_colonies No/Few Colonies result->no_colonies Problem wt_colonies Wild-Type Sequence Only result->wt_colonies Problem success Mutant Obtained result->success Success c1 Check Competent Cells no_colonies->c1 c2 Optimize PCR (Template Conc., Annealing Temp) no_colonies->c2 c3 Purify PCR Product no_colonies->c3 w1 Check Primer Design wt_colonies->w1 w2 Increase DpnI Digestion Time wt_colonies->w2 w3 Reduce PCR Template Amount wt_colonies->w3

References

Technical Support Center: Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate commonly known as Vince Lactam.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Diels-Alder synthesis of this compound?

A1: The most prevalent side reactions include:

  • Dimerization of Cyclopentadiene (B3395910): Cyclopentadiene readily undergoes a [4+2] cycloaddition with itself to form dicyclopentadiene (B1670491), especially at room temperature. This reduces the concentration of the diene available to react with the desired dienophile.

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible. At elevated temperatures, the desired this compound adduct can decompose back into cyclopentadiene and the dienophile, leading to reduced product yield.[1][2][3]

  • Formation of Stereoisomers (Endo/Exo): The reaction typically produces a mixture of endo and exo stereoisomers. The endo isomer is generally the kinetically favored product, formed faster at lower temperatures, while the exo isomer is the thermodynamically more stable product and is favored at higher temperatures.[1][4]

  • Polymerization of the Dienophile: Depending on the nature of the dienophile, it may be susceptible to polymerization under the reaction conditions.

  • Side reactions during hydrolysis: When using N-sulfonyl dienophiles, the final hydrolysis step to remove the sulfonyl group can sometimes lead to undesired byproducts if not performed under optimal conditions.[5][6]

Q2: How can I prevent the dimerization of cyclopentadiene?

A2: To minimize the dimerization of cyclopentadiene, it is crucial to use freshly prepared cyclopentadiene monomer. Dicyclopentadiene can be "cracked" back to the monomer by heating it to its boiling point (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. 41-42 °C).[1][7] The freshly distilled cyclopentadiene should be used immediately and kept cold to slow down the rate of dimerization.

Q3: How can I control the endo/exo selectivity of the reaction?

A3: The ratio of endo to exo products is primarily influenced by the reaction temperature.

  • To favor the endo product (kinetic control): The reaction should be carried out at lower temperatures. For many Diels-Alder reactions with cyclopentadiene, room temperature or below is sufficient to favor the endo isomer.[1][8]

  • To favor the exo product (thermodynamic control): Higher reaction temperatures are required.[1] At elevated temperatures, the retro-Diels-Alder reaction can occur, allowing the initially formed endo product to revert to the starting materials and then reform as the more stable exo product.[8] Lewis acid catalysis can also influence the endo/exo selectivity, often increasing the preference for the endo product.[8]

Q4: What are the typical dienophiles used for the synthesis of this compound?

A4: Common dienophiles are precursors that contain the N-C=O functionality. These include:

  • Sulfonyl Cyanides (e.g., methanesulfonyl cyanide, p-toluenesulfonyl cyanide): The Diels-Alder adduct of these dienophiles with cyclopentadiene is subsequently hydrolyzed to yield the target lactam.[5][9][10]

  • Chlorosulfonyl Isocyanate (CSI): This highly reactive dienophile reacts with cyclopentadiene in a [4+2] cycloaddition. The resulting N-chlorosulfonyl lactam is then hydrolyzed to give this compound.[2][9] This reaction can sometimes be complicated by [2+2] cycloaddition pathways.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Dimerization of Cyclopentadiene: The diene has converted to dicyclopentadiene, reducing the concentration of the active monomer.[1][12]a. Use freshly cracked cyclopentadiene for the reaction. Prepare it by heating dicyclopentadiene and collecting the monomer via distillation.[7] b. Keep the cyclopentadiene monomer cold (e.g., in an ice bath) before and during its addition to the reaction mixture.
2. Inactive Dienophile: The dienophile may have degraded or polymerized.a. Check the purity of the dienophile before use. b. If the dienophile is prone to polymerization, consider adding a radical inhibitor (if appropriate for the reaction mechanism).
3. Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to decompose back to the starting materials.[1][3]a. Lower the reaction temperature. Diels-Alder reactions with cyclopentadiene are often efficient at or below room temperature. b. Monitor the reaction time; prolonged reaction at elevated temperatures can favor the retro reaction.
4. Incomplete Hydrolysis: If using an N-sulfonyl dienophile, the hydrolysis step may be incomplete.a. Ensure the hydrolysis conditions (acid/base concentration, temperature, time) are optimal for the specific sulfonyl group. Acetic acid is commonly used for the hydrolysis of N-methanesulfonyl adducts.[5]
Formation of Multiple Products 1. Mixture of Endo and Exo Isomers: This is an inherent feature of the Diels-Alder reaction.a. To favor the endo isomer, run the reaction at a lower temperature.[8] b. To favor the exo isomer, use higher temperatures to allow for thermodynamic equilibration.[1] c. The isomers can often be separated by column chromatography.
2. Presence of Dicyclopentadiene: Unreacted cyclopentadiene has dimerized.a. Use an excess of the dienophile to ensure all the cyclopentadiene reacts. b. Dicyclopentadiene can be removed during purification (e.g., by distillation or chromatography).
3. Side products from dienophile: For example, with chlorosulfonyl isocyanate, [2+2] cycloaddition products or other rearranged products can form.[11]a. Carefully control the reaction temperature and stoichiometry. b. Refer to literature for optimized conditions for the specific dienophile being used.
Difficulty in Product Purification 1. Contamination with Dicyclopentadiene: The boiling point of dicyclopentadiene may be close to that of the product or it may co-elute during chromatography.a. If possible, use vacuum distillation to separate the products. b. Optimize the solvent system for column chromatography to improve separation.
2. Unreacted Starting Materials: Dienophile or its decomposition products are present.a. Use an appropriate work-up procedure to remove unreacted starting materials (e.g., aqueous wash to remove acidic or basic components). b. Recrystallization or column chromatography are effective purification methods.

Quantitative Data

Table 1: Rate of Cyclopentadiene Dimerization at Various Temperatures

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Half-life of Neat Cyclopentadiene
258.3 x 10⁻⁷~28 hours[13]
40--
60--
80--
100--
1201.13 x 10⁻³-
Data on the rate constant at 120°C is available, while the half-life at 25°C has also been reported.[1][12] More extensive data across a wider temperature range would require a dedicated kinetic study.

Table 2: Influence of Temperature on Endo/Exo Product Ratio in a Typical Diels-Alder Reaction with Cyclopentadiene

Temperature (°C)Reaction ControlPredominant ProductEndo:Exo Ratio
< 0KineticEndoHigh (e.g., >10:1)
25 (Room Temp)KineticEndoTypically 3:1 to 5:1
80MixedEndo/Exo mixtureApproaching equilibrium
> 150ThermodynamicExoFavors exo isomer
This table represents a general trend for Diels-Alder reactions involving cyclopentadiene.[1][4] The exact ratios for the synthesis of this compound may vary depending on the specific dienophile and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Methanesulfonyl Cyanide [5][6]

  • Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer to ~170 °C. Collect the monomer, which boils at 41-42 °C, in a receiver cooled in an ice bath. Use immediately.

  • Diels-Alder Reaction:

    • Dissolve methanesulfonyl cyanide in a suitable solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired reaction temperature (e.g., -20 °C to room temperature).

    • Slowly add a solution of freshly cracked cyclopentadiene in the same solvent to the dienophile solution.

    • Stir the reaction mixture for the specified time (e.g., 2-4 hours) at the chosen temperature. Monitor the reaction progress by TLC or GC.

  • Hydrolysis:

    • Upon completion of the Diels-Alder reaction, add a carboxylic acid (e.g., acetic acid) to the reaction mixture.

    • Add water and stir vigorously.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizations

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Diels-Alder Reaction cluster_workup Work-up & Purification dcpd Dicyclopentadiene cpd Cyclopentadiene (Monomer) dcpd->cpd Heat (Cracking) reaction [4+2] Cycloaddition cpd->reaction dienophile Dienophile (e.g., MeSO2CN) dienophile->reaction adduct N-Sulfonyl Adduct reaction->adduct hydrolysis Hydrolysis adduct->hydrolysis purification Purification (Chromatography/Distillation) hydrolysis->purification product 2-Azabicyclo[2.2.1]hept- 5-en-3-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions start Cyclopentadiene + Dienophile desired_path Desired Reaction (Low Temp) start->desired_path dimerization Dimerization start->dimerization 2x Cyclopentadiene endo_product Endo Product desired_path->endo_product dcpd Dicyclopentadiene dimerization->dcpd retro Retro-Diels-Alder (High Temp) endo_product->start Retro-Diels-Alder exo_product Exo Product endo_product->exo_product High Temp (Equilibration)

Caption: Key side reactions in the Diels-Alder synthesis.

Troubleshooting_Logic low_yield Low Yield? check_cpd Used fresh CPD? low_yield->check_cpd Yes check_temp Reaction Temp? check_cpd->check_temp Yes crack_dcpd Crack Dicyclopentadiene check_cpd->crack_dcpd No lower_temp Lower Temperature check_temp->lower_temp Too High optimize_hydrolysis Optimize Hydrolysis check_temp->optimize_hydrolysis Optimal

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimization of Enzymatic Resolution of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. The goal is to facilitate the optimization of reaction conditions to achieve high enantiomeric excess (ee) of the desired lactam enantiomer, a crucial building block for antiviral drugs like Abacavir and Carbovir.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the enzymatic resolution of Vince Lactam?

A1: The primary goal is to selectively hydrolyze one enantiomer of racemic Vince Lactam, allowing for the separation of the unreacted, optically pure enantiomer.[1] For the synthesis of antiviral drugs such as Abacavir, the desired product is enantiomerically pure (-)-Vince lactam.[4] This is typically achieved using a (+)-γ-lactamase, which selectively hydrolyzes the (+)-enantiomer.[1][4]

Q2: Which enzymes are commonly used for this resolution?

A2: γ-Lactamases are the most commonly used enzymes for the kinetic resolution of racemic Vince Lactam.[1][3] Several types of γ-lactamases have been discovered and engineered for this purpose.[3] Protein engineering techniques, such as directed evolution and rational design, have been employed to improve the catalytic performance of naturally occurring enzymes.[4][5]

Q3: What are the key parameters to consider when optimizing the reaction?

A3: The key parameters for optimization include the choice of enzyme, enzyme and substrate concentration, temperature, pH, and reaction time. The selection of the solvent or buffer system also plays a crucial role.

Q4: Can this reaction be performed at high substrate concentrations?

A4: Yes, some robust enzyme systems have been developed that can tolerate very high substrate concentrations. For instance, a (−)-γ-lactamase from Streptomyces viridochromogenes (SvGL) has been shown to effectively resolve Vince Lactam at a concentration of 4.0 M (436 g/L).[6]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge where the enzyme either reacts with both enantiomers or has low selectivity.

Potential Cause Troubleshooting Steps & Solutions
Inherent Low Selectivity of the Enzyme 1. Screen Different Enzymes: Test a variety of commercially available or in-house γ-lactamases to find one with higher intrinsic enantioselectivity for Vince Lactam.[7] 2. Enzyme Engineering: If resources permit, consider protein engineering. Site-directed mutagenesis of residues in the enzyme's active site can significantly enhance enantioselectivity. For example, mutating Val54 to Ser or Leu in a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans increased the enantiomeric excess of (-)-Vince lactam to over 99%.[1][4]
Suboptimal Reaction Temperature 1. Lower the Temperature: Decreasing the reaction temperature can sometimes increase enantioselectivity, although it will also likely reduce the reaction rate.[7] 2. Temperature Optimization: Systematically screen a range of temperatures (e.g., 25°C to 45°C) to find the optimal balance between reaction rate and enantioselectivity.[8]
Incorrect pH 1. pH Screening: The optimal pH can vary significantly between different enzymes. Screen a range of pH values (e.g., 6.0 to 9.0) using appropriate buffer systems to identify the optimal pH for your specific enzyme. For example, a pH of 9.0 was found to be optimal for the resolution using recombinant B. subtilis whole cells.[2]
Reaction Progress 1. Monitor Reaction Over Time: For kinetic resolutions, the enantiomeric excess of the remaining substrate increases with conversion, up to a certain point. It is crucial to stop the reaction at the optimal time to maximize the ee of the unreacted substrate. Aiming for a conversion close to 50% is often a good starting point.

G start Low Enantiomeric Excess (ee) Observed q1 Is the enzyme known to be highly selective? start->q1 sol1 Screen a panel of different γ-lactamases. Consider enzyme engineering (e.g., site-directed mutagenesis). q1->sol1 No q2 Have reaction conditions been optimized? q1->q2 Yes sol1->q2 sol2 Systematically vary temperature (e.g., 25-45°C). Lowering temperature may increase 'ee' but slow the rate. q2->sol2 Optimize Temperature sol3 Screen a range of pH values (e.g., 6.0-9.0) using appropriate buffers. q2->sol3 Optimize pH q3 Is the reaction monitored over time? sol2->q3 sol3->q3 sol4 Stop the reaction at ~50% conversion to maximize the 'ee' of the remaining substrate. q3->sol4 No end_node High Enantiomeric Excess Achieved q3->end_node Yes sol4->end_node

Issue 2: Low Enzyme Activity or Stability

This issue can manifest as a slow reaction rate or a complete loss of enzyme activity over time.

Potential Cause Troubleshooting Steps & Solutions
Poor Thermostability 1. Enzyme Engineering: Introduce mutations to enhance thermostability. For the (+)-γ-lactamase from M. hydrocarbonoxydans, mutations like Glu95Lys and Arg162Thr were shown to increase the optimal reaction temperature.[1] 2. Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse.[3]
Suboptimal Temperature or pH 1. Determine Optimal Conditions: Perform experiments to find the optimal temperature and pH for enzyme activity. The optimal temperature for the Glu95Lys-Val54Ser mutant was found to be 35°C, and for the Arg162Thr-Val54Leu mutant, it was 40°C.[1]
Substrate or Product Inhibition 1. Vary Substrate Concentration: High concentrations of the substrate or the product can sometimes inhibit the enzyme. Test a range of substrate concentrations to see if this is the case.[9][10][11] 2. In Situ Product Removal: If product inhibition is significant, consider methods for in situ product removal to maintain a high reaction rate.
Presence of Inhibitors 1. Purity of Reagents: Ensure that the racemic Vince Lactam and buffer components are of high purity and free from potential enzyme inhibitors.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the optimization of Vince Lactam resolution.

Table 1: Effect of Enzyme Engineering on Enantioselectivity and Thermostability

Enzyme Variant (Mutations)Optimal Temperature (°C)Enantiomeric Excess (ee) of (-)-Vince Lactam (%)Enantiomeric Ratio (E)
Wild-Type25--
Val54Ser-99.2%> 200
Val54Leu-99.5%> 200
Glu95Lys-Val54Ser35-> 200
Arg162Thr-Val54Leu40-> 200
Data sourced from a study on a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans.[1]

Table 2: High Substrate Concentration Reaction Conditions

EnzymeSubstrate ConcentrationReaction MediumConversion (at 11h)Enantiomeric Excess (ee) of (+)-γ-lactam
SvGL4.0 M (436 g/L)Deionized water or Potassium phosphate (B84403) buffer (100 mM, pH 7.0)49.8%99.4%
Data from a study using a (−)-γ-lactamase from Streptomyces viridochromogenes.[6]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Vince Lactam

This protocol provides a general starting point for the enzymatic resolution. Optimal conditions will vary depending on the specific enzyme used.

  • Reaction Setup:

    • Prepare a buffered solution at the desired pH (e.g., 100 mM potassium phosphate buffer, pH 7.0-8.0).

    • Dissolve racemic Vince Lactam in the buffer to the desired substrate concentration (e.g., 50-100 g/L).

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 30-40°C) in a stirred reactor.

  • Enzyme Addition:

    • Add the γ-lactamase (as a purified enzyme, cell-free extract, or whole-cell preparation) to the reaction mixture to initiate the reaction. The optimal enzyme loading should be determined experimentally.

  • Reaction Monitoring:

    • Maintain constant temperature and stirring.

    • Monitor the progress of the reaction by taking samples at regular intervals.

    • Analyze the samples using a suitable chiral chromatography method (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion (typically around 50%) and enantiomeric excess are reached, terminate the reaction. This can be done by methods such as pH shift, heating, or adding a solvent that denatures the enzyme.

    • Extract the unreacted Vince Lactam and the hydrolyzed product from the aqueous reaction mixture using an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Separate the unreacted lactam from the hydrolyzed product. This may require further purification steps like chromatography.

G prep 1. Reaction Setup - Prepare buffer - Dissolve (±)-Vince Lactam - Equilibrate temperature add_enzyme 2. Enzyme Addition - Add γ-lactamase to start prep->add_enzyme monitor 3. Reaction Monitoring - Maintain T and stirring - Sample periodically - Analyze by chiral HPLC/GC add_enzyme->monitor terminate 4. Reaction Termination - Stop at ~50% conversion - Denature enzyme (pH, heat) monitor->terminate extract 5. Product Isolation - Solvent extraction - Separate remaining lactam from hydrolyzed product terminate->extract final_product Optically Pure Vince Lactam extract->final_product

Logical Relationships

G center Reaction Outcome (ee, Yield, Rate) enzyme Enzyme Properties selectivity Enantioselectivity enzyme->selectivity stability Stability (Thermo- & pH) enzyme->stability activity Activity enzyme->activity conditions Reaction Conditions temp Temperature conditions->temp ph pH conditions->ph time Time conditions->time concentrations Concentrations substrate_conc [Substrate] concentrations->substrate_conc enzyme_conc [Enzyme] concentrations->enzyme_conc selectivity->center stability->center activity->center temp->center ph->center time->center substrate_conc->center enzyme_conc->center

References

Strategies for Stereocontrol in Vince Lactam Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the control of stereoselectivity in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for obtaining enantiomerically pure Vince Lactam?

A1: The most established and industrially practiced method for obtaining enantiomerically pure Vince Lactam is the enzymatic kinetic resolution of the racemic mixture.[1][2][3] This typically involves the use of a γ-lactamase that selectively hydrolyzes one of the enantiomers, allowing for the separation of the unreacted, enantiopure lactam.[4]

Q2: How is the racemic Vince Lactam synthesized?

A2: Racemic Vince Lactam is synthesized via a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a sulfonyl cyanide, such as tosyl cyanide or methanesulfonyl cyanide.[5][6][7] This is followed by the hydrolysis of the resulting sulfonyl-activated lactam intermediate.

Q3: What are the key stereochemical challenges in Vince Lactam synthesis?

A3: The primary stereochemical challenges are controlling the diastereoselectivity (endo vs. exo) of the initial Diels-Alder cycloaddition and achieving high enantioselectivity to favor the formation of a single enantiomer.

Q4: How can I influence the endo/exo diastereoselectivity of the Diels-Alder reaction?

A4: The endo/exo selectivity is influenced by both kinetic and thermodynamic factors.

  • Temperature: Lower reaction temperatures generally favor the formation of the kinetically preferred endo isomer.[8]

  • Lewis Acids: The addition of a Lewis acid catalyst can enhance the rate and, in many cases, increase the proportion of the endo product.[8][9]

Q5: Are there methods for the direct asymmetric synthesis of Vince Lactam, avoiding enzymatic resolution?

A5: Yes, direct asymmetric synthesis is an area of active research. The main strategies involve:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the cyclopentadiene to attack from a specific face, leading to a diastereoselective cycloaddition. The auxiliary can then be cleaved to yield the enantiomerically enriched product.[10]

  • Chiral Lewis Acids: Employing a chiral Lewis acid catalyst can create a chiral environment around the dienophile, promoting the formation of one enantiomer over the other.[5][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Poor endo:exo Ratio) High reaction temperature favoring the thermodynamic exo product.Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C).[8]
Absence of a catalyst to direct stereochemistry.Introduce a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) to potentially enhance endo selectivity.[9]
Solvent effects.Screen different solvents. Aprotic solvents of varying polarity (e.g., dichloromethane (B109758), toluene, hexane) can influence the transition state geometry.[12]
Low Enantioselectivity (in asymmetric synthesis) Ineffective chiral auxiliary or catalyst.Screen a variety of chiral auxiliaries or chiral Lewis acid catalysts. The choice of the chiral ligand is critical.[5][10]
Impurities in reagents or solvents.Ensure all starting materials, especially the chiral catalyst and dienophile, are of high purity. Traces of water or other impurities can poison the catalyst.[13]
Incorrect catalyst loading or reaction conditions.Optimize the catalyst loading, temperature, and reaction time.
Low Yield Dienophile polymerization or decomposition.Use freshly prepared or purified dienophile. Maintain low temperatures during the reaction.
Inefficient hydrolysis of the sulfonyl lactam intermediate.Ensure complete hydrolysis by optimizing the reaction time and conditions for this step.
Formation of byproducts.Purify the crude product carefully, for example, by column chromatography, to isolate the desired lactam isomers.[1]
Difficulty in Separating Diastereomers Similar physical properties of endo and exo isomers.Utilize high-performance column chromatography with an appropriate solvent system. In some cases, derivatization of the mixture can facilitate separation.
Inconsistent Results Variability in reagent quality or reaction setup.Standardize the source and purity of all reagents. Ensure consistent reaction setup, including stirring speed and rate of addition.

Data Presentation

Table 1: Reported Stereoselectivity in the Synthesis of Vince Lactam and its Analogs

Method Dienophile Catalyst/Auxiliary Conditions Diastereomeric Ratio (endo:exo) Enantiomeric Excess (ee) Reference
Racemic SynthesisTosyl CyanideNoneNot SpecifiedNot ReportedRacemic[5]
Racemic SynthesisMethanesulfonyl CyanideNoneNot SpecifiedNot ReportedRacemic[7]
Asymmetric SynthesisN-Glyoxyloyl-(R)-2,10-camphorsultamNone (Chiral Auxiliary)CH₂Cl₂, -78 °C95:5>98% (for major diastereomer)Not Directly Cited
Asymmetric SynthesisImino-acetate with (-)-8-phenylmenthol (B56881) and (R)-phenylethylamineBrønsted Acid-78 °C, 5 hours2.3:1.7:1 (multiple diastereomers)Optically Pure Adducts[10]
Asymmetric SynthesisBenzenesulfonyl CyanideChiral Titanium Lewis AcidToluene, -78 °C to rtNot ReportedUp to 72%Not Directly Cited
Asymmetric SynthesisAcrylateChiral Copper-bis(oxazoline)CH₂Cl₂, -78 °C>95:5Up to 98%Not Directly Cited

Note: Data for asymmetric syntheses are often for Vince Lactam analogs, as the direct asymmetric synthesis of the parent compound is less commonly reported than its enzymatic resolution.

Experimental Protocols

Protocol 1: Racemic Synthesis of Vince Lactam

This protocol is based on the industrial synthesis approach.

Step 1: Diels-Alder Cycloaddition

  • To a solution of freshly distilled cyclopentadiene (1.2 equivalents) in dichloromethane (DCM) at -20 °C, add a solution of methanesulfonyl cyanide (1.0 equivalent) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS until the methanesulfonyl cyanide is consumed.

  • Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.

Step 2: Hydrolysis

  • Dissolve the crude adduct in a mixture of acetic acid and water (e.g., 2:1 v/v).

  • Heat the mixture to 50-60 °C and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford racemic Vince Lactam.

Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary (Conceptual)

This protocol is a conceptual representation based on the use of chiral auxiliaries in similar aza-Diels-Alder reactions.[10]

  • Synthesize the chiral dienophile by attaching a suitable chiral auxiliary (e.g., an Evans oxazolidinone or a camphorsultam derivative) to an appropriate precursor of the C=N-C=O moiety.

  • Dissolve the chiral dienophile in a suitable solvent (e.g., DCM or toluene) and cool to -78 °C.

  • Add freshly distilled cyclopentadiene (1.5-2.0 equivalents) dropwise.

  • Optionally, add a Lewis acid (e.g., Et₂AlCl, 1.1 equivalents) to catalyze the reaction and enhance diastereoselectivity.

  • Stir the reaction at -78 °C for the prescribed time (typically 2-6 hours), monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the diastereomeric products by column chromatography.

  • Cleave the chiral auxiliary from the desired diastereomer under appropriate conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched Vince Lactam.

Visualizations

Stereocontrol_Strategies cluster_synthesis Vince Lactam Synthesis cluster_control Stereocontrol Strategies Cyclopentadiene Cyclopentadiene Diels_Alder Diels-Alder Reaction Cyclopentadiene->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Racemic_VL Racemic Vince Lactam Diels_Alder->Racemic_VL Diastereoselectivity Diastereoselectivity (endo/exo) Diels_Alder->Diastereoselectivity Influences Chiral_Aux Chiral Auxiliary Diels_Alder->Chiral_Aux Directed By Chiral_LA Chiral Lewis Acid Diels_Alder->Chiral_LA Directed By Enzymatic_Res Enzymatic Resolution Racemic_VL->Enzymatic_Res Is Resolved By Low_Temp Low Temperature Diastereoselectivity->Low_Temp Lewis_Acid Lewis Acid Diastereoselectivity->Lewis_Acid Enantioselectivity Enantioselectivity ((+)/(-)) Enantioselectivity->Chiral_Aux Enantioselectivity->Chiral_LA Enantioselectivity->Enzymatic_Res

Caption: Overview of stereocontrol strategies in Vince Lactam synthesis.

Diels_Alder_Selectivity cluster_transition_states Transition States cluster_products Products Diene Cyclopentadiene TS_Endo Endo Transition State (Kinetically Favored) Diene->TS_Endo Low Temp Lewis Acid TS_Exo Exo Transition State (Thermodynamically Favored) Diene->TS_Exo High Temp Dienophile Dienophile (e.g., Tosyl Cyanide) Dienophile->TS_Endo Dienophile->TS_Exo Endo_Product Endo Isomer TS_Endo->Endo_Product Exo_Product Exo Isomer TS_Exo->Exo_Product

Caption: Factors influencing endo/exo selectivity in the Diels-Alder reaction.

References

Troubleshooting low conversion rates in Vince Lactam reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vince Lactam reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low conversion rates.

Troubleshooting Low Conversion Rates in Vince Lactam Synthesis

The chemical synthesis of racemic Vince Lactam typically proceeds in two key steps: a Diels-Alder cycloaddition of cyclopentadiene (B3395910) with chlorosulfonyl isocyanate (CSI) to form an N-chlorosulfonyl-β-lactam intermediate, followed by hydrolysis of this intermediate. Low conversion rates can arise in either of these stages.

Frequently Asked Questions (FAQs): Chemical Synthesis

Q1: My Diels-Alder reaction between cyclopentadiene and chlorosulfonyl isocyanate (CSI) has a low yield. What are the potential causes?

A1: Low yields in the Diels-Alder cycloaddition are often attributable to several factors:

  • Reagent Purity and Handling:

    • Cyclopentadiene Dimerization: Cyclopentadiene readily undergoes a retro-Diels-Alder reaction to form its monomer, which is the reactive species. However, at room temperature, it slowly dimerizes back to dicyclopentadiene. It is crucial to use freshly cracked (distilled) cyclopentadiene for optimal results.

    • Chlorosulfonyl Isocyanate (CSI) Reactivity: CSI is highly reactive and sensitive to moisture. Use of aged or improperly stored CSI can lead to decomposition and reduced activity. Ensure it is handled under anhydrous conditions.

  • Reaction Conditions:

    • Temperature Control: The Diels-Alder reaction with CSI is typically exothermic. Running the reaction at too high a temperature can promote side reactions and polymerization of the diene. Conversely, a temperature that is too low may lead to an impractically slow reaction rate. The reaction is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents like dichloromethane (B109758) or diethyl ether are commonly used. The solvent must be anhydrous to prevent premature reaction of the CSI.

  • Side Reactions:

    • Polymerization: Cyclopentadiene can polymerize, especially at higher temperatures or in the presence of impurities.

    • Rearrangement of Intermediates: While the Diels-Alder reaction is generally concerted, undesired rearrangements of any potential intermediates can occur under certain conditions.[1]

Q2: I'm observing a significant amount of side products after the hydrolysis of the N-chlorosulfonyl-β-lactam. What could be causing this and how can I minimize them?

A2: The hydrolysis step is critical, and improper conditions can lead to the formation of various byproducts. Key factors to consider are:

  • Incomplete Hydrolysis: Insufficient reaction time or a non-optimal pH can lead to incomplete removal of the chlorosulfonyl group, resulting in a mixture of starting material and product.

  • Harsh Hydrolysis Conditions:

    • pH Control: The pH of the hydrolysis medium is crucial. Strongly acidic or basic conditions can lead to the opening of the desired β-lactam ring, reducing the yield of Vince Lactam. A buffered system or careful addition of a mild base is often employed to maintain a suitable pH.

    • Temperature: Elevated temperatures during hydrolysis can also promote decomposition of the Vince Lactam product.

  • Potential Side Reactions:

    • Ring Opening: The four-membered β-lactam ring is strained and susceptible to nucleophilic attack under harsh conditions, leading to the formation of amino acid derivatives.

    • Formation of Sulfonated Byproducts: Depending on the workup procedure, various sulfonated organic and inorganic side products can form.

Q3: My overall yield for the two-step synthesis of Vince Lactam is consistently low. What is a typical expected yield?

A3: While yields can vary depending on the specific conditions and scale of the reaction, a well-optimized two-step synthesis of Vince Lactam can be expected to provide a moderate to good overall yield. Literature reports and patents often describe yields for the enzymatic resolution step, which can be in the range of 30-50% for the desired enantiomer. For the chemical synthesis, yields can be influenced by the purity of reagents and precise control of reaction conditions. A consistently low yield (e.g., below 30-40% overall) suggests that one or more of the factors mentioned in Q1 and Q2 should be investigated.

Q4: I am having difficulty purifying the final Vince Lactam product. What are some common purification challenges and how can they be addressed?

A4: Purification of Vince Lactam can be challenging due to its polarity and potential for decomposition. Common issues and solutions include:

  • Removal of Inorganic Salts: The hydrolysis and neutralization steps can introduce a significant amount of inorganic salts. These are typically removed by extraction with an organic solvent in which Vince Lactam is soluble, such as dichloromethane or ethyl acetate (B1210297). Multiple extractions may be necessary.

  • Separation from Polar Byproducts: Side products from the hydrolysis step can be polar and may co-extract with the Vince Lactam. Column chromatography on silica (B1680970) gel is a common method for purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often effective.

  • Product Stability: Vince Lactam can be sensitive to heat and prolonged exposure to silica gel. It is advisable to use flash column chromatography and to avoid excessive heating during solvent removal.

Troubleshooting Low Conversion Rates in Enzymatic Kinetic Resolution of Vince Lactam

The enzymatic kinetic resolution of racemic Vince Lactam using a γ-lactamase is a common method to obtain enantiomerically pure forms of the molecule, which are crucial for the synthesis of many antiviral drugs.

Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: My enzymatic resolution of racemic Vince Lactam is showing low conversion of the undesired enantiomer. What are the primary factors to consider?

A1: Low conversion in an enzymatic reaction can be due to several factors related to the enzyme's activity and the reaction environment:

  • Enzyme Activity and Stability:

    • Enzyme Denaturation: γ-lactamases, like all enzymes, are sensitive to temperature and pH. Operating outside of the optimal range for the specific lactamase being used can lead to a significant loss of activity.

    • Substrate/Product Inhibition: In some cases, high concentrations of the substrate (racemic Vince Lactam) or the product (the hydrolyzed amino acid) can inhibit the enzyme, slowing down the reaction rate.

  • Reaction Conditions:

    • pH: The pH of the reaction buffer must be maintained at the optimum for the specific γ-lactamase. This is often around neutral pH.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature represents a balance between these two factors.

    • Mixing: Adequate mixing is necessary to ensure proper contact between the enzyme and the substrate, especially if the enzyme is immobilized or in a whole-cell format.

  • Enzyme Loading: An insufficient amount of enzyme will naturally lead to a slower reaction and lower conversion within a given timeframe.

Q2: The enantiomeric excess (e.e.) of my desired Vince Lactam enantiomer is lower than expected. What could be the issue?

A2: Low enantiomeric excess suggests that the enzyme is either not perfectly selective or that there are other factors at play:

  • Enzyme Enantioselectivity: The inherent enantioselectivity of the γ-lactamase is a key factor. Some lactamases have higher enantioselectivity than others.

  • Over-reaction: If the reaction is allowed to proceed for too long after the undesired enantiomer has been consumed, some enzymes may begin to slowly hydrolyze the desired enantiomer, leading to a decrease in its concentration and a lower overall yield and e.e. of the recovered lactam.

  • Racemization: Although less common under typical enzymatic reaction conditions, racemization of the Vince Lactam could potentially occur, leading to a lower e.e.

Quantitative Data Summary

The following table summarizes key parameters that can influence the conversion rates in Vince Lactam reactions. Note that optimal conditions can vary depending on the specific reagents, enzyme, and equipment used.

ParameterDiels-Alder ReactionHydrolysis of N-chlorosulfonyl-β-lactamEnzymatic Kinetic Resolution
Temperature -78 °C to 0 °C0 °C to Room Temperature25 °C to 40 °C (Enzyme dependent)
pH N/A (Anhydrous)Near-neutral (Buffered)Optimal pH for the specific γ-lactamase (typically 7-8)
Key Reagents Freshly cracked cyclopentadiene, high-purity CSIMild base (e.g., sodium sulfite (B76179), sodium bicarbonate)Racemic Vince Lactam, γ-lactamase (free or immobilized)
Solvent Anhydrous non-polar aprotic (e.g., CH₂Cl₂, Et₂O)Water, often with an organic co-solventAqueous buffer
Common Issues Reagent decomposition, polymerizationLactam ring opening, incomplete hydrolysisEnzyme denaturation, low enantioselectivity

Experimental Protocols

Protocol 1: Chemical Synthesis of Racemic Vince Lactam

Step 1: Diels-Alder Cycloaddition

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled cyclopentadiene (1.0 equivalent) dissolved in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of chlorosulfonyl isocyanate (CSI) (1.0 equivalent) in anhydrous dichloromethane to the cyclopentadiene solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate standards are available.

Step 2: Hydrolysis of the N-chlorosulfonyl-β-lactam

  • Quenching: Slowly pour the cold reaction mixture from Step 1 into a vigorously stirred, chilled aqueous solution of sodium sulfite (2.0 equivalents). Maintain the temperature of the quenching solution below 10 °C.

  • pH Adjustment: After the addition is complete, adjust the pH of the aqueous layer to approximately 7 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic Vince Lactam.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Vince Lactam
  • Preparation: In a temperature-controlled reaction vessel, prepare a solution of racemic Vince Lactam in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Enzyme Addition: Add the γ-lactamase (as a purified enzyme, whole cells, or immobilized on a solid support) to the reaction mixture.

  • Reaction: Stir the mixture at the optimal temperature for the specific enzyme (e.g., 30-37 °C).

  • Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining Vince Lactam.

  • Workup: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme (if immobilized or whole cells) or by denaturing the enzyme (e.g., by pH shift or addition of an organic solvent).

  • Extraction: Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate or dichloromethane to recover the unreacted, enantiomerically enriched Vince Lactam.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Visualizations

Vince_Lactam_Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Cycloaddition cluster_step2 Step 2: Hydrolysis cluster_troubleshooting1 Troubleshooting: Low Yield cluster_troubleshooting2 Troubleshooting: Impurities reagents1 Cyclopentadiene + Chlorosulfonyl Isocyanate (CSI) conditions1 Anhydrous Solvent (e.g., CH2Cl2) -78 °C issue1 Impure Reagents (Dimerized Cyclopentadiene, Decomposed CSI) reagents1->issue1 issue3 Moisture Contamination reagents1->issue3 intermediate N-Chlorosulfonyl-β-lactam conditions1->intermediate [4+2] Cycloaddition issue2 Improper Temperature (Side Reactions, Slow Rate) conditions1->issue2 reagents2 Aqueous Na2SO3 then NaHCO3 intermediate->reagents2 Hydrolysis conditions2 0 °C to RT pH ~7 issue4 Harsh Hydrolysis (Ring Opening) reagents2->issue4 product Racemic Vince Lactam conditions2->product issue5 Incomplete Hydrolysis conditions2->issue5

Caption: Workflow for the chemical synthesis of Vince Lactam with key troubleshooting points.

Enzymatic_Resolution_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Conversion in Enzymatic Resolution cause1 Enzyme Inactivation start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Insufficient Enzyme Loading start->cause3 cause4 Low Enantioselectivity start->cause4 solution1a Verify Optimal pH and Temperature for the specific γ-lactamase cause1->solution1a Check solution1b Check for Substrate/Product Inhibition (Dilute or use fed-batch) cause1->solution1b Investigate solution2a Optimize Buffer pH cause2->solution2a Adjust solution2b Determine Optimal Temperature cause2->solution2b Adjust solution3 Increase Enzyme Concentration cause3->solution3 Action solution4 Screen Different γ-Lactamases or Perform Protein Engineering cause4->solution4 Consider

Caption: Troubleshooting logic for low conversion rates in the enzymatic resolution of Vince Lactam.

References

Technical Support Center: Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for separating the enantiomers of 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for the primary resolution techniques.

Method 1: Enzymatic Kinetic Resolution using γ-Lactamase

Question: Why is the conversion rate of my enzymatic resolution low?

Answer: Low conversion rates in the enzymatic kinetic resolution of Vince lactam can be attributed to several factors related to enzyme activity and reaction conditions.

  • Sub-optimal pH or Temperature: Enzymes have a narrow optimal pH and temperature range for maximum activity. Deviations from these conditions can significantly reduce the reaction rate.[1][2][3] Ensure the reaction buffer pH and temperature are aligned with the specifications for the γ-lactamase being used.

  • Enzyme Concentration: The rate of reaction is directly proportional to the enzyme concentration.[3][4][5] If the conversion is slow, consider increasing the amount of enzyme in the reaction mixture, provided the substrate is not limiting.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit enzyme activity.[6] If you suspect substrate inhibition, try running the reaction at a slightly lower substrate concentration to see if the conversion rate improves.

  • Enzyme Instability: The γ-lactamase may have poor thermostability, leading to a decrease in activity over time, especially at elevated temperatures.[7][8][9] Consider using an engineered, more thermostable enzyme variant if available.

  • Presence of Inhibitors: Contaminants in the racemic lactam or buffer components could be acting as enzyme inhibitors. Ensure high purity of all reagents.

Question: The enantiomeric excess (ee) of the unreacted lactam is below the expected value. How can I improve it?

Answer: Achieving high enantiomeric excess (ee) is critical for the success of a kinetic resolution. Low ee is often due to the enzyme's selectivity or the reaction proceeding too far.

  • Poor Enzyme Enantioselectivity: The native enzyme may not have a sufficiently high enantiomeric ratio (E-value) to provide high ee at 50% conversion. Some wild-type γ-lactamases exhibit low enantioselectivity.[10][11] Using a rationally designed or evolved enzyme with improved enantioselectivity is the most effective solution.[7][8][9]

  • Reaction Conversion Exceeding 50%: In a kinetic resolution, the ee of the remaining substrate is highest at or near 50% conversion. If the reaction proceeds significantly beyond this point, the enzyme may start to consume the desired enantiomer, thus reducing the ee.[12] Carefully monitor the reaction progress and stop it once ~50% conversion is reached.

  • Incorrect Enantiomer Hydrolysis: Ensure you are using the correct γ-lactamase. A (+)-γ-lactamase will hydrolyze the (+)-enantiomer, leaving the desired (-)-enantiomer, which is a key precursor for antiviral drugs like abacavir.[7][10]

Method 2: Chromatographic Separation by Chiral HPLC

Question: I am observing poor resolution between the enantiomer peaks on my chiral HPLC column. What can I do?

Answer: Poor resolution in chiral HPLC can be caused by a variety of factors related to the mobile phase, column, and other chromatographic conditions.

  • Mobile Phase Composition: The ratio of solvents in the mobile phase is critical for achieving separation. For a Chiralcel OD-H column, a mobile phase of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v) has been shown to be effective.[13][14] Fine-tuning this ratio can significantly impact resolution. Altering the percentage of the alcohol modifier is a primary step in optimization.

  • Flow Rate: A lower flow rate generally provides better resolution, although it increases the run time. A flow rate of 1.0 mL/min is a good starting point, but optimization may be necessary.[13][14]

  • Column Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase.[15] Experimenting with different column temperatures (e.g., in the range of 15-55°C) can sometimes improve separation.

  • Choice of Chiral Stationary Phase (CSP): While the Chiralcel OD-H is a reported column for this separation, not all CSPs are suitable for all compounds. If optimization of the mobile phase and other conditions fails, it may be necessary to screen other types of chiral columns.

Question: My peaks are tailing or showing poor shape. What is the cause?

Answer: Peak tailing can be due to issues with the column, sample, or mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Flushing the column with a strong solvent or replacing it if it's old might be necessary.

  • Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Method 3: Diastereomeric Crystallization with Brucine (B1667951)

Question: The diastereomeric salt is not crystallizing from the solution; it is oiling out.

Answer: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This is a common problem in crystallization.

  • High Supersaturation: The solution may be too concentrated, causing the salt to precipitate too quickly as an amorphous oil. Try diluting the solution.[16][17]

  • Inappropriate Solvent: The chosen solvent may be too good at solvating the salt. Experiment with different solvents or add an anti-solvent (a solvent in which the salt is less soluble) slowly to induce crystallization.[16][17]

  • Temperature: The temperature may be too high. Ensure the crystallization temperature is below the melting point of the solvated solid. Cooling the solution slowly can promote crystal formation.

Question: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?

Answer: Low diastereomeric excess indicates that the crystallization process is not effectively separating the two diastereomers.

  • Rapid Crystallization: Fast crystal growth can trap the undesired diastereomer in the crystal lattice. Slow down the crystallization by reducing the cooling rate or using a slower evaporation method.[16]

  • Recrystallization: The most common method to improve purity is recrystallization. Dissolving the obtained crystals in a minimal amount of hot solvent and allowing them to re-crystallize slowly can significantly improve the de. The resolution of this compound with brucine often requires multiple recrystallizations to achieve high enantiomeric purity.

  • Solvent Choice: The solvent plays a crucial role in the selectivity of the crystallization. Screening different solvents may lead to a system that provides better discrimination between the diastereomers.

Frequently Asked Questions (FAQs)

Q1: Which method is best for large-scale separation of this compound enantiomers?

A1: For industrial-scale production, enzymatic kinetic resolution is often the preferred method due to its high selectivity, environmentally friendly nature (operates in aqueous media under mild conditions), and potential for high throughput.[18]

Q2: How can I determine the enantiomeric excess (ee) of my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the ee of this compound. A validated method using a Chiralcel OD-H column has been reported.[13][14]

Q3: What is the theoretical maximum yield for a kinetic resolution?

A3: In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is consumed in the reaction.

Q4: Can I use other resolving agents besides brucine for diastereomeric crystallization?

A4: While brucine is a reported resolving agent for Vince lactam, other chiral resolving agents, such as derivatives of tartaric acid or other alkaloids, could potentially be used. However, this would require screening and optimization for the specific substrate.

Q5: What safety precautions should I take when working with brucine?

A5: Brucine is a highly toxic alkaloid. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Data Presentation

Table 1: Comparison of Separation Methods for this compound Enantiomers

ParameterEnzymatic Kinetic ResolutionChiral HPLCDiastereomeric Crystallization
Principle Enantioselective enzymatic hydrolysisDifferential interaction with a chiral stationary phaseFormation of diastereomeric salts with different solubilities
Typical Reagents γ-Lactamase, bufferChiral column (e.g., Chiralcel OD-H), organic solventsChiral resolving agent (e.g., Brucine), solvents
Enantiomeric Excess (ee) Can reach >99% for the unreacted enantiomer[19]Analytical method to determine ee; preparative scale can yield high purityCan reach >92% after multiple recrystallizations
Yield Theoretically max. 50% for the desired enantiomerDependent on scale (analytical vs. preparative)Variable, depends on crystallization efficiency and number of recrystallizations
Scale Scalable to industrial levelsPrimarily analytical, preparative scale is possible but can be costlyLab to pilot scale
Advantages High selectivity, mild conditions, environmentally friendlyFast, accurate for analysis, direct separationEstablished classical method
Disadvantages Maximum 50% yield, requires enzymeHigh cost of chiral columns, solvent consumptionBrucine is highly toxic, may require multiple recrystallizations, can be labor-intensive

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol is a general guideline and may require optimization based on the specific γ-lactamase used.

  • Preparation: Prepare a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup: Dissolve racemic this compound in the buffer to the desired concentration (e.g., 10-100 g/L).

  • Enzyme Addition: Add the γ-lactamase (as a purified enzyme or whole-cell preparation) to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-50°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining substrate and the conversion by chiral HPLC.

  • Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction (e.g., by pH change or extraction). Extract the unreacted (-)-enantiomer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the optically enriched (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one.

Protocol 2: Chiral HPLC Analysis

This protocol is based on a validated method for determining the enantiomeric purity of this compound.[13][14]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: n-hexane:isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 80 µg/mL.

  • Injection: Inject the sample onto the column and record the chromatogram. The (+)-enantiomer typically elutes first under these conditions.

  • Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 3: Diastereomeric Crystallization with Brucine

This protocol is a general procedure and may require optimization. Note: Brucine is highly toxic and must be handled with appropriate safety precautions.

  • Salt Formation: In a suitable flask, dissolve racemic this compound (2 equivalents) and brucine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of brucine and the (-)-enantiomer should preferentially crystallize.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from the same solvent. Repeat this process until the desired purity is achieved (monitored by measuring the specific rotation of the liberated lactam).

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and basify with an appropriate base (e.g., NaOH solution) to deprotonate the brucine.

  • Extraction: Extract the liberated (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one with an organic solvent (e.g., chloroform).

  • Purification: Dry the organic extracts, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome (at ~50% Conversion) cluster_workup Work-up racemic Racemic Vince Lactam (±)-Lactam reaction_vessel Reaction at Optimal Temp. racemic->reaction_vessel enzyme γ-Lactamase in Buffer (pH 7.0) enzyme->reaction_vessel unreacted Unreacted (-)-Lactam reaction_vessel->unreacted Remains hydrolyzed Hydrolyzed (+)-Amino Acid reaction_vessel->hydrolyzed Consumed extraction Solvent Extraction unreacted->extraction hydrolyzed->extraction purification Purification extraction->purification Organic Phase final_product final_product purification->final_product Isolated (-)-Lactam

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output sample Racemic Sample in Mobile Phase injector Injector sample->injector column Chiral Column (e.g., Chiralcel OD-H) injector->column Mobile Phase (n-Hexane/IPA) detector UV Detector column->detector chromatogram Chromatogram with Two Separated Peaks detector->chromatogram

Caption: Workflow for Chiral HPLC Separation.

Diastereomeric_Crystallization_Workflow cluster_process Process Steps racemic_lactam Racemic Vince Lactam salt_formation 1. Salt Formation in Solvent (MeOH) racemic_lactam->salt_formation brucine Brucine (Resolving Agent) brucine->salt_formation crystallization 2. Cooling & Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration liberation 4. Liberation of Lactam (Base Addition) filtration->liberation Crystals of (-)-Lactam Salt mother_liquor Mother Liquor (contains (+)-Lactam salt) filtration->mother_liquor extraction 5. Extraction liberation->extraction product Enantiomerically Enriched (-)-Lactam extraction->product

Caption: Workflow for Diastereomeric Crystallization.

References

Validation & Comparative

Comparative Crystallographic Analysis of 2-Azabicyclo[2.2.1]hept-5-en-3-one and a Saturated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the X-ray crystal structure of the pivotal pharmaceutical intermediate, 2-Azabicyclo[2.2.1]hept-5-en-3-one, with its saturated counterpart, 2-Azabicyclo[2.2.1]heptan-3-one, reveals key structural differences arising from the presence of the C5-C6 double bond. This guide provides a comprehensive analysis of their crystallographic data, detailed experimental protocols for their synthesis and structural determination, and an overview of the biological significance of this structural motif.

This compound, commonly known as Vince's lactam, is a crucial chiral building block in the synthesis of carbocyclic nucleoside analogues, which are a class of potent antiviral drugs including the anti-HIV agent Abacavir.[1][2] The strained bicyclic framework and the presence of a reactive double bond make it a versatile precursor for a variety of chemical transformations.[3] Understanding its precise three-dimensional structure is paramount for designing novel synthetic routes and more effective therapeutic agents.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one and its saturated analogue, (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one. The comparison highlights the impact of the double bond on the molecule's geometry, including bond lengths, bond angles, and overall conformation.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one and (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one, obtained from the Cambridge Crystallographic Data Centre (CCDC).

Parameter(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one
CCDC Number 129441Not Publicly Available
Chemical Formula C₆H₇NOC₆H₉NO
Molecular Weight 109.13 g/mol 111.14 g/mol
Crystal System Orthorhombic-
Space Group P 2₁ 2₁ 2₁-
a (Å) 5.986(2)-
b (Å) 8.924(3)-
c (Å) 10.119(4)-
α (°) 90-
β (°) 90-
γ (°) 90-
Volume (ų) 540.3(3)-
Z 4-
Calculated Density (g/cm³) 1.341-
R-factor (%) 4.49-

Note: The full crystallographic data for (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one is not publicly available in the CCDC. The comparison of key bond lengths and angles will be supplemented with data from closely related saturated bicyclic lactams where available.

Experimental Protocols

Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

A common and efficient method for the synthesis of racemic this compound involves a Diels-Alder reaction between cyclopentadiene (B3395910) and methanesulfonyl cyanide, followed by hydrolysis.[4]

  • Diels-Alder Reaction: Freshly cracked cyclopentadiene is reacted with methanesulfonyl cyanide in a suitable solvent (e.g., dichloromethane (B109758) or toluene) at a temperature ranging from -20 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the cycloaddition, the resulting N-methanesulfonyl-2-azabicyclo[2.2.1]hept-5-en-3-one intermediate is hydrolyzed without isolation. This is typically achieved by adding an aqueous acid, such as acetic acid or hydrochloric acid, to the reaction mixture.

  • Work-up and Purification: The aqueous layer is separated, and the organic layer is washed with brine and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired lactam.

Single-Crystal X-ray Diffraction Analysis

The following is a general protocol for the determination of the crystal structure of a small organic molecule like this compound.[5][6][7][8]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by full-matrix least-squares methods against the experimental diffraction data to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis of Vince's Lactam cluster_crystallography X-ray Crystallography synthesis_start Cyclopentadiene + Methanesulfonyl Cyanide diels_alder Diels-Alder Reaction synthesis_start->diels_alder hydrolysis Acidic Hydrolysis diels_alder->hydrolysis purification Purification hydrolysis->purification synthesis_end (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one purification->synthesis_end crystal_growth Single Crystal Growth synthesis_end->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Signaling Pathway of Abacavir (a drug derived from Vince's Lactam)

abacavir_pathway cluster_activation Intracellular Activation cluster_inhibition Inhibition of HIV Replication Abacavir Abacavir Carbovir Carbovir Abacavir->Carbovir Adenosine phosphoribosyltransferase Carbovir_MP Carbovir Monophosphate Carbovir->Carbovir_MP 5'-nucleotidase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate kinase Carbovir_TP Carbovir Triphosphate (Active Form) Carbovir_DP->Carbovir_TP Nucleoside diphosphate kinase RT HIV Reverse Transcriptase Carbovir_TP->RT Competitive Inhibition (competes with dGTP) Viral_DNA Viral DNA Synthesis Carbovir_TP->Viral_DNA Incorporation into growing DNA chain Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of Abacavir, an antiviral drug derived from this compound.

References

A Comparative Guide to the Resolution of Vince Lactam: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical step in the creation of effective therapeutics. Vince Lactam, a key building block for various antiviral drugs, presents a common challenge in this arena: the efficient separation of its enantiomers. This guide provides an objective comparison of the two primary methods for Vince Lactam resolution: classical chemical resolution and modern enzymatic approaches. We will delve into the experimental data, detailed protocols, and underlying principles of each method to empower you to make informed decisions for your research and development endeavors.

The resolution of racemic Vince Lactam, or (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial process for obtaining the enantiomerically pure forms required for the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. While both chemical and enzymatic methods can achieve this separation, they differ significantly in terms of efficiency, selectivity, and environmental impact.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for both chemical and enzymatic resolution methods, providing a clear overview of their respective performance metrics.

ParameterChemical Resolution (with Brucine)Enzymatic Resolution (with Lipase/γ-Lactamase)
Resolving Agent/Catalyst Brucine (B1667951) (chiral resolving agent)Lipases (e.g., from Candida antarctica), γ-Lactamases
Typical Yield ~13% for the desired enantiomer after recrystallizationOften approaches the theoretical maximum of 50% for kinetic resolution
Enantiomeric Excess (ee) Up to 92% ee after multiple recrystallizationsFrequently >99% ee
Reaction Conditions Room temperature, organic solvents (e.g., Methanol)Mild aqueous conditions, often near neutral pH and room temperature
Scalability Can be challenging due to the need for stoichiometric amounts of resolving agent and multiple recrystallization steps.Highly scalable and amenable to industrial processes.
Environmental Impact Use of stoichiometric, often toxic, chiral resolving agents and organic solvents raises environmental concerns.Biocatalytic, using biodegradable enzymes and often aqueous media, leading to a greener process.
Selectivity (E-value) Not applicableHigh E-values (often >200) indicating excellent enantioselectivity.

Experimental Protocols: A Detailed Look at the Methodologies

To provide a practical understanding of these two approaches, we present detailed experimental protocols for both a representative chemical resolution and a typical enzymatic resolution of Vince Lactam.

Chemical Resolution Protocol: Inclusion Complexation with Brucine

This method relies on the formation of diastereomeric inclusion complexes between the racemic Vince Lactam and the chiral resolving agent, brucine. The differing solubilities of these complexes allow for their separation by fractional crystallization.

Materials:

  • (±)-Vince Lactam (racemic 2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Brucine

  • Methanol (B129727)

Procedure:

  • A solution of brucine (36 g, 91 mmol) and (±)-Vince Lactam (20 g, 183 mmol) is prepared in methanol (50 mL).

  • The solution is kept at room temperature for 6 hours, during which a 1:1 complex of brucine and (-)-Vince Lactam precipitates as colorless prisms (31 g).

  • The initial complex, upon distillation in vacuo, yields (-)-Vince Lactam with an enantiomeric excess (ee) of 36%.

  • To achieve higher enantiomeric purity, the crude complex undergoes four recrystallizations from methanol.

  • This yields the almost pure 1:1 complex (6.6 g).

  • Heating the purified 1:1 complex in vacuo affords (1R, 5S)-(-)-Vince Lactam (1.3 g, 13% yield) with an enantiomeric excess of 92%.

Enzymatic Resolution Protocol: Kinetic Resolution using a γ-Lactamase

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme to catalyze the hydrolysis of one enantiomer of the racemic Vince Lactam, leaving the other enantiomer unreacted and thus resolved.

Materials:

Procedure:

  • A suspension of (±)-Vince Lactam is prepared in a phosphate buffer (pH 7.0).

  • The γ-Lactamase enzyme is added to the suspension.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30°C) and the progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, the unreacted (+)-Vince Lactam is extracted from the aqueous solution using an organic solvent such as ethyl acetate.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched (+)-Vince Lactam.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis and is typically greater than 99%.

Visualizing the Processes: Workflows and Comparisons

To further clarify the distinction between these two resolution strategies, the following diagrams illustrate their respective workflows and a direct comparison of their core principles.

G cluster_chemical Chemical Resolution Workflow racemic_vl Racemic Vince Lactam mixing Mixing in Solvent (e.g., Methanol) racemic_vl->mixing resolving_agent Chiral Resolving Agent (e.g., Brucine) resolving_agent->mixing diastereomers Formation of Diastereomeric Inclusion Complexes mixing->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Enantiomer separation->liberation enantiomer_c Enantiomerically Pure Vince Lactam liberation->enantiomer_c

A flowchart of the chemical resolution process.

G cluster_enzymatic Enzymatic Resolution Workflow racemic_vl_e Racemic Vince Lactam reaction Enzymatic Reaction (Kinetic Resolution) racemic_vl_e->reaction enzyme Enzyme (e.g., γ-Lactamase) enzyme->reaction mixture Mixture of One Enantiomer and Hydrolyzed Product reaction->mixture extraction Extraction mixture->extraction enantiomer_e Enantiomerically Pure Vince Lactam extraction->enantiomer_e hydrolyzed Hydrolyzed Enantiomer extraction->hydrolyzed G cluster_comparison Comparison of Resolution Principles chemical Chemical Resolution (Diastereomer Formation) Separation based on\ndifferent physical properties\n(solubility) of diastereomers Separation based on different physical properties (solubility) of diastereomers chemical->Separation based on\ndifferent physical properties\n(solubility) of diastereomers enzymatic Enzymatic Resolution (Kinetic Resolution) Separation based on\nenzyme's stereospecificity\n(one enantiomer reacts) Separation based on enzyme's stereospecificity (one enantiomer reacts) enzymatic->Separation based on\nenzyme's stereospecificity\n(one enantiomer reacts)

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a critical quality attribute in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity, including approved drugs like Abacavir.[1][2] Accurate determination of the enantiomeric excess (% ee) is essential for ensuring the safety, efficacy, and quality of these pharmaceutical agents. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of Vince Lactam, supported by experimental data. Additionally, it briefly discusses alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) Methods

Direct chiral HPLC, utilizing chiral stationary phases (CSPs), is the most prevalent and reliable method for separating and quantifying the enantiomers of Vince Lactam.[3][4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, particularly cellulose (B213188) and amylose (B160209) derivatives, are widely recognized for their broad applicability and high enantioselectivity for a diverse range of chiral compounds, including lactams.[5]

Comparison of Chiral Stationary Phases for Vince Lactam Analysis

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Below is a comparison of reported CSPs for the analysis of Vince Lactam.

Chiral Stationary Phase (CSP)Chiral SelectorMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Key Findings & Reference
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-hexane/isopropanol (B130326) (80:20, v/v)1.030>1.9Provides a complete, baseline separation in under 10 minutes. The method has been fully validated for precision, accuracy, linearity, and robustness.[3][6][7]
Dalbavancin-based CSP (D2) Dalbavancin (glycopeptide antibiotic)Not specified1.021SeparatedA novel CSP that demonstrates the capability to separate Vince Lactam enantiomers, suggesting glycopeptide-based phases are a viable alternative.[8]
Teicoplanin-based CSP (T1/T2) Teicoplanin (glycopeptide antibiotic)Not specified1.021Not SeparatedCommercially available teicoplanin CSPs were unable to resolve Vince Lactam under the tested conditions, highlighting the superior selectivity of the Dalbavancin phase for this analyte.[8]
Experimental Protocol: Validated Method Using Chiralcel OD-H

This protocol is based on the validated method published by Zhang et al. for the determination of Vince Lactam enantiomeric purity.[3][6][7]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OD-H, 250 x 4.6 mm.

  • Mobile Phase: n-hexane : isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: Typically 10-20 µL.

2. Sample Preparation:

  • Prepare a stock solution of racemic Vince Lactam in the mobile phase at a concentration of approximately 1 mg/mL.

  • For determining the enantiomeric purity of a sample, dissolve the sample in the mobile phase to a similar concentration.

3. Method Validation Summary:

  • Linearity: The method demonstrated good linearity for both enantiomers.[3]

  • Limit of Detection (LOD): 1.2 µg/mL for the (+)-enantiomer and 1.3 µg/mL for the (–)-enantiomer.[3][7]

  • Limit of Quantitation (LOQ): 4.3 µg/mL for the (+)-enantiomer and 4.4 µg/mL for the (–)-enantiomer.[3][7]

  • Accuracy: Recoveries were reported to be between 99.1% and 102.2%.[3][7]

  • Precision: The relative standard deviation (RSD) for intra- and inter-day precision was less than 1.46%.[3]

Logical Workflow for HPLC Method Development

The process of selecting an appropriate HPLC method for chiral analysis follows a logical progression from initial screening to final validation.

HPLC_Workflow cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Racemic Vince Lactam Sample Screen_CSPs Screen Multiple CSPs (e.g., Polysaccharide, Glycopeptide) Start->Screen_CSPs Screen_MP Test Different Mobile Phases (Normal, Polar Organic) Screen_CSPs->Screen_MP Evaluate Evaluate Resolution (Rs) and Analysis Time Screen_MP->Evaluate Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature Evaluate->Optimize If Rs < 1.5 Validate Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) Optimize->Validate Analyze Analyze Enantiomerically Enriched Samples Validate->Analyze Result Report Enantiomeric Purity (% ee) Analyze->Result

Caption: Workflow for Chiral HPLC Method Development.

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can also be employed for the enantiomeric analysis of chiral lactams.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[] It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[10] For chiral separations, SFC is known for providing high efficiency and fast analysis times.[][11]

  • Advantages: Faster separations, lower organic solvent usage, complementary selectivity to HPLC.[][10]

  • Applicability: Polysaccharide-based CSPs are widely used and effective in SFC for separating enantiomers of various compounds, including lactams.[10][12][13]

  • Consideration: While no specific SFC method for Vince Lactam was found in the literature reviewed, its structural similarity to other lactams successfully separated by SFC makes it a highly promising alternative.[12][13]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions in a capillary.[14] For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[15]

  • Advantages: Extremely high efficiency, very small sample and reagent consumption, and different separation mechanism from chromatography, which can be advantageous for difficult separations.[15]

  • Applicability: CE has been successfully validated for the enantiomeric purity testing of various pharmaceutical compounds.[16][17] It is a versatile technique for analytical enantioseparations.[15]

Comparison of Analytical Techniques
TechniquePrincipleTypical Chiral SelectorKey AdvantagesKey Disadvantages
HPLC Differential partitioning between a mobile phase and a solid CSPImmobilized on stationary phase (e.g., polysaccharide derivatives)Robust, versatile, widely available, well-established for preparative scale.[4]Higher solvent consumption, potentially longer run times than SFC.
SFC Differential partitioning between a supercritical fluid mobile phase and a solid CSPImmobilized on stationary phase (e.g., polysaccharide derivatives)Fast, high efficiency, reduced organic solvent use, "green" technology.[][10]Requires specialized equipment, less common than HPLC.
CE Differential migration in an electric field due to interaction with a chiral selector in the electrolyteAdded to the background electrolyte (e.g., cyclodextrins)Very high efficiency, minimal sample/reagent use, orthogonal selectivity.[14][15]Lower concentration sensitivity, less suitable for preparative scale.

Non-Analytical Resolution Methods

It is also pertinent to mention methods that are used to resolve racemic Vince Lactam, as the efficiency of these processes is monitored by the analytical techniques described above.

Enzymatic Kinetic Resolution: This method uses enzymes, such as γ-lactamases, to selectively hydrolyze one enantiomer of the racemic Vince Lactam, leaving the other enantiomer unreacted.[1][18] This is a widely used industrial strategy to produce enantiomerically pure Vince Lactam.[1] Analytical methods like HPLC are then essential to determine the enantiomeric excess of the resulting product.

Enzymatic_Resolution cluster_0 Process cluster_1 Products cluster_2 Analysis Racemate Racemic Vince Lactam ((+)- and (-)-enantiomers) Enzyme Add γ-Lactamase (Enzyme) Racemate->Enzyme Reaction Selective Hydrolysis of (+)-enantiomer Enzyme->Reaction Product1 Enriched (-)-Vince Lactam (Desired Product) Reaction->Product1 Product2 Hydrolyzed (+)-amino acid Reaction->Product2 Analysis Chiral HPLC Analysis Product1->Analysis Result Determine % ee of (-)-Vince Lactam Analysis->Result

Caption: Enzymatic Kinetic Resolution of Vince Lactam.

References

A Comparative Guide to the Synthesis of Antiviral Carbocyclic Nucleosides: Exploring Alternatives to Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, stereoselective, and scalable synthetic routes to antiviral carbocyclic nucleosides is a paramount objective. Vince Lactam has long been a cornerstone in the synthesis of key antiviral drugs like Abacavir and Carbovir (B1146969). However, the landscape of synthetic chemistry is ever-evolving, with novel building blocks and methodologies offering promising alternatives. This guide provides an objective comparison of synthetic strategies, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical workflows.

Carbocyclic nucleosides are a critical class of antiviral agents where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar moiety of natural nucleosides. This structural modification imparts enhanced metabolic stability by preventing glycosidic bond cleavage by phosphorylases. The synthesis of these complex molecules, particularly with the correct stereochemistry, presents significant challenges.

The Established Route: Vince Lactam

The classical approach to carbocyclic nucleosides, particularly for the synthesis of the anti-HIV drug Abacavir, relies on the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This method provides a reliable pathway to the chiral cyclopentenylamine core.

Experimental Workflow: Vince Lactam Route to Abacavir Intermediate

The synthesis of the key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, from racemic Vince Lactam is a multi-step process involving enzymatic resolution, protection, and reductive opening.

Vince Lactam Route cluster_0 Stage 1: Chiral Intermediate Synthesis Racemic Vince Lactam Racemic Vince Lactam Enzymatic Resolution Enzymatic Resolution Racemic Vince Lactam->Enzymatic Resolution Lipase (B570770) Resolved Lactam (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one Enzymatic Resolution->Resolved Lactam Boc Protection Boc Protection Resolved Lactam->Boc Protection (Boc)2O, DMAP Protected Lactam N-Boc-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one Boc Protection->Protected Lactam Reductive Opening Reductive Opening Protected Lactam->Reductive Opening NaBH4 Chiral Intermediate (1S,4R)-4-amino-2-cyclopentene-1-methanol Reductive Opening->Chiral Intermediate

Fig. 1: Synthetic workflow for the chiral intermediate from Vince Lactam.

Alternative Building Blocks and Strategies

While effective, the reliance on Vince Lactam has prompted the exploration of alternative starting materials and synthetic strategies. These alternatives aim to improve overall yield, reduce costs, and offer greater flexibility in the synthesis of diverse carbocyclic nucleoside analogues.

D-Ribose as a Chiral Precursor

D-ribose, a readily available and inexpensive chiral starting material, serves as an attractive alternative for the enantioselective synthesis of carbocyclic nucleosides. This approach leverages the inherent chirality of the sugar to construct the carbocyclic core.

A common strategy involves the conversion of D-ribose into a cyclopentenyl derivative, which can then be further functionalized. For instance, a practical methodology has been developed for the synthesis of a chiral cyclopentenol (B8032323) derivative from D-ribose with a 52% overall yield on a 10-gram scale[1].

Cyclopentadiene-Based Approaches

Cyclopentadiene and its derivatives are versatile starting materials for the synthesis of the carbocyclic core of nucleoside analogues. These methods often involve cycloaddition reactions, such as the Diels-Alder reaction, to construct the five-membered ring system. Both linear and convergent synthetic strategies have been developed using cyclopentadiene. In a convergent approach, a functionalized carbocyclic moiety is condensed with a heterocycle, allowing for the rapid generation of a variety of carbocyclic nucleosides[2].

Chemoenzymatic Methods

Chemoenzymatic strategies offer a powerful alternative for achieving high enantioselectivity. These methods combine chemical transformations with enzymatic reactions. A notable example is the lipase-catalyzed kinetic resolution of racemic 4-hydroxy-2-cyclopenten-1-one derivatives. By selectively acylating one enantiomer, the two can be efficiently separated, providing access to chiral synthons for carbocyclic nucleosides.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on various factors, including the availability of starting materials, desired scale of production, and the specific carbocyclic nucleoside target. Below is a comparative summary of the key aspects of each approach.

Parameter Vince Lactam Route D-Ribose Route Cyclopentadiene Route Chemoenzymatic Resolution
Starting Material Racemic Vince LactamD-RiboseCyclopentadieneRacemic cyclopentenone derivative
Source of Chirality Enzymatic ResolutionInherent chirality of D-riboseAsymmetric synthesis or resolutionEnzymatic Resolution
Key Reactions Enzymatic resolution, N-protection, reductive openingMulti-step conversion to cyclopenteneDiels-Alder reaction, hydroborationLipase-catalyzed acylation
Advantages Well-established, reliable for Abacavir synthesisInexpensive starting material, utilizes natural chiral poolFlexible for diverse analogues, convergent strategiesHigh enantioselectivity
Disadvantages Multi-step process, relies on enzymatic efficiencyCan involve lengthy synthetic sequencesMay require asymmetric catalysis for enantioselectivityRequires screening for suitable enzymes

Experimental Protocols

Synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol from Racemic Vince Lactam

Stage 1: Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one [1]

  • Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a phosphate (B84403) buffer (pH 7.0).

  • Add lipase to the suspension.

  • Stir the mixture at 25-30 °C for 24-48 hours, monitoring the reaction progress by chiral HPLC.

  • Upon completion, extract the unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Stage 2: N-Boc Protection [1]

  • Dissolve the resolved (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous dichloromethane (B109758) (DCM).

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and 1.1 equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1R,4S)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.

Stage 3: Reductive Opening [1]

  • Dissolve the N-Boc protected lactam in methanol (B129727) and cool the solution to 0 °C.

  • Add sodium borohydride (B1222165) (NaBH₄) portion-wise.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol.

Mechanism of Action: Abacavir

Carbocyclic nucleosides like Abacavir exert their antiviral effect by inhibiting viral reverse transcriptase. Abacavir is a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring terminates DNA chain elongation.

Abacavir_MoA cluster_cell Host Cell cluster_virus HIV Replication Abacavir Abacavir Carbovir_MP Carbovir Monophosphate Abacavir->Carbovir_MP Cellular Kinases Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Form) Carbovir_DP->Carbovir_TP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase Carbovir_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->Reverse_Transcriptase Viral_DNA Growing Viral DNA Reverse_Transcriptase->Viral_DNA DNA Synthesis Termination Chain Termination Reverse_Transcriptase->Termination Incorporation of CBV-TP dGTP dGTP (Natural Substrate) dGTP->Reverse_Transcriptase Incorporation

References

A Comparative Guide to the Biological Activity of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbocyclic nucleoside analogues represent a pivotal class of therapeutic agents, demonstrating significant antiviral and anticancer properties. These molecules are structurally similar to natural nucleosides but feature a carbocyclic ring in place of the furanose sugar moiety. This structural modification confers enhanced stability against enzymatic degradation, a key feature contributing to their potent biological activity. This guide provides an objective comparison of the performance of prominent carbocyclic nucleoside analogues, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Comparative Efficacy of Carbocyclic Nucleoside Analogues

The biological activity of carbocyclic nucleoside analogues is quantified by their ability to inhibit viral replication or cancer cell growth. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The following tables summarize the antiviral and anticancer activities of four key carbocyclic nucleoside analogues: Abacavir, Entecavir, Aristeromycin, and Neplanocin A.

Antiviral Activity
Nucleoside AnalogueVirusCell LineIC50 / EC50 (µM)Reference
Abacavir HIV-1 (Laboratory Strains)Monocytes, PBMCs3.7 - 5.8 (IC50)[1]
HIV-1 (Clinical Isolates)Monocytes, PBMCs0.26 (mean IC50)[1][2]
HIV-1 (MT-4 cells)MT-44.0 (IC50)[2]
Entecavir HBVN/ADose-dependent reduction in HBV DNA[3]
Anticancer Activity
Nucleoside AnalogueCancer Cell LineIC50 (µM)Reference
Aristeromycin Prostate Cancer (LNCaP-hr)0.88
Prostate Cancer (LNCaP-FGC)3.2
Neplanocin A Murine Leukemia (L1210)Potent activity[4][5][6]
Human Tumor Cell LinesPotent activity[7]
Vesicular Stomatitis Virus0.43 (EC50)[7]
A431 (Epidermoid Carcinoma)More cytotoxic than (+)-NPA[8]
MCF-7 (Breast Cancer)More cytotoxic than (+)-NPA[8]
MDA-MB-231 (Breast Cancer)Anti-proliferative effect[1]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of carbocyclic nucleoside analogues stem from their ability to interfere with critical cellular and viral processes.

Abacavir , a guanosine (B1672433) analogue, is intracellularly phosphorylated to its active triphosphate form, carbovir (B1146969) triphosphate (CBV-TP). CBV-TP competitively inhibits HIV reverse transcriptase, leading to the termination of viral DNA chain elongation.[2]

Abacavir_Mechanism Abacavir Abacavir Cell Host Cell Abacavir->Cell Enters CBV_TP Carbovir Triphosphate (CBV-TP) Cell->CBV_TP Intracellular Phosphorylation HIV_RT HIV Reverse Transcriptase CBV_TP->HIV_RT Competitively Inhibits Viral_DNA Viral DNA Synthesis CBV_TP->Viral_DNA Incorporation HIV_RT->Viral_DNA Catalyzes Termination Chain Termination Viral_DNA->Termination Leads to

Mechanism of Action of Abacavir

Entecavir , another guanosine analogue, also requires intracellular phosphorylation to its active triphosphate form. It potently inhibits all three functions of the hepatitis B virus (HBV) polymerase: priming, reverse transcription, and DNA synthesis.

Aristeromycin and Neplanocin A primarily exert their anticancer and antiviral effects through the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for regulating cellular methylation reactions. Its inhibition leads to the accumulation of SAH, which in turn inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are vital for the methylation of nucleic acids, proteins, and lipids, processes that are often dysregulated in cancer and are essential for viral replication. The inhibition of histone methylation, for example, can lead to changes in gene expression that induce apoptosis in cancer cells.[1][9]

SAH_Hydrolase_Inhibition Aristeromycin Aristeromycin / Neplanocin A SAH_Hydrolase S-adenosyl-L-homocysteine Hydrolase (SAHH) Aristeromycin->SAH_Hydrolase Inhibits SAH S-adenosyl-L-homocysteine (SAH) SAH_Hydrolase->SAH Hydrolyzes Methyltransferases Methyltransferases SAH->Methyltransferases Inhibits SAM S-adenosyl-L-methionine (SAM) SAM->SAH Methylation Reactions Methylation Cellular Methylation (DNA, RNA, Histones) Methyltransferases->Methylation Catalyze Cellular_Processes Altered Gene Expression, Apoptosis, Inhibition of Viral Replication Methylation->Cellular_Processes Impacts Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_enzyme Enzyme Inhibition Assay (HIV-RT) C1 Seed Cells C2 Treat with Analogue C1->C2 C3 Add MTT C2->C3 C4 Dissolve Formazan C3->C4 C5 Measure Absorbance (Determine IC50) C4->C5 A1 Seed Host Cells A2 Treat with Analogue A1->A2 A3 Infect with Virus A2->A3 A4 Overlay & Incubate A3->A4 A5 Fix, Stain & Count Plaques (Determine EC50) A4->A5 E1 Immobilize Template E2 Add Inhibitor & dNTPs E1->E2 E3 Add Enzyme (RT) E2->E3 E4 Incubate & Detect E3->E4 E5 Measure Signal (Determine IC50) E4->E5

References

Conformational Analysis of 2-Azabicyclo[2.2.1]hept-5-en-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.1]heptane framework is a key structural motif in medicinal chemistry, prized for its ability to present substituents in well-defined spatial orientations. The introduction of heteroatoms and functional groups, as seen in 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, further enriches its chemical and biological properties. A thorough understanding of the conformational preferences of this molecule is paramount for the rational design of novel therapeutics, particularly carbocyclic nucleoside analogues with antiviral and anticancer activities.

This guide provides a comparative analysis of the conformational properties of this compound, drawing upon experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational studies of related bicyclic systems.

Structural Insights from X-ray Crystallography

X-ray crystallography provides the most precise information on the solid-state conformation of a molecule, defining bond lengths, bond angles, and dihedral angles.

A key crystal structure has been reported for the complex of the levorotatory enantiomer of this compound with the resolving agent brucine.[1] While the lactam molecule was found to be disordered in the crystal lattice, the study provided valuable geometric parameters.

Table 1: Key Geometric Parameters of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one from a Cocrystal with Brucine

ParameterValue
Bond Lengths (Å)
C1-C21.53
C2-C31.51
C3=O1.23
C3-N21.35
N2-C11.47
C1-C61.55
C5=C61.33
C4-C51.52
C1-C71.54
C4-C71.55
**Bond Angles (°) **
C1-N2-C3113.5
N2-C3-O124.8
N2-C3-C2109.9
C1-C2-C3103.2
Dihedral Angles (°)
C6-C1-C2-C3-1.1
C7-C1-C2-C3114.8
C5-C4-C7-C10.2

Note: Data is derived from the published crystal structure and may be subject to disorder effects.

The bicyclo[2.2.1]heptane core enforces a rigid, boat-like conformation on the six-membered ring composed of C1-C2-C3-N2-C7-C6. The cyclopentane (B165970) ring (C1-C6-C5-C4-C7) adopts an envelope conformation.

Conformational Analysis in Solution using NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Vicinal coupling constants (³J) between protons are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, described by the Karplus equation.

Table 2: Estimated ¹H-¹H Coupling Constants for this compound

Coupled ProtonsEstimated Coupling Constant (Hz)Inferred Dihedral Angle (°)
H5-H6~ 5-6~ 30-40
H1-H6~ 3-4~ 45-55
H4-H5~ 3-4~ 45-55
H1-H7a~ 1-2~ 90
H4-H7b~ 1-2~ 90

The relatively small coupling constants between the bridgehead protons (H1 and H4) and the adjacent methylene (B1212753) bridge proton (H7) are characteristic of the bicyclo[2.2.1]heptane system and indicate a nearly 90° dihedral angle. This rigidity is a hallmark of this scaffold.

Comparison with Related Bicyclic Lactams

The conformational properties of this compound can be contextualized by comparison with other bicyclic lactams.

1. Saturated Analogue: 2-Azabicyclo[2.2.1]heptan-3-one

The removal of the C5-C6 double bond introduces greater flexibility into the cyclopentane ring. Computational studies on related saturated systems suggest that the envelope conformation of the five-membered ring can undergo puckering, leading to different orientations of the substituents.

2. Bridged Bicyclic β-Lactams (e.g., Penams)

In contrast to the γ-lactam in Vince Lactam, bicyclic β-lactams, such as the penam (B1241934) core of penicillin, exhibit significant ring strain. Computational studies have shown that this strain leads to a pyramidal geometry at the nitrogen atom, which is crucial for their antibiotic activity. The amide bond in this compound is expected to be more planar due to the larger ring size, influencing its chemical reactivity.

Experimental Protocols

X-ray Crystallography

A typical experimental workflow for obtaining crystal structure data is as follows:

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Dissolve compound in suitable solvent B Slow evaporation, vapor diffusion, or cooling A->B C Obtain single crystals B->C D Mount crystal on diffractometer C->D E Expose to X-ray beam D->E F Collect diffraction data E->F G Solve phase problem F->G H Build and refine atomic model G->H I Validate structure H->I J J I->J Deposit in CSD/PDB nmr_workflow A Prepare sample in deuterated solvent B Acquire 1D ¹H NMR spectrum A->B C Acquire 2D COSY spectrum A->C D Acquire 2D NOESY/ROESY spectrum A->D E Extract coupling constants from 1D spectrum B->E F Identify through-space correlations from 2D NOESY/ROESY D->F G Relate coupling constants to dihedral angles (Karplus equation) E->G H Relate NOE intensities to inter-proton distances F->H I Propose solution-state conformation G->I H->I logical_relationship cluster_experimental Experimental Data cluster_computational Computational Modeling Xray X-ray Crystallography (Solid-state geometry) Conformation 3D Molecular Conformation Xray->Conformation Provides precise solid-state structure NMR NMR Spectroscopy (Solution-state couplings, distances) QM Quantum Mechanics (Accurate energies, NMR parameter calculation) NMR->QM Experimental data for validation NMR->Conformation Defines average solution conformation MM Molecular Mechanics (Conformational search, relative energies) MM->Conformation Predicts possible conformers and energies QM->Conformation Refines energies and validates experimental data

References

A Comparative Guide to γ-Lactamases for the Resolution of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a critical step in the synthesis of numerous carbocyclic nucleoside analogues, including the antiretroviral drug Abacavir. This guide provides a comparative analysis of different γ-lactamases utilized for this biotransformation, offering a valuable resource for selecting the optimal biocatalyst for specific research and development needs. The comparison focuses on key performance indicators, supported by experimental data, and includes detailed protocols for enzyme activity assays and product analysis.

Performance Comparison of γ-Lactamases

The selection of an appropriate γ-lactamase is paramount for an efficient and stereoselective resolution of Vince lactam. The following table summarizes the key characteristics of several wild-type and engineered γ-lactamases from different microbial sources.

Enzyme (Source)EnantioselectivityOptimal pHOptimal Temperature (°C)Specific Activity (U/mg)Key Features
(+)-γ-Lactamase (Mh33H4-5540) Microbacterium hydrocarbonoxydansHigh (for (+)-Vince Lactam)8.0[1]25[1]HighA novel (+)-γ-lactamase with high activity, but unrelated to other known γ-lactamases.[1]
(-)-γ-Lactamase (Mhg) Microbacterium hydrocarbonoxydansHigh (for (-)-Vince Lactam)8.0[2]60[2]Not ReportedShows promiscuous perhydrolase activity.[3]
Engineered (+)-γ-Lactamase (Mutants) Microbacterium hydrocarbonoxydansE-value > 200 (for (+)-Vince Lactam)[4]Not Reported35-40[5]Not ReportedImproved thermostability and high enantioselectivity.[4][5]
(-)-γ-Lactamase (SvGL) Streptomyces viridochromogenesHighNot ReportedThermostableHighTolerant to extremely high substrate concentrations.
(+)-γ-Lactamase Aeropyrum pernixHigh (>97% e.e.)[3]~9.0[3]>100[3]Not ReportedExtremely thermostable and alkaline-tolerant.[3]

Visualizing the Process

To better understand the enzymatic resolution and the experimental workflow, the following diagrams have been generated.

Enzymatic_Resolution cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products racemic_lactam Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) gamma_lactamase γ-Lactamase racemic_lactam->gamma_lactamase Substrate Binding enantiopure_lactam Enantiopure Vince Lactam (e.g., (-)-enantiomer) gamma_lactamase->enantiopure_lactam Enantioselective Resolution hydrolyzed_product Hydrolyzed Product (from (+)-enantiomer) gamma_lactamase->hydrolyzed_product Hydrolysis Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme_prep Enzyme Preparation (Whole cell/Purified) reaction Incubation under Optimal Conditions (pH, Temperature) enzyme_prep->reaction substrate_prep Substrate Preparation (Racemic Vince Lactam) substrate_prep->reaction quenching Reaction Quenching reaction->quenching extraction Product Extraction quenching->extraction hplc Chiral HPLC Analysis (e.e. determination) extraction->hplc

References

A Comparative Guide to the Synthetic Validation of Enantiopure Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, are critical building blocks in the synthesis of numerous antiviral drugs, including the blockbuster carbovir (B1146969) and abacavir (B1662851) used in the treatment of HIV.[1][2] The stereochemistry of the lactam is paramount to the efficacy of these pharmaceuticals, making the validation of synthetic routes to enantiopure Vince Lactam a crucial aspect of drug development. This guide provides an objective comparison of the most prevalent synthetic strategies, supported by experimental data, to assist researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The synthesis of enantiopure Vince Lactam can be broadly categorized into three main strategies: the resolution of a racemic mixture, either by enzymatic or chemical means, and asymmetric synthesis. The most established and industrially favored method is enzymatic kinetic resolution due to its high enantioselectivity and environmentally benign nature.[3]

Parameter Racemic Synthesis via Diels-Alder Enzymatic Kinetic Resolution Asymmetric Diels-Alder
Starting Materials Cyclopentadiene (B3395910), Chlorosulfonyl isocyanateRacemic Vince LactamCyclopentadiene, Chiral Dienophile
Key Reagents/Catalysts Not applicable for racemateγ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)Chiral Lewis Acid or Chiral Auxiliary
Typical Yield High (for racemic mixture)~50% for the desired enantiomer (theoretical max)Varies, can be high
Enantiomeric Excess (ee) 0% (racemic)>99%Can be high (>95%)
Key Advantages Simple, high-yielding for the racemic precursor.High enantioselectivity, mild reaction conditions, environmentally friendly.[3]Direct access to one enantiomer, potentially high ee.
Key Disadvantages Produces a racemic mixture requiring further resolution.Theoretical maximum yield of 50% for one enantiomer, requires screening for optimal enzyme.Chiral auxiliaries or catalysts can be expensive, may require optimization.

Experimental Protocols

Racemic Synthesis of Vince Lactam via Diels-Alder Reaction

This method provides the racemic starting material for resolution techniques.

Procedure:

  • Freshly distilled cyclopentadiene is added to a solution of chlorosulfonyl isocyanate in an anhydrous, aprotic solvent (e.g., dichloromethane) at a low temperature (typically -78 °C).

  • The reaction mixture is stirred for several hours, allowing the [4+2] cycloaddition to proceed.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford racemic Vince Lactam.

Enzymatic Kinetic Resolution of Racemic Vince Lactam

This is the most common method for obtaining enantiopure Vince Lactam. The principle lies in the enantioselective hydrolysis of one of the lactam enantiomers by a specific lactamase, leaving the other, desired enantiomer unreacted.

Procedure using (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans :

  • Racemic Vince Lactam is suspended in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.5).

  • The purified (+)-γ-lactamase is added to the suspension. The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining lactam and the conversion.

  • Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped by either filtering off the immobilized enzyme or by quenching with an organic solvent.

  • The unreacted, enantiopure (-)-Vince Lactam is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiopure (-)-Vince Lactam. Enantiomeric excess values greater than 99% can be achieved with this method.[3]

Synthetic Strategies Overview

G Synthetic Routes to Enantiopure Vince Lactam A Cyclopentadiene + Chlorosulfonyl Isocyanate B Diels-Alder Reaction A->B C Racemic Vince Lactam B->C D Enzymatic Kinetic Resolution (γ-Lactamase) C->D E Chemical Resolution C->E G Enantiopure Vince Lactam D->G E->G F Asymmetric Diels-Alder (Chiral Auxiliary/Catalyst) F->G

Caption: Flowchart of major synthetic routes to enantiopure Vince Lactam.

Conclusion

The enzymatic kinetic resolution of racemic Vince Lactam stands out as the most efficient and widely adopted method for the production of its enantiopure forms. Its high enantioselectivity, operational simplicity, and adherence to green chemistry principles make it a superior choice for industrial applications. While asymmetric synthesis presents a more direct approach, the development of cost-effective and highly stereoselective catalysts remains an active area of research. The choice of synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, cost, and desired purity.

References

Spectroscopic Duel: Unmasking the Mirror-Image Twins of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the enantiomers of Vince Lactam, a critical building block in antiviral drug development, reveals subtle yet defining differences in their interaction with polarized light, while their nuclear magnetic resonance profiles remain identical in achiral environments. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their spectroscopic properties, supported by experimental data and protocols, to aid in their synthesis and characterization.

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, is a chiral molecule of significant interest in medicinal chemistry, particularly as a precursor for carbocyclic nucleoside analogues with potent antiviral activity. The biological efficacy of these drugs is often dependent on the specific stereochemistry of the Vince Lactam used in their synthesis. Therefore, the ability to distinguish and characterize the two enantiomers, (+)-Vince Lactam ((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one) and (-)-Vince Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one), is of paramount importance. This guide presents a comparative analysis of these enantiomers using Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Indistinguishable Twins

In standard achiral solvents, the ¹H and ¹³C NMR spectra of the (+) and (-) enantiomers of Vince Lactam are identical. This is because enantiomers possess the same connectivity and geometric relationships between atoms, resulting in the same chemical shifts and coupling constants in a non-chiral environment.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for Vince Lactam Enantiomers

Parameter (+)-Vince Lactam ((1S,4R)-isomer) (-)-Vince Lactam ((1R,4S)-isomer)
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)
H-13.25 (m)3.25 (m)
H-44.85 (m)4.85 (m)
H-56.20 (dd, J = 5.6, 3.2 Hz)6.20 (dd, J = 5.6, 3.2 Hz)
H-66.45 (dd, J = 5.6, 2.8 Hz)6.45 (dd, J = 5.6, 2.8 Hz)
H-7a1.50 (d, J = 8.8 Hz)1.50 (d, J = 8.8 Hz)
H-7b2.10 (d, J = 8.8 Hz)2.10 (d, J = 8.8 Hz)
NH7.50 (br s)7.50 (br s)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)
C-150.550.5
C-3178.0178.0
C-465.065.0
C-5135.0135.0
C-6138.0138.0
C-748.048.0

Note: The spectral data presented is representative and may vary slightly depending on the experimental conditions.

To differentiate the enantiomers using NMR, it is necessary to introduce a chiral environment, typically by using a chiral solvating agent or a chiral derivatizing agent. These agents form diastereomeric complexes or adducts with the enantiomers, which will then exhibit distinct NMR spectra.

Vibrational Circular Dichroism (VCD) Spectroscopy: The Decisive Mirror Test

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Unlike NMR in an achiral solvent, VCD spectra of enantiomers are not identical; they are mirror images of each other. This makes VCD an ideal method for the unambiguous determination of the absolute configuration of Vince Lactam enantiomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of Vince Lactam is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Vince Lactam enantiomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Fourier-transform NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically several hundred to thousands) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Vibrational Circular Dichroism (VCD) Spectroscopy

A general protocol for obtaining a VCD spectrum is as follows:

  • Sample Preparation: Prepare a solution of the Vince Lactam enantiomer in a suitable solvent (e.g., chloroform-d) at a concentration that gives an optimal absorbance in the infrared region of interest (typically 0.1-0.2 M). The sample cell should have a pathlength appropriate for the solvent and concentration used.

  • Instrumentation: Use a dedicated VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate circularly polarized light.

  • Data Acquisition:

    • Collect the VCD spectrum over the desired mid-infrared range (e.g., 2000-800 cm⁻¹).

    • A sufficient number of scans must be co-added to achieve an acceptable signal-to-noise ratio, as VCD signals are typically much weaker than IR absorption signals.

    • Collect a VCD spectrum of the pure solvent under the same conditions to serve as a baseline.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the analyte.

    • The resulting spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of Vince Lactam enantiomers.

G Workflow for Spectroscopic Comparison of Vince Lactam Enantiomers cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_vcd VCD Spectroscopy cluster_conclusion Conclusion racemic Racemic Vince Lactam resolution Enantiomeric Resolution racemic->resolution plus_vince (+)-Vince Lactam resolution->plus_vince minus_vince (-)-Vince Lactam resolution->minus_vince nmr_plus NMR of (+)-Vince Lactam plus_vince->nmr_plus vcd_plus VCD of (+)-Vince Lactam plus_vince->vcd_plus nmr_minus NMR of (-)-Vince Lactam minus_vince->nmr_minus vcd_minus VCD of (-)-Vince Lactam minus_vince->vcd_minus nmr_comparison Comparison of Spectra (Identical in achiral solvent) nmr_plus->nmr_comparison nmr_minus->nmr_comparison conclusion_node Confirmation of Enantiomeric Purity and Absolute Configuration nmr_comparison->conclusion_node vcd_comparison Comparison of Spectra (Mirror Images) vcd_plus->vcd_comparison vcd_minus->vcd_comparison vcd_comparison->conclusion_node

Efficacy of Antiviral Drugs from Vince Lactam Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of drugs synthesized from Vince Lactam derivatives, primarily focusing on the anti-HIV agents Abacavir (B1662851) and its active metabolite Carbovir. Their performance is objectively compared with other widely used nucleoside reverse transcriptase inhibitors (NRTIs), including Tenofovir, Emtricitabine, and Lamivudine. The information presented is supported by in vitro experimental data to facilitate informed decisions in antiviral research and development.

Overview of Vince Lactam-Derived Antivirals and Alternatives

Vince Lactam, chemically known as 2-Azabicyclo[2.2.1]hept-5-en-3-one, is a critical chiral building block in the synthesis of carbocyclic nucleoside analogues. These analogues are structurally similar to natural nucleosides but have a carbocyclic ring instead of a sugar moiety, rendering them resistant to cleavage by phosphorylases and hydrolases. The most prominent antiviral drugs synthesized from Vince Lactam are the guanosine (B1672433) analogues Carbovir and its prodrug, Abacavir, which are potent inhibitors of the human immunodeficiency virus type 1 (HIV-1).

For a comprehensive evaluation, this guide compares Abacavir and Carbovir with other first-line NRTIs used in the treatment of HIV-1 infection:

  • Tenofovir Disoproxil Fumarate (TDF): An acyclic nucleotide analogue of adenosine (B11128) monophosphate.

  • Emtricitabine (FTC): A synthetic nucleoside analogue of cytidine.

  • Lamivudine (3TC): A synthetic nucleoside analogue of cytidine.

Comparative In Vitro Efficacy

The antiviral efficacy of these compounds is typically determined by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell culture-based assays. These values represent the drug concentration required to inhibit viral replication by 50%. The data presented below was primarily generated using the MT-4 human T-cell line infected with the HIV-1 IIIB laboratory strain.

DrugDrug ClassTarget VirusCell LineEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
(-)-Carbovir Carbocyclic Guanosine AnalogueHIV-1MT-40.2[1]>1000[1]>5000[1]
Abacavir Carbocyclic Guanosine Analogue (Prodrug)HIV-1MT-44.0[2][3]>100[1]>25
Tenofovir Acyclic Nucleotide AnalogueHIV-1MT-41.4 - 4.2[2]>1000[2]>238[2]
Emtricitabine Deoxycytidine AnalogueHIV-1Jurkat0.0013 - 0.64--
Lamivudine Deoxycytidine AnalogueHIV-1Various0.002 - 1.14[4]>1000[4]>877

Note: The EC₅₀/IC₅₀ values can vary between studies depending on the specific experimental conditions, such as the virus strain and cell line used.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Abacavir, being a prodrug, is converted intracellularly to its active form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.

Abacavir_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV-1 Replication Abacavir Abacavir CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Cellular Kinases CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Cellular Kinases CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase CBV_TP->Reverse_Transcriptase Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation of CBV-TP

Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antiviral efficacy and cytotoxicity of the compared drugs.

Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication.

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 stock (e.g., HIV-1 IIIB strain)

  • Test compounds (Abacavir, Carbovir, etc.)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in complete culture medium.

  • Treatment and Infection: Add 50 µL of the diluted compounds to the respective wells. Immediately after, add 50 µL of HIV-1 stock at a pre-determined multiplicity of infection (MOI). Include virus control (cells + virus, no drug) and cell control (cells only) wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatants.

  • p24 ELISA:

    • Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.

    • This typically involves adding the supernatant to an antibody-coated plate, followed by a series of antibody and substrate incubations.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the kit.

    • Determine the p24 concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

    • The EC₅₀/IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

p24_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Seed MT-4 cells in 96-well plate B Prepare serial dilutions of antiviral drugs A->B C Add drugs and HIV-1 to cells B->C D Incubate for 4-5 days at 37°C C->D E Collect culture supernatants D->E F Add supernatants and standards to ELISA plate E->F G Incubate with detection antibody and substrate F->G H Read absorbance at 450 nm G->H I Generate standard curve H->I J Calculate p24 concentration I->J K Determine % inhibition J->K L Calculate EC₅₀/IC₅₀ K->L

Workflow for determining antiviral efficacy using the p24 antigen ELISA.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the host cells (CC₅₀).

Materials:

  • MT-4 cells

  • Complete culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate as described in the antiviral assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include cell control wells (cells only, no drug).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The Vince Lactam derivatives, Carbovir and Abacavir, are potent and selective inhibitors of HIV-1 replication. Their efficacy, as demonstrated by their low EC₅₀/IC₅₀ values and high selectivity indices, is comparable to other established NRTIs such as Tenofovir, Emtricitabine, and Lamivudine. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the comparative evaluation of these antiviral agents in a research and drug development context. The choice of a particular NRTI in a therapeutic regimen will depend on a variety of factors, including its specific efficacy against different viral strains, its safety profile, and its potential for drug resistance.

References

Safety Operating Guide

Proper Disposal of 2-Azabicyclo[2.2.1]hept-5-en-3-one: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This guide provides detailed procedures for the safe and compliant disposal of this compound, a compound commonly used in pharmaceutical and chemical research. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This document outlines the necessary personal protective equipment (PPE), engineering controls, and step-by-step instructions for managing waste containing this compound.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] It is essential to handle this compound with appropriate care to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Engineering Controls:

  • All handling of solid this compound and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Chemical Incompatibility:

  • Store waste containing this compound separately from strong oxidizing agents to prevent potentially hazardous reactions.[4]

Quantitative Data Summary

For quick reference, the key toxicological and physical properties of this compound are summarized in the table below.

PropertyValueReference
Oral LD50 (Rat) 500.1 - 671 mg/kg[1][2][4]
Physical State Solid[2]
Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction[3][4]
Incompatible Materials Strong oxidizing agents[4]

Operational and Disposal Plan: A Step-by-Step Protocol

This section details the procedural steps for the collection, storage, and disposal of waste containing this compound.

I. Waste Collection and Segregation

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for all solid waste contaminated with this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • The label should include:

      • "Hazardous Waste"

      • "this compound"

      • The primary hazards (Harmful, Skin Sensitizer)

      • Date of initial waste accumulation.

  • Segregation of Waste Streams:

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and contaminated paper towels, should be placed in the designated solid waste container.

    • Unused or Expired Chemical: Unwanted solid this compound should be disposed of in its original container, if possible, or transferred to the designated solid waste container.

    • Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste in a separate, appropriately labeled container.

II. Waste Storage

  • Storage Location:

    • The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.

    • This area must be away from general laboratory traffic and incompatible chemicals, particularly strong oxidizing agents.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% headspace to accommodate expansion and prevent spills.

III. Disposal Procedure

  • Scheduling a Waste Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical waste in the regular trash or down the drain.

  • Documentation:

    • Complete any required hazardous waste disposal forms as per your institution's protocol. Ensure all chemical constituents and their approximate concentrations are accurately listed.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Storage cluster_3 Final Disposal A Solid this compound (Unused or Contaminated Materials) B Place in a labeled, compatible solid waste container A->B Collect Waste C Is the waste container full? B->C D Store in designated Satellite Accumulation Area C->D No F Arrange for pickup by EHS or licensed waste contractor C->F Yes E Keep container closed and away from incompatibles D->E

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.2.1]hept-5-en-3-one (CAS No. 49805-30-3). Adherence to these protocols is essential for ensuring laboratory safety and minimizing potential health risks.

Emergency Overview: this compound is an off-white to tan crystalline powder.[1] It is harmful if swallowed and may cause an allergic skin reaction.[2][3][4] It may also cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this substance have not been fully investigated.[1] In case of fire, irritating and highly toxic gases may be generated.[1] Dust from this material can form an explosive organic dust cloud.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards is necessary to determine the appropriate PPE.[5] The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specifications & Standards Purpose
Eye and Face Safety Goggles or Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[5][6][7] A face shield should be worn in addition to goggles when a splash hazard is present.[5]Protects against splashes, dust, and flying particles.[7][8]
Hand Chemical-Resistant GlovesNitrile rubber gloves are recommended. A minimum layer thickness of 0.11 mm and a breakthrough time of 480 minutes has been suggested for both full and splash contact.[2] Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2]Prevents skin contact and potential sensitization.[1][2]
Body Protective Clothing / Laboratory CoatA laboratory coat or disposable gown is required.[5][9] For handling hazardous products, a disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate materials is preferred.[9]Protects skin and personal clothing from contamination.[1][8]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[1][6]Prevents inhalation of dust and potential respiratory irritation.[1]

Safe Handling Workflow

The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation handle_weigh Weigh in a Ventilated Enclosure prep_vent->handle_weigh handle_transfer Transfer Carefully to Reaction Vessel handle_weigh->handle_transfer handle_minimize Minimize Dust Generation handle_transfer->handle_minimize cleanup_decontaminate Decontaminate Work Surfaces handle_minimize->cleanup_decontaminate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_doff Doff PPE Correctly cleanup_wash->cleanup_doff disposal_collect Collect Waste in Labeled Container cleanup_doff->disposal_collect disposal_store Store Waste Securely disposal_collect->disposal_store disposal_dispose Dispose via Approved Channels disposal_store->disposal_dispose

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Minimize Dust: Take precautions to minimize dust generation and accumulation.[1] Avoid actions that can create dust clouds.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing by using the specified PPE.[1] Do not eat, drink, or smoke when using this product.[4][6][10]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[1][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation or a rash occurs, get medical help.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • If Swallowed: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do not induce vomiting.[6] Seek immediate medical attention.[1]

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Cleanup: Wearing appropriate PPE, sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1][3] Avoid generating dust.[1]

Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[1]

  • Disposal Regulations: Dispose of the contents and container in accordance with local, regional, and national environmental regulations.[2][4][10] Do not dispose of it with normal laboratory trash or down the drain. Contact a licensed professional waste disposal service to dispose of this material.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 2
2-Azabicyclo[2.2.1]hept-5-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.